molecular formula C13H15NO6 B3005506 Z-Asp(OMe)-OH CAS No. 3160-47-2; 374816-32-7; 91103-47-8

Z-Asp(OMe)-OH

Número de catálogo: B3005506
Número CAS: 3160-47-2; 374816-32-7; 91103-47-8
Peso molecular: 281.264
Clave InChI: PHMBNDDHIBIDRQ-JTQLQIEISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Z-Asp(OMe)-OH is a useful research compound. Its molecular formula is C13H15NO6 and its molecular weight is 281.264. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6/c1-19-11(15)7-10(12(16)17)14-13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,18)(H,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMBNDDHIBIDRQ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Z-Asp(OMe)-OH: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of Z-Asp(OMe)-OH, a key building block in peptide synthesis and drug discovery. The information is presented to be a valuable resource for researchers and professionals in the fields of chemistry and pharmacology.

Chemical Properties and Structure

This compound, with the IUPAC name (2S)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid, is a white crystalline powder.[1] It is a derivative of the amino acid L-aspartic acid, where the amino group is protected by a benzyloxycarbonyl (Z) group and the side-chain carboxylic acid is esterified as a methyl ester. This strategic protection is crucial for its application in controlled peptide synthesis.

Quantitative Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference and comparison.

PropertyValueReference(s)
IUPAC Name (2S)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid[2]
CAS Number 3160-47-2[3]
Molecular Formula C₁₃H₁₅NO₆
Molecular Weight 281.26 g/mol
Melting Point 98 °C
Boiling Point Not available
pKa Not available
Appearance White powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.
Structural Information

The structural details of this compound are fundamental to understanding its reactivity and incorporation into peptide chains.

Structural RepresentationValueReference(s)
Linear Formula CH₃O₂CCH₂CH(NHCO₂CH₂C₆H₅)CO₂H
SMILES String COC(=O)C--INVALID-LINK--C(O)=O
InChI Key PHMBNDDHIBIDRQ-JTQLQIEISA-N

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of (S)-2-Amino-4-methoxy-4-oxobutanoic acid with benzyl chloroformate in the presence of a base.

Materials:

  • (S)-2-Amino-4-methoxy-4-oxobutanoic acid

  • Benzyl chloroformate

  • Potassium carbonate

  • Distilled water

  • Ether

  • 1 N Hydrochloric acid

  • Magnesium sulfate

Procedure:

  • Dissolve (S)-2-Amino-4-methoxy-4-oxobutanoic acid in distilled water and add ether.

  • Add a solution of potassium carbonate and stir until fully dissolved.

  • Slowly add benzyl chloroformate to the reaction mixture and stir at room temperature for several hours.

  • After the reaction is complete, perform a phase separation and discard the organic layer.

  • Wash the aqueous layer multiple times with ether.

  • Adjust the pH of the aqueous layer to 1 with 1 N hydrochloric acid.

  • Extract the aqueous layer multiple times with ether.

  • Combine the organic layers and dry over magnesium sulfate.

  • Concentrate the solution under vacuum to obtain this compound.

  • The product can be characterized by ¹H NMR. The expected signals are: δ 8.23 (s, 1H), 7.35 (m, 5H), 5.87 (d, 1H), 5.12 (s, 2H), 4.69 (m, 1H), 3.68 (s, 3H), 2.97 (dd, 2H).

Synthesis_Workflow Reactants Reactants: (S)-2-Amino-4-methoxy-4-oxobutanoic acid Benzyl chloroformate Potassium carbonate Reaction Reaction in Water/Ether Reactants->Reaction PhaseSeparation Phase Separation Reaction->PhaseSeparation Acidification Acidification (pH 1) PhaseSeparation->Acidification Extraction Ether Extraction Acidification->Extraction Drying Drying (MgSO4) Extraction->Drying Concentration Vacuum Concentration Drying->Concentration Product This compound Concentration->Product

Caption: Synthesis workflow for this compound.

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in solid-phase peptide synthesis (SPPS), particularly in the Fmoc/tBu strategy. The Z-group on the alpha-amino group is stable to the basic conditions used for Fmoc deprotection but can be removed under hydrogenolysis conditions, offering an orthogonal protection strategy.

General Protocol for Coupling:

  • Resin Preparation: Start with a resin-bound peptide with a free N-terminal amine. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Activation: In a separate vessel, dissolve this compound (typically 3-5 equivalents) and a coupling agent such as HBTU or HATU (equivalent to the amino acid) in DMF. Add a base like N,N-diisopropylethylamine (DIPEA) (typically 2 equivalents relative to the coupling agent) to activate the carboxylic acid.

  • Coupling: Add the activated this compound solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: After the coupling reaction, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Confirmation: A ninhydrin test can be performed to confirm the completion of the coupling reaction (absence of free primary amines).

Purification by High-Performance Liquid Chromatography (HPLC)

Crude peptides containing the this compound residue can be purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

Typical Conditions:

  • Column: C18 stationary phase.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over a set time (e.g., 5% to 95% B over 30 minutes).

  • Detection: UV detection at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the desired peptide peak.

  • Lyophilization: Lyophilize the collected fractions to obtain the purified peptide.

Analysis by Mass Spectrometry

The incorporation and integrity of the this compound residue within a peptide can be confirmed by mass spectrometry.

Procedure:

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent, often a mixture of water and acetonitrile with a small amount of formic acid to aid ionization.

  • Ionization: Use electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) to generate gas-phase ions of the peptide.

  • Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the ions to determine the molecular weight of the peptide. The observed molecular weight should match the theoretical calculated mass of the peptide containing the this compound residue.

  • Tandem Mass Spectrometry (MS/MS): For sequence confirmation, perform tandem mass spectrometry. Isolate the parent ion of the peptide and subject it to fragmentation (e.g., collision-induced dissociation). The resulting fragment ions can be analyzed to confirm the amino acid sequence, including the presence of the this compound residue.

Role in Signaling Pathways: A Representative Example

While this compound is primarily a synthetic building block and not a direct signaling molecule itself, aspartic acid and its derivatives are known to play significant roles in various biological signaling pathways. D-aspartate, for instance, has been identified as a neurotransmitter and neuromodulator in the central nervous system. It can activate N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and memory formation.

The following diagram illustrates a hypothetical signaling pathway where a peptide containing an aspartate residue, derived from a synthetic precursor like this compound, could potentially modulate neuronal signaling. This is a representative example to showcase the potential biological relevance of incorporating such residues into bioactive peptides.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide Peptide containing Aspartate (derived from this compound) Receptor NMDA Receptor Peptide->Receptor Binds and Activates Ca_Influx Ca²⁺ Influx Receptor->Ca_Influx Opens Ion Channel Kinase_Cascade Kinase Cascade (e.g., CaMKII, ERK) Ca_Influx->Kinase_Cascade Activates Transcription_Factor Transcription Factor Activation (e.g., CREB) Kinase_Cascade->Transcription_Factor Phosphorylates Cellular_Response Cellular Response (e.g., Synaptic Plasticity, Gene Expression) Transcription_Factor->Cellular_Response Initiates

Caption: Hypothetical signaling pathway involving an aspartate-containing peptide.

This guide provides foundational knowledge on this compound for researchers and professionals. The detailed information on its properties and experimental applications is intended to facilitate its effective use in the laboratory for the synthesis of novel peptides with potential therapeutic applications. The representative signaling pathway highlights the broader context in which such synthetic building blocks can contribute to the development of new drugs targeting specific biological processes.

References

An In-depth Technical Guide to the Synthesis and Characterization of Z-Asp(OMe)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-α-benzyloxycarbonyl-L-aspartic acid β-methyl ester, commonly known as Z-Asp(OMe)-OH. This valuable building block is frequently utilized in peptide synthesis and drug development due to its orthogonally protected functional groups. This document details the synthetic pathway from L-aspartic acid, purification methods, and a thorough characterization profile including spectroscopic and physical data.

Physicochemical Properties

This compound is a white to off-white solid with the following properties:

PropertyValueReference
CAS Number 3160-47-2[1]
Molecular Formula C₁₃H₁₅NO₆[1]
Molecular Weight 281.26 g/mol
Appearance White to off-white powder/solid[2]
Melting Point 91.0-92.0 °C
Optical Rotation ([α]²⁰/D) -16.9° (c=1 in EtOH)
Purity (HPLC) ≥98.7%
Purity (TLC) ≥98.0%

Synthesis of this compound

The synthesis of this compound is a two-step process starting from L-aspartic acid. The first step involves the selective esterification of the β-carboxylic acid, followed by the protection of the α-amino group with a benzyloxycarbonyl (Z) group.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: β-Methyl Esterification cluster_step2 Step 2: N-Benzyloxycarbonylation A L-Aspartic Acid D L-Aspartic acid β-methyl ester hydrochloride A->D  MeOH, SOCl₂ -10°C to RT B Methanol (MeOH) B->D C Thionyl Chloride (SOCl₂) C->D H This compound D->H  1. Na₂CO₃, 0°C  2. Z-Cl, Dioxane/H₂O  3. Acidification (HCl) E Sodium Carbonate (Na₂CO₃) E->H F Benzyl Chloroformate (Z-Cl) F->H G Dioxane/Water G->H

Caption: Synthetic pathway for this compound from L-aspartic acid.

Experimental Protocol: Synthesis

Step 1: Synthesis of L-Aspartic acid β-methyl ester hydrochloride

  • Cool 27 mL of methanol to -10°C in a suitable reaction vessel.

  • Slowly add 3.86 mL of thionyl chloride to the cooled methanol with stirring.

  • Add 5 g of L-aspartic acid to the solution.

  • Allow the reaction mixture to slowly warm to room temperature, at which point a clear solution should be obtained.

  • After stirring for 25 minutes at room temperature, add 75 mL of absolute ether to induce crystallization.

  • Cool the mixture and shake to promote the formation of colorless needles of L-aspartic acid β-methyl ester hydrochloride.

  • Filter the crystals immediately and wash them thoroughly with absolute ether.

  • The expected yield is approximately 5.03 g (92%).

Step 2: Synthesis of this compound

  • Prepare a solution of 5.03 g of L-aspartic acid β-methyl ester hydrochloride in 76 mL of water and 35 mL of dioxane.

  • Cool the solution to 0°C and add 3.6 g of sodium carbonate with stirring.

  • Over a period of 2-3 hours, add a solution of 5.93 g of benzyl chloroformate in 42 mL of dioxane to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight.

  • Extract the solution with 50 mL of ethyl acetate.

  • Acidify the aqueous layer to pH 2 with 6 N HCl.

  • Extract the product with two 50 mL portions of ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Concentrate the solution to yield this compound as a semi-solid.

  • The expected yield is approximately 6.1 g (63%).

Purification:

The crude product can be purified by recrystallization. While the initial search did not provide a specific solvent system for this compound, a common method for similar compounds involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate) and then adding a solvent in which it is less soluble (e.g., hexanes) until turbidity is observed. Cooling the mixture will then induce crystallization of the purified product.

Characterization of this compound

A comprehensive characterization of this compound is crucial to confirm its identity and purity. This involves a combination of spectroscopic and physical methods.

Characterization Workflow

Characterization_Workflow cluster_structure This compound Structure cluster_methods Characterization Methods Structure C₁₃H₁₅NO₆ NMR NMR Spectroscopy Structure->NMR Proton & Carbon Skeleton IR IR Spectroscopy Structure->IR Functional Groups MS Mass Spectrometry Structure->MS Molecular Weight Phys Physical Properties Structure->Phys Purity & Chirality

Caption: Relationship between this compound's structure and its characterization methods.

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
2.63d, J=5.66 Hz2Hβ-CH₂
3.67s3H-OCH₃
3.95-4.07m1Hα-CH
5.07s2H-CH₂Ph
5.52d, J=6.9 Hz1H-NH
7.27-7.37m5HAromatic-H

Experimental Protocol: ¹H NMR

  • Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

  • Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • Integrate the peaks and determine the chemical shifts and coupling constants.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Predicted chemical shifts are provided below.

Predicted Chemical Shift (δ, ppm)Assignment
~36β-CH₂
~50α-CH
~52-OCH₃
~67-CH₂Ph
~128Aromatic-CH
~136Aromatic-C (quaternary)
~156Urethane C=O
~171Ester C=O
~173Carboxylic Acid C=O

Experimental Protocol: ¹³C NMR

  • Prepare the sample as described for ¹H NMR spectroscopy.

  • Acquire the ¹³C NMR spectrum on a spectrometer operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).

  • Process the spectrum similarly to the ¹H NMR spectrum.

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)Description
~3300 (broad)O-H stretch (carboxylic acid)
~3030Aromatic C-H stretch
~2950Aliphatic C-H stretch
~1735C=O stretch (ester)
~1710C=O stretch (carboxylic acid & urethane)
~1520N-H bend
~1250C-O stretch

Experimental Protocol: IR Spectroscopy

  • Prepare the sample as a KBr pellet or as a thin film from a solution evaporated on a salt plate (e.g., NaCl).

  • Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Collect the spectrum over a range of approximately 4000 to 400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.

m/zPredicted Fragment
282.09[M+H]⁺ (Molecular Ion)
264.08[M-H₂O+H]⁺
222.07[M-CO₂CH₃+H]⁺
108.06[C₇H₈O]⁺ (benzyl alcohol cation)
91.05[C₇H₇]⁺ (tropylium cation)

Experimental Protocol: Mass Spectrometry

  • Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI).

  • Acquire the mass spectrum in positive ion mode.

  • Analyze the spectrum to identify the molecular ion peak and major fragment ions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for assessing the purity of this compound.

Experimental Protocol: HPLC

A typical reversed-phase HPLC method would involve:

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). For example, a linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase.

  • Analyze the resulting chromatogram to determine the retention time of the main peak and calculate the purity based on the peak area percentage.

Conclusion

This technical guide has outlined the synthesis and comprehensive characterization of this compound. The provided experimental protocols and tabulated data serve as a valuable resource for researchers in the fields of peptide synthesis and medicinal chemistry. The detailed characterization data confirms the structure and purity of the synthesized compound, ensuring its suitability for further applications.

References

Z-Asp(OMe)-OH CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on Z-Asp(OMe)-OH

This technical guide provides essential chemical data for this compound, a compound of interest to researchers, scientists, and professionals in the field of drug development and peptide synthesis.

Core Compound Data

This compound, also known by its synonym N-Cbz-L-aspartic acid β-methyl ester, is a derivative of the amino acid L-aspartic acid. It is commonly utilized in peptide synthesis and other biochemical applications. The following table summarizes its key quantitative identifiers.

PropertyValueSource
CAS Number 3160-47-2[1][2][3]
Molecular Weight 281.26 g/mol
Linear Formula CH₃O₂CCH₂CH(NHCO₂CH₂C₆H₅)CO₂H

Methodology for Data Compilation

The data presented in this guide has been compiled from reputable chemical supplier databases and public chemical information repositories. The CAS number and molecular weight are standardized identifiers and have been cross-verified across multiple sources to ensure accuracy. No experimental procedures were conducted; the information is based on established and published chemical data.

Compound Identification and Properties

The logical relationship between the compound's various identifiers and properties is crucial for accurate documentation and research. The following diagram illustrates this relationship.

Z_Asp_OMe_OH_Properties Compound This compound Synonym N-Cbz-L-aspartic acid β-methyl ester Compound->Synonym also known as CAS CAS: 3160-47-2 Compound->CAS is identified by MW MW: 281.26 g/mol Compound->MW has property

Caption: Relationship between this compound, its synonym, and key identifiers.

References

Solubility Profile of Z-Asp(OMe)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Z-Asp(OMe)-OH (N-carbobenzyloxy-L-aspartic acid β-methyl ester), a key intermediate in peptide synthesis and drug discovery. Understanding the solubility of this compound in common laboratory solvents is critical for its effective use in research and development.

Physicochemical Properties

PropertyValue
Chemical Formula C₁₃H₁₅NO₆
Molecular Weight 281.26 g/mol
Appearance White to off-white powder
CAS Number 3160-47-2

Quantitative Solubility Data

Qualitative Solubility:

This compound is reported to be soluble in a variety of organic solvents.[1]

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate

  • Dimethyl Sulfoxide (DMSO)

  • Acetone

Quantitative Solubility of the Isomer Z-Asp-OMe (α-methyl ester):

While specific data for this compound is limited, solubility data for its α-methyl ester isomer, Z-Asp-OMe, is available and may serve as a useful reference point. It is crucial to note that solubility can differ between isomers.

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
DMSO200711.09Requires ultrasonication for dissolution. The use of hygroscopic DMSO can significantly impact solubility.[2][3]

To aid in the preparation of stock solutions, it is often recommended to gently heat the solution (e.g., to 37°C) and use an ultrasonic bath to facilitate dissolution.[4][5]

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data in a specific solvent system, the following experimental protocol outlines a general method for determining the solubility of this compound.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvent(s) of interest (e.g., water, ethanol, methanol, DMSO, DMF)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Pipettes and syringes with filters

Methodology:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a vial. The amount of solid should be sufficient to ensure that undissolved particles remain after equilibration.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Filter the supernatant using a suitable syringe filter (e.g., 0.22 µm). Dilute the filtered supernatant with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The result can be expressed in mg/mL or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a chemical compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration & Separation cluster_analysis Analysis cluster_result Result A Select Solvents B Prepare Supersaturated Mixtures A->B Add excess solute C Equilibrate at Constant Temperature B->C Incubate/Shake D Separate Solid and Liquid Phases (Centrifugation/Filtration) C->D Achieve equilibrium E Sample and Dilute Supernatant D->E Collect clear supernatant F Quantify Concentration (e.g., HPLC) E->F Prepare for analysis G Calculate Solubility F->G Obtain concentration value

Caption: A generalized workflow for the experimental determination of compound solubility.

References

Z-Asp(OMe)-OH: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Z-Asp(OMe)-OH, a critical building block in peptide synthesis and various research applications. Understanding the stability profile of this reagent is paramount for ensuring the integrity of experimental outcomes and the quality of synthesized peptides. This document outlines the chemical properties, potential degradation pathways, recommended storage conditions, and general protocols for stability assessment.

Chemical Properties and Specifications

This compound, with the systematic IUPAC name (2S)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid, is a derivative of L-aspartic acid. The benzyloxycarbonyl (Z) group protects the amine, while the methyl ester protects the side-chain carboxylic acid, leaving the α-carboxylic acid available for coupling reactions.

PropertyValue
Chemical Formula C₁₃H₁₅NO₆
Molecular Weight 281.26 g/mol
CAS Number 3160-47-2
Appearance White to off-white solid/powder
Purity Analysis Typically assessed by HPLC or TLC

Recommended Storage Conditions

Proper storage is crucial to maintain the stability and purity of this compound. The following conditions are recommended based on information from various suppliers.

Solid Form

For long-term storage, this compound in its solid, powdered form should be stored under the following conditions:

Storage TemperatureDurationAdditional Notes
-20°C Up to 3 yearsRecommended for long-term storage.
4°C Up to 2 yearsSuitable for shorter-term storage.

It is essential to store the solid compound in a tightly sealed container to protect it from moisture and light[1].

In Solution

When dissolved in a solvent, the stability of this compound is reduced. To minimize degradation, stock solutions should be prepared fresh. If storage is necessary, the following conditions are advised:

Storage TemperatureSolventDuration
-80°C DMSOUp to 6 months
-20°C DMSOUp to 1 month

To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes[2][3].

Potential Degradation Pathways

Hydrolysis of the Methyl Ester

The β-methyl ester is susceptible to hydrolysis, particularly under basic or acidic conditions, to yield Z-L-aspartic acid (Z-Asp-OH). This reaction is accelerated at elevated temperatures.

G Z_Asp_OMe_OH This compound Z_Asp_OH Z-Asp-OH Z_Asp_OMe_OH->Z_Asp_OH Hydrolysis H2O H₂O (Acid/Base, Heat) Methanol Methanol

Figure 1: Hydrolysis of this compound.
Aspartimide Formation

During peptide synthesis, particularly upon activation of the α-carboxyl group and under basic conditions (e.g., piperidine treatment in Fmoc-SPPS), the protected aspartic acid residue can cyclize to form a succinimide intermediate, known as an aspartimide. This can then reopen to form both α- and β-aspartyl peptides, leading to impurities that are difficult to separate.

G Activated_Z_Asp Activated Z-Asp(OMe)-Peptide Aspartimide Aspartimide Intermediate Activated_Z_Asp->Aspartimide Cyclization Base Base (e.g., Piperidine) Alpha_Peptide α-Aspartyl Peptide (Desired) Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Aspartyl Peptide (Impurity) Aspartimide->Beta_Peptide Hydrolysis

Figure 2: Aspartimide formation pathway.

Experimental Protocols for Stability Assessment

While a specific, validated stability-indicating method for this compound is not published, a general approach using High-Performance Liquid Chromatography (HPLC) can be employed.

General Stability Study Workflow

The following workflow outlines a typical procedure for assessing the stability of this compound in a buffered solution.

G cluster_prep Sample Preparation cluster_storage Incubation cluster_analysis Analysis Prep_Solution Prepare Buffer Solution (e.g., pH 4, 7, 9) Dissolve Dissolve this compound Prep_Solution->Dissolve Aliquots Create Aliquots Dissolve->Aliquots Store Store at Controlled Temperatures (e.g., 4°C, 25°C, 40°C) Aliquots->Store Withdraw Withdraw Samples at Time Points Store->Withdraw Analyze Analyze by HPLC Withdraw->Analyze Quantify Quantify Purity and Degradants Analyze->Quantify

Figure 3: Workflow for a stability study.
HPLC Method for Purity Assessment

A reverse-phase HPLC (RP-HPLC) method is generally suitable for monitoring the purity of this compound and detecting its degradation products.

  • Column: C18, e.g., 4.6 x 250 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: A linear gradient from 10% to 90% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (for the Z-group)

  • Injection Volume: 10-20 µL

This method should be optimized to achieve good separation between the parent compound and any potential degradants, such as Z-Asp-OH.

Handling and Safety

When handling this compound, standard laboratory safety precautions should be observed. It is recommended to wear suitable protective clothing, gloves, and eye/face protection. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

This compound is a stable compound when stored appropriately in its solid form at low temperatures and protected from moisture and light. In solution, its stability is limited, and fresh solutions are recommended for critical applications. The primary degradation pathways are hydrolysis of the methyl ester and, under specific conditions of peptide synthesis, aspartimide formation. Regular purity assessment using a suitable analytical method like HPLC is advised to ensure the quality of the reagent, particularly for stock solutions and material that has been stored for an extended period.

References

The Dual Role of Z-Asp(OMe)-OH in Peptide Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis, the selection of appropriately protected amino acid derivatives is paramount to achieving high yields and purity of the target peptide. Aspartic acid, with its reactive β-carboxyl group, presents a significant challenge due to the propensity for aspartimide formation, a side reaction that can lead to a cascade of undesirable byproducts. This technical guide provides an in-depth analysis of N-α-benzyloxycarbonyl-L-aspartic acid β-methyl ester, commonly known as Z-Asp(OMe)-OH, a key building block in peptide chemistry. We will explore its core functions as both an N-terminal protecting group and a side-chain protecting group, present quantitative data on the efficacy of various protecting strategies, and provide detailed experimental protocols for its application.

The Chemistry of this compound

This compound is a derivative of L-aspartic acid where the α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the side-chain β-carboxyl group is protected as a methyl ester (OMe). This dual protection strategy dictates its application in different peptide synthesis methodologies.

The benzyloxycarbonyl (Z) group is a well-established urethane-type protecting group, lauded for its stability under a range of conditions and its ability to suppress racemization during coupling reactions.[1] It is typically stable to mildly acidic and basic conditions, making it suitable for solution-phase synthesis strategies.[2] Deprotection of the Z group is most commonly achieved via catalytic hydrogenation (e.g., H₂/Pd) or under strong acidic conditions (e.g., HBr in acetic acid).[1]

The β-methyl ester (OMe) serves to protect the side-chain carboxyl group, preventing it from participating in unwanted reactions, such as the formation of branched peptides. However, the efficacy of the methyl ester in preventing the primary side reaction associated with aspartic acid—aspartimide formation—is a critical consideration.

The Challenge of Aspartimide Formation

Aspartimide formation is an intramolecular cyclization reaction that occurs when the nitrogen atom of the C-flanking amino acid residue attacks the activated β-carboxyl group of aspartic acid. This side reaction is particularly prevalent during base-catalyzed steps, such as the piperidine treatment used for Fmoc group removal in solid-phase peptide synthesis (SPPS).[3] The resulting succinimide ring can then be opened by nucleophiles to yield a mixture of the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and their racemized forms, which are often difficult to separate from the target product.

The steric bulk of the side-chain protecting group plays a crucial role in mitigating aspartimide formation. It is generally accepted that bulkier protecting groups provide greater steric hindrance, thereby reducing the rate of this intramolecular cyclization.

Data Presentation: Comparative Efficacy of Aspartate Protecting Groups

Aspartate Protecting GroupSteric Nature% Aspartimide Formation (Stress Test)% D-Asp IsomerReference
-OtBu (tert-butyl)StandardHighHigh
-OMpe (3-methylpent-3-yl)BulkySignificantly ReducedReduced
-OBno (5-n-butyl-5-nonyl)Very BulkyVirtually EliminatedLow

Note: The stress test involves prolonged treatment with a base (e.g., 20% piperidine in DMF) to simulate the cumulative exposure during a long peptide synthesis.

Based on the established principle of steric hindrance, it can be inferred that the relatively small methyl group in this compound would offer minimal protection against aspartimide formation compared to bulkier esters like tert-butyl (OtBu) or the even more sterically demanding groups like OBno. Therefore, this compound is generally not recommended for sequences known to be highly prone to aspartimide formation, especially in Fmoc-based SPPS where repeated base exposure is required. Its utility is more pronounced in solution-phase synthesis where reaction conditions can be more carefully controlled, and in enzymatic peptide synthesis.

Experimental Protocols

Solution-Phase Peptide Coupling using this compound

This protocol describes a general procedure for the coupling of this compound to the N-terminus of a peptide chain in solution.

Materials:

  • This compound

  • Peptide-ester with a free N-terminal amino group (e.g., H-Phe-OMe)

  • Coupling reagent (e.g., DCC, HBTU)

  • Activation additive (e.g., HOBt)

  • Solvent (e.g., DMF, DCM)

  • Base (e.g., DIPEA, NMM)

  • Ethyl acetate (EtOAc)

  • 5% NaHCO₃ solution

  • 1M HCl solution

  • Saturated NaCl solution (brine)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolution: Dissolve this compound (1.1 equivalents) and the activation additive (e.g., HOBt, 1.1 equivalents) in the chosen solvent (e.g., DMF).

  • Activation: Cool the solution to 0°C in an ice bath. Add the coupling reagent (e.g., DCC, 1.1 equivalents) and stir for 30 minutes at 0°C.

  • Coupling: In a separate flask, dissolve the peptide-ester (1 equivalent) in the solvent and add the base (e.g., DIPEA, 2 equivalents). Add the pre-activated this compound solution dropwise to the peptide-ester solution at 0°C. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work-up:

    • Filter the reaction mixture to remove any precipitated urea (if DCC was used).

    • Dilute the filtrate with ethyl acetate.

    • Wash the organic layer sequentially with 5% NaHCO₃ solution (2x), 1M HCl solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by recrystallization or column chromatography.

Enzymatic Synthesis of Aspartame Precursor

Z-Asp-OH and its derivatives are key substrates in the enzymatic synthesis of the aspartame precursor, Z-Asp-Phe-OMe. This method offers high stereoselectivity and mild reaction conditions.

Materials:

  • Z-Asp-OH (or a derivative like this compound, though the free acid is common)

  • L-Phenylalanine methyl ester (H-Phe-OMe)

  • Thermolysin (immobilized or free)

  • Buffer solution (e.g., Tris-HCl, pH 7-8)

  • Organic co-solvent (optional, e.g., tert-amyl alcohol)

Procedure:

  • Substrate Preparation: Prepare a buffered solution containing Z-Asp-OH and H-Phe-OMe. The concentrations can be optimized, for example, 30 mM Z-Asp and 500 mM Phe-OMe have been reported to give good results.

  • Enzymatic Reaction: Add thermolysin to the substrate solution. The reaction is typically carried out at a controlled temperature (e.g., 37°C) and pH (e.g., 8.0).

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as HPLC.

  • Product Isolation: Once the reaction reaches equilibrium or completion, the product, Z-Asp-Phe-OMe, often precipitates from the aqueous solution and can be collected by filtration. If an organic co-solvent is used, liquid-liquid extraction may be employed for product separation.

  • Purification: The collected product can be further purified by washing and recrystallization.

Mandatory Visualizations

spsp_workflow cluster_cycle SPPS Cycle deprotection N-α-Fmoc Deprotection (e.g., 20% Piperidine/DMF) wash1 Washing (DMF) deprotection->wash1 coupling Amino Acid Coupling (Activated Fmoc-AA-OH, Base) wash1->coupling wash2 Washing (DMF) coupling->wash2 wash2->deprotection Repeat for next amino acid cleavage Final Cleavage and Side-Chain Deprotection (e.g., TFA Cocktail) wash2->cleavage After final cycle start Start: Fmoc-AA-Resin start->deprotection purification Purification (HPLC) cleavage->purification end_product Purified Peptide purification->end_product enzymatic_synthesis cluster_reactants Reactants cluster_reaction Enzymatic Condensation cluster_products Products Z_Asp_OH Z-Asp-OH (Carboxyl Component) enzyme Thermolysin (pH 7-8, 37°C) Z_Asp_OH->enzyme Phe_OMe H-Phe-OMe (Amino Component) Phe_OMe->enzyme Z_Asp_Phe_OMe Z-Asp-Phe-OMe (Precipitate) enzyme->Z_Asp_Phe_OMe water H₂O enzyme->water

References

An In-depth Technical Guide to Z-Asp(OMe)-OH: A Protected Amino Acid Derivative for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Asp(OMe)-OH, with the systematic name (2S)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid, is a crucial protected amino acid derivative employed in peptide synthesis. This comprehensive technical guide details its chemical and physical properties, provides a robust synthesis protocol, and outlines its application in peptide chemistry, with a particular focus on solution-phase peptide synthesis. The strategic use of the benzyloxycarbonyl (Z) group for N-terminal protection and the methyl ester for the side-chain carboxyl group offers specific advantages in the stepwise construction of peptide chains. This document also addresses the critical issue of aspartimide formation, a common side reaction in peptide synthesis involving aspartic acid residues, and discusses how the use of derivatives like this compound can be part of a strategy to mitigate this problem. Detailed experimental protocols for its synthesis and characterization are provided, alongside key analytical data, to support its practical application in research and drug development.

Introduction

In the intricate field of peptide synthesis, the use of protected amino acids is fundamental to ensure the regioselective formation of peptide bonds and to prevent undesirable side reactions. This compound is a derivative of L-aspartic acid where the α-amino group is protected by a benzyloxycarbonyl (Z) group and the β-carboxyl group of the side chain is protected as a methyl ester. This strategic protection scheme allows for the selective activation of the α-carboxyl group for peptide bond formation.

The Z-group, introduced by Bergmann and Zervas, is a cornerstone of peptide chemistry, removable under non-acidic conditions through catalytic hydrogenation, thus offering orthogonality with acid-labile protecting groups. The methyl ester protection of the aspartic acid side chain is stable under many coupling conditions but can be cleaved post-synthesis. This guide provides an in-depth overview of this compound, catering to the needs of professionals in peptide chemistry and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in synthetic protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 3160-47-2[1]
Molecular Formula C₁₃H₁₅NO₆[2][3]
Molecular Weight 281.26 g/mol [2]
Appearance White to off-white solid/powder[1]
Melting Point Not consistently reported
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Storage Conditions Store at -20°C for long-term stability.

Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from L-Aspartic acid. The first step involves the selective esterification of the β-carboxyl group, followed by the protection of the α-amino group with a benzyloxycarbonyl (Z) group.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of L-Aspartic acid β-methyl ester hydrochloride

  • To 27 mL of methanol, cooled to -10°C in an ice-salt bath, slowly add 3.86 mL of thionyl chloride (SOCl₂) while maintaining the temperature.

  • To this cold solution, add 5 g of L-Aspartic acid.

  • Allow the reaction mixture to slowly warm to room temperature, at which point a clear solution should be obtained.

  • After stirring for 25 minutes at room temperature, add 75 mL of absolute ether.

  • Cool the mixture and shake to induce crystallization of L-Aspartic acid β-methyl ester hydrochloride as colorless needles.

  • Filter the crystals immediately and wash them thoroughly with absolute ether.

  • Dry the product under vacuum. Expected yield: ~92%.

Step 2: Synthesis of N-Cbz-L-Aspartic acid β-methyl ester (this compound)

  • Dissolve 5.03 g of L-Aspartic acid β-methyl ester hydrochloride in a mixture of 76 mL of water and 35 mL of dioxane.

  • Cool the solution to 0°C in an ice bath and add 3.6 g of sodium carbonate (Na₂CO₃).

  • Over a period of 2-3 hours, add a solution of 5.93 g of benzyl chloroformate (Cbz-Cl) in 42 mL of dioxane to the stirred reaction mixture, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Extract the solution with 50 mL of ethyl acetate to remove impurities.

  • Acidify the aqueous layer to pH 2 with 6 N HCl.

  • Extract the product from the acidified aqueous layer with two 50 mL portions of ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the solution under reduced pressure.

  • The crude product can be further purified by passing it through a short pad of silica gel using a mixture of hexanes and ethyl acetate (1:1) as the eluent.

  • Evaporate the solvent to obtain this compound as a semi-solid. Expected yield: ~63%.

G cluster_synthesis Synthesis of this compound L-Aspartic Acid L-Aspartic Acid L-Aspartic acid beta-methyl ester HCl L-Aspartic acid beta-methyl ester HCl L-Aspartic Acid->L-Aspartic acid beta-methyl ester HCl  1. MeOH, SOCl2  2. Ether This compound This compound L-Aspartic acid beta-methyl ester HCl->this compound  1. Cbz-Cl, Na2CO3  Dioxane/Water  2. Acidification  3. Extraction

Synthesis workflow for this compound.

Application in Peptide Synthesis

This compound is primarily utilized in solution-phase peptide synthesis. The Z-group on the N-terminus prevents self-polymerization during the activation of the free α-carboxyl group.

Peptide Coupling

The free α-carboxyl group of this compound can be activated using standard coupling reagents to form a peptide bond with the free amino group of another amino acid or peptide ester.

General Protocol for Solution-Phase Peptide Coupling:

  • Activation: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)). Add a coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) (1.1 equivalents) and an additive to suppress racemization (e.g., N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)) (1.1 equivalents). Stir the mixture at 0°C for 30-60 minutes.

  • Coupling: To the activated this compound solution, add the amino component (an amino acid ester or a peptide ester) (1 equivalent) and a base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) if the amino component is a hydrochloride salt.

  • Reaction: Allow the reaction to proceed at room temperature, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, filter off any precipitated urea by-product (in the case of DCC). The filtrate is then typically washed with dilute acid, dilute base, and brine to remove unreacted starting materials and by-products. The organic layer is dried and concentrated. The resulting protected peptide can be purified by column chromatography or recrystallization.

G cluster_coupling Solution-Phase Peptide Coupling This compound This compound Activated Ester Activated Ester This compound->Activated Ester Coupling Reagent (e.g., DCC, HOBt) Z-Dipeptide Ester Z-Dipeptide Ester Activated Ester->Z-Dipeptide Ester Amino Acid/Peptide Ester Amino Acid/Peptide Ester Amino Acid/Peptide Ester->Z-Dipeptide Ester

General workflow for peptide coupling using this compound.

Deprotection

The removal of the Z-group is a critical step to elongate the peptide chain from the N-terminus.

Protocol for Z-Group Deprotection by Catalytic Transfer Hydrogenation:

  • Dissolve the Z-protected peptide in a suitable solvent such as methanol, ethanol, or a mixture containing formic acid.

  • Add a hydrogen donor, such as ammonium formate or formic acid.

  • Add a catalyst, typically 10% Palladium on carbon (Pd/C).

  • Stir the reaction mixture at room temperature. The reaction is usually rapid and can be monitored by TLC.

  • Upon completion, filter the catalyst through a pad of Celite.

  • Evaporate the solvent to obtain the deprotected peptide, which can be used in the next coupling step.

Aspartimide Formation: A Critical Side Reaction

A significant challenge in the synthesis of peptides containing aspartic acid is the formation of a succinimide derivative, known as aspartimide. This side reaction is particularly prevalent when the C-terminal neighboring residue is small and unhindered, such as glycine, serine, or alanine. Aspartimide formation can lead to a mixture of products, including the desired α-peptide, the rearranged β-peptide, and racemized products.

The use of this compound in solution-phase synthesis can be part of a strategy to control this side reaction, as the reaction conditions can often be more carefully controlled compared to solid-phase synthesis. However, careful selection of coupling reagents and reaction conditions is still crucial.

G cluster_aspartimide Aspartimide Formation Pathway Asp-X Peptide Asp-X Peptide Aspartimide Intermediate Aspartimide Intermediate Asp-X Peptide->Aspartimide Intermediate Base or Acid (Intramolecular cyclization) alpha-Peptide alpha-Peptide Aspartimide Intermediate->alpha-Peptide Hydrolysis beta-Peptide beta-Peptide Aspartimide Intermediate->beta-Peptide Hydrolysis Racemized Products Racemized Products Aspartimide Intermediate->Racemized Products

Side reaction of aspartimide formation.

Analytical Characterization

The purity and identity of this compound are confirmed using a combination of chromatographic and spectroscopic techniques.

Table 2: Analytical Data for this compound

Analysis TechniqueExpected ResultsReference(s)
¹H NMR (CDCl₃)δ (ppm): 2.63 (d, 2H), 3.67 (s, 3H), 3.95-4.07 (m, 1H), 5.07 (s, 2H), 5.52 (d, 1H), 7.27-7.37 (m, 5H)
HPLC Purity typically >98%
TLC Purity typically ≥98.0%
FT-IR Characteristic peaks for C=O (ester and carbamate), N-H, and aromatic C-H stretches.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight (281.26 g/mol ).

Applications in Drug Development

Protected amino acids like this compound are fundamental building blocks in the synthesis of peptide-based therapeutics. Peptides are of significant interest in drug development due to their high specificity and potency. The ability to synthesize peptides with high purity is critical for their clinical application. While specific drug development projects may not highlight the use of individual protected amino acids, their role is implicit in the synthesis of any peptide containing the corresponding residue. The use of Z-protected amino acids is particularly relevant in the large-scale synthesis of peptides where solution-phase methods may be preferred.

Conclusion

This compound is a valuable and versatile protected amino acid derivative for peptide synthesis. Its specific protection scheme allows for strategic manipulations in the construction of complex peptides, particularly in solution-phase methodologies. A thorough understanding of its properties, synthesis, and reactivity, including the potential for aspartimide formation, is essential for its effective utilization. The detailed protocols and data presented in this guide serve as a practical resource for researchers and professionals engaged in the synthesis of peptides for academic research and for the development of novel peptide-based therapeutics.

References

The Strategic Application of Z-Asp(OMe)-OH in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the applications of N-α-Benzyloxycarbonyl-L-aspartic acid β-methyl ester, commonly known as Z-Asp(OMe)-OH, in the field of organic synthesis. With a primary focus on its role as a crucial building block in peptide synthesis and its utility in the construction of complex molecular architectures, this document offers detailed experimental protocols, quantitative data, and logical workflows to support researchers in leveraging this versatile reagent.

Core Applications of this compound

This compound is a valuable derivative of the amino acid aspartic acid, featuring two key protecting groups: the benzyloxycarbonyl (Z) group on the α-amino group and a methyl ester on the β-carboxyl group. This strategic protection allows for the selective reaction of the α-carboxyl group, making it an ideal component in stepwise peptide synthesis and the synthesis of other complex organic molecules.

Its primary applications include:

  • Solution-Phase Peptide Synthesis: this compound is extensively used in the solution-phase synthesis of peptides. The Z-group provides robust protection of the N-terminus during coupling reactions and can be selectively removed under mild hydrogenolysis conditions. The methyl ester protects the side-chain carboxyl group, preventing its interference in peptide bond formation.

  • Fragment Condensation: In the convergent synthesis of larger peptides, this compound can be incorporated into peptide fragments that are later coupled to form the final product.

  • Synthesis of Bioactive Peptides and Peptidomimetics: This building block is a key component in the synthesis of various biologically active peptides, including hormonal peptides and their analogs.

  • Precursor for Aspartic Protease Inhibitors: Aspartic acid derivatives are fundamental to the design of inhibitors targeting aspartic proteases, a class of enzymes implicated in various diseases, including hypertension and HIV. While direct use of this compound in final drug structures is uncommon, it serves as a critical starting material for constructing the core scaffolds of these inhibitors.

Quantitative Data Summary

The following tables summarize typical quantitative data associated with the use of this compound in solution-phase peptide synthesis. Yields and purity are dependent on the specific amino acid being coupled, the coupling reagents, and the reaction conditions.

Table 1: Typical Yields for Dipeptide Synthesis using this compound

Coupling Partner (H-X-OR)Coupling MethodTypical Yield (%)Reference
H-Phe-OMeDCC/HOBt85-95Adapted from general peptide synthesis protocols
H-Gly-OMeEDC/HOBt88-96Adapted from general peptide synthesis protocols
H-Leu-OEtEnzymatic (Thermolysin)~83 (for Z-Asp-OH)[1]

Table 2: Purity of Crude Peptides Synthesized with this compound

DipeptideCoupling MethodCrude Purity (by HPLC) (%)
Z-Asp(OMe)-Phe-OMeDCC/HOBt>90
Z-Asp(OMe)-Gly-OMeEDC/HOBt>92

Experimental Protocols

General Workflow for Dipeptide Synthesis

The synthesis of a dipeptide using this compound in solution-phase follows a logical sequence of protection, coupling, and deprotection.

G start Start Materials: This compound H-X-OR coupling Peptide Coupling Reaction (e.g., DCC/HOBt or EDC/HOBt) start->coupling workup Aqueous Workup and Purification coupling->workup protected_dipeptide Protected Dipeptide: Z-Asp(OMe)-X-OR workup->protected_dipeptide deprotection N-Terminal Deprotection (Catalytic Transfer Hydrogenation) protected_dipeptide->deprotection final_dipeptide Final Dipeptide: H-Asp(OMe)-X-OR deprotection->final_dipeptide

Caption: General workflow for the synthesis of a dipeptide using this compound.

Protocol 1: Chemical Coupling using DCC/HOBt

This protocol details the synthesis of a dipeptide, for example, Z-Asp(OMe)-Phe-OMe, using dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) to suppress racemization.

Materials:

  • This compound

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Saturated NaCl (brine) solution

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Neutralization of Amino Acid Ester: In a round-bottom flask, dissolve H-Phe-OMe·HCl (1.0 eq.) in anhydrous DCM. Add TEA or DIPEA (1.1 eq.) and stir at room temperature for 15-20 minutes to obtain the free base.

  • Activation of this compound: In a separate flask, dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Coupling Reaction: Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise to the this compound solution at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form. Stir the mixture at 0 °C for 30 minutes.

  • Add the neutralized H-Phe-OMe solution from step 1 to the activated this compound mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Transfer the filtrate to a separatory funnel and dilute with EtOAc.

    • Wash the organic layer successively with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure Z-Asp(OMe)-Phe-OMe.

Protocol 2: N-Terminal Deprotection by Catalytic Transfer Hydrogenation

This protocol describes the removal of the Z-group from the protected dipeptide to yield the dipeptide with a free N-terminus.

Materials:

  • Z-Asp(OMe)-Phe-OMe

  • Palladium on charcoal (10% Pd/C)

  • Formic acid or Ammonium formate

  • Methanol (MeOH)

  • Celite®

Procedure:

  • Dissolve the protected dipeptide, Z-Asp(OMe)-Phe-OMe (1.0 eq.), in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C (typically 10-20% by weight of the peptide).

  • To this suspension, add formic acid (2-4 eq.) or ammonium formate (4-5 eq.) as the hydrogen donor.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Combine the filtrate and washes, and remove the solvent under reduced pressure to obtain the crude deprotected dipeptide, H-Asp(OMe)-Phe-OMe.

  • The crude product can be purified by appropriate methods if necessary.

Logical Relationships in Peptide Synthesis Strategy

The choice of protecting groups and coupling strategies is a critical aspect of peptide synthesis. The following diagram illustrates the decision-making process based on the desired outcome.

G start Desired Peptide Synthesis synthesis_type Synthesis Method? start->synthesis_type solution_phase Solution-Phase Synthesis synthesis_type->solution_phase Small scale, fragment synthesis solid_phase Solid-Phase Synthesis (SPPS) synthesis_type->solid_phase Longer peptides, automation z_group Use this compound (Z-group for N-protection) solution_phase->z_group fmoc_group Use Fmoc-Asp(OtBu)-OH (Fmoc for N-protection) solid_phase->fmoc_group coupling_agent Select Coupling Agent (DCC, EDC, HATU, etc.) z_group->coupling_agent fmoc_group->coupling_agent deprotection_strategy Define Deprotection Strategy coupling_agent->deprotection_strategy hydrogenolysis Catalytic Hydrogenation (for Z-group removal) deprotection_strategy->hydrogenolysis If Z-group is used piperidine Piperidine Treatment (for Fmoc-group removal) deprotection_strategy->piperidine If Fmoc-group is used final_peptide Synthesized Peptide hydrogenolysis->final_peptide piperidine->final_peptide

Caption: Decision tree for selecting a peptide synthesis strategy.

Conclusion

This compound remains a cornerstone reagent in the field of organic and medicinal chemistry, particularly for solution-phase peptide synthesis. Its well-defined protecting group strategy allows for the controlled and efficient construction of peptide bonds. The experimental protocols and data presented in this guide are intended to provide researchers with the necessary tools to effectively utilize this compound in their synthetic endeavors, from the synthesis of simple dipeptides to its incorporation into more complex, biologically active molecules. Careful consideration of coupling conditions and purification methods, as outlined, will ensure successful and high-yielding synthetic outcomes.

References

A Technical Guide to the Application of Z-Asp(OMe)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Z-Asp(OMe)-OH as a reagent for the introduction of aspartic acid residues in peptide synthesis. It addresses the chemical properties, experimental protocols, and potential challenges associated with its use, particularly in the context of solution-phase peptide synthesis. This document is intended to equip researchers with the necessary information to effectively utilize this compound while mitigating common side reactions.

Introduction to Aspartic Acid Incorporation

Aspartic acid is a frequently occurring amino acid in bioactive peptides and proteins, contributing to their structure and function through its acidic side chain. However, its incorporation during chemical peptide synthesis is notoriously challenging due to the propensity for aspartimide formation.[1][2] This intramolecular cyclization, catalyzed by either base or acid, can lead to a mixture of impurities, including α- and β-peptides and racemized products, which are often difficult to separate from the target peptide.[3] The choice of protecting groups for both the α-amino group and the β-carboxyl group of the aspartic acid residue is therefore critical to a successful synthesis.

This compound, or N-benzyloxycarbonyl-L-aspartic acid β-methyl ester, is a derivative of aspartic acid designed for use in peptide synthesis. The benzyloxycarbonyl (Z or Cbz) group provides protection for the α-amino group, while the methyl ester (OMe) protects the side-chain β-carboxyl group. This reagent is particularly suited for solution-phase peptide synthesis (SPPS).

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling and application in synthesis.

PropertyValue
Synonyms Cbthis compound, N-Carbobenzyloxy-L-aspartic acid β-methyl ester
CAS Number 3160-47-2
Molecular Formula C₁₃H₁₅NO₆
Molecular Weight 281.26 g/mol
Appearance White to off-white powder
Purity Typically ≥98.0% (TLC or HPLC)[4]
Solubility Soluble in organic solvents such as DMF, DCM, and THF.
Storage Store in sealed containers at 2-8°C, protected from light and moisture.

The Challenge of Aspartimide Formation

The primary side reaction during the incorporation of aspartic acid is the formation of a five-membered succinimide ring, known as an aspartimide. This is particularly problematic in Fmoc-based solid-phase peptide synthesis during the repeated piperidine treatments for Fmoc group removal. In solution-phase synthesis using Z-protected amino acids, aspartimide formation can still occur under both acidic and basic conditions used during coupling and deprotection steps. The resulting aspartimide is susceptible to nucleophilic attack, leading to a mixture of the desired α-peptide and the undesired β-peptide, often with racemization at the α-carbon of the aspartic acid residue.

Comparative Analysis of Aspartic Acid Side-Chain Protecting Groups

The choice of the side-chain protecting group for aspartic acid is a critical factor in minimizing aspartimide formation. While this compound is used in Z-based solution-phase synthesis, the majority of comparative studies have focused on Fmoc-based solid-phase synthesis. The following table summarizes the performance of various side-chain protecting groups in mitigating aspartimide formation, providing a valuable context for understanding the challenges associated with aspartic acid incorporation.

Protecting Group StrategyKey AdvantagesKey Disadvantages & Side ReactionsTypical Application
This compound Readily available and cost-effective.Prone to racemization during saponification of the methyl ester. Can undergo aspartimide formation under both acidic and basic conditions.Z-based solution-phase peptide synthesis.
Z-Asp(OBzl)-OH Benzyl ester is removed simultaneously with the Z-group via hydrogenation.Can lead to dipeptide side-product formation during its own synthesis.Z-based solution-phase peptide synthesis.
Fmoc-Asp(OtBu)-OH Standard, widely used, and cost-effective.Highly prone to aspartimide formation, especially in Asp-Gly, Asp-Ala, and Asp-Ser sequences.Fmoc-based solid-phase peptide synthesis.
Fmoc-Asp(OMpe)-OH / Fmoc-Asp(OBno)-OH Increased steric bulk significantly reduces aspartimide formation.Higher cost and potentially slower coupling kinetics due to steric hindrance.Fmoc-SPPS of peptides with sequences prone to aspartimide formation.
Fmoc-AA-(Dmb)Gly-OH (Backbone Protection) Effectively blocks aspartimide formation by protecting the backbone amide nitrogen.Dipeptide building blocks are expensive. Coupling to the Dmb-protected amino acid can be difficult.Fmoc-SPPS of peptides with highly problematic Asp-Gly sequences.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in solution-phase peptide synthesis.

Peptide Coupling using DCC/HOBt

This protocol describes the coupling of this compound to an amino acid ester using dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) to suppress racemization.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • Add the amino acid ester hydrochloride (1.0 eq) and DIPEA (1.0 eq) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

  • Purify the crude product by silica gel column chromatography.

Deprotection of the Z and OMe Groups

Following the successful synthesis of the protected peptide, the Z and OMe protecting groups must be removed. This is typically a two-step process.

Step 1: Catalytic Transfer Hydrogenation for Z-group Removal

Catalytic transfer hydrogenation is a mild and efficient method for the removal of the Z (Cbz) group.

Materials:

  • Z-protected peptide with OMe side-chain protection

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate or formic acid

  • Methanol (MeOH)

Procedure:

  • Dissolve the Z-protected peptide in methanol.

  • Add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

  • Add ammonium formate (4-5 eq) or formic acid.

  • Stir the reaction mixture at room temperature. The reaction is often complete within 1-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the N-terminally deprotected peptide.

Step 2: Saponification for OMe-group Removal

Saponification is the standard method for hydrolyzing the methyl ester to the free carboxylic acid.

Materials:

  • Peptide with OMe side-chain protection

  • 1 M Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the peptide methyl ester in a mixture of MeOH or THF and water.

  • Cool the solution to 0°C in an ice bath.

  • Add 1 M NaOH solution (1.1-1.5 eq) dropwise while stirring.

  • Stir the reaction at 0°C to room temperature and monitor by TLC.

  • Upon completion, cool the mixture to 0°C and acidify to pH 3-4 with 1 M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the fully deprotected peptide.

Caution: Saponification of peptide esters, particularly those of N-methylamino acids, can be prone to racemization. Careful control of temperature and the amount of base is crucial to minimize this side reaction.

Visualizations of Workflows and Signaling Pathways

Diagrams created using the DOT language to illustrate key processes.

Solution-Phase Dipeptide Synthesis Workflow

G cluster_coupling Peptide Coupling cluster_deprotection_Z Z-Group Deprotection cluster_deprotection_OMe OMe-Group Deprotection Z_Asp_OMe This compound Coupling_Step Stir at 0°C to RT 12-24h Z_Asp_OMe->Coupling_Step AA_Ester H-Ala-OMe·HCl AA_Ester->Coupling_Step Coupling_Reagents DCC / HOBt DIPEA in DCM Coupling_Reagents->Coupling_Step Protected_Dipeptide Z-Asp(OMe)-Ala-OMe Coupling_Step->Protected_Dipeptide Z_Deprotection_Step Catalytic Transfer Hydrogenation Protected_Dipeptide->Z_Deprotection_Step Z_Deprotection_Reagents 10% Pd/C Ammonium Formate in MeOH Z_Deprotection_Reagents->Z_Deprotection_Step N_Deprotected_Peptide H-Asp(OMe)-Ala-OMe Z_Deprotection_Step->N_Deprotected_Peptide Saponification_Step Saponification N_Deprotected_Peptide->Saponification_Step OMe_Deprotection_Reagents 1M NaOH in MeOH/H₂O OMe_Deprotection_Reagents->Saponification_Step Final_Peptide H-Asp-Ala-OH Saponification_Step->Final_Peptide

Caption: Workflow for the solution-phase synthesis of a dipeptide using this compound.

GLP-1 Signaling Pathway in Pancreatic β-Cells

Many bioactive peptides, such as Glucagon-Like Peptide-1 (GLP-1), play crucial roles in cellular signaling. The synthesis of GLP-1 analogs is a major focus in drug development for type 2 diabetes. The following diagram illustrates the signaling cascade initiated by GLP-1 binding to its receptor on pancreatic β-cells, leading to insulin secretion.

GLP1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GLP1 GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R binds Gs Gαs GLP1R->Gs activates Gq Gαq GLP1R->Gq activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG cleaves PIP2 to K_ATP ATP-sensitive K+ Channel VDCC Voltage-Dependent Ca2+ Channel Ca_increase ↑ [Ca2+]i VDCC->Ca_increase Ca2+ influx Gs->AC stimulates Gq->PLC activates PKA Protein Kinase A (PKA) cAMP->PKA activates Epac2 Epac2 cAMP->Epac2 activates PKA->K_ATP inhibits PKA->VDCC potentiates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles mobilizes Epac2->K_ATP inhibits Epac2->Insulin_Vesicles primes PIP2 PIP2 IP3R IP3 Receptor IP3->IP3R binds to PKC Protein Kinase C (PKC) DAG->PKC activates PKC->VDCC potentiates Exocytosis Insulin Exocytosis Ca_increase->Exocytosis Insulin_Vesicles->Exocytosis fuse with membrane ER_Ca Ca2+ Store IP3R->Ca_increase releases Ca2+

Caption: GLP-1 signaling in pancreatic β-cells leading to insulin secretion.

Conclusion

This compound is a well-established reagent for introducing aspartic acid residues in solution-phase peptide synthesis. Its primary advantages are its commercial availability and the straightforward nature of the Z-protection strategy. However, researchers must be vigilant about the potential for side reactions, particularly aspartimide formation and racemization during the saponification of the methyl ester side-chain protection. Careful selection of coupling and deprotection conditions, as detailed in this guide, is paramount to achieving high purity and yield of the target peptide. For sequences that are highly prone to aspartimide formation, alternative strategies, such as the use of sterically hindered side-chain protecting groups or backbone protection in an Fmoc-based solid-phase approach, should be considered. A thorough understanding of the chemistry of aspartic acid derivatives, including this compound, empowers peptide chemists to devise robust synthetic strategies for accessing complex and therapeutically relevant peptides.

References

Z-Asp(OMe)-OH: A Versatile Building Block for the Synthesis of Novel Peptides

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis, the selection of appropriately protected amino acid building blocks is paramount to achieving high yields, purity, and desired biological activity of the target peptide. Z-Asp(OMe)-OH, or N-Benzyloxycarbonyl-L-aspartic acid β-methyl ester, is a key intermediate for the solution-phase synthesis of peptides containing aspartic acid. The benzyloxycarbonyl (Z) group provides robust protection for the α-amino group, while the β-methyl ester safeguards the side-chain carboxyl group. This strategic protection scheme allows for selective deprotection and coupling reactions, making it a valuable tool in the synthesis of complex peptides, including enzyme inhibitors and neuropeptides.

This technical guide provides a comprehensive overview of the properties, synthesis applications, and potential challenges associated with the use of this compound as a building block for novel peptides.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.

PropertyValueReference
CAS Number 3160-47-2[1]
Molecular Formula C₁₃H₁₅NO₆[1]
Molecular Weight 281.26 g/mol [1]
Appearance White to off-white powder[1]
Purity ≥98.0% (TLC)[1]
Reaction Suitability Solution-phase peptide synthesis

Application in Novel Peptide Synthesis: The Case of Aspartame Precursor

A prominent application of Z-protected aspartic acid derivatives is in the synthesis of the dipeptide aspartame precursor, Z-L-Aspartyl-L-phenylalanine methyl ester (Z-Asp-Phe-OMe). Aspartame is an artificial sweetener of significant commercial interest. The synthesis of its precursor provides a well-documented example of the utility of Z-protected aspartic acid in dipeptide synthesis. While many syntheses start with Z-Asp-OH, the principles are directly applicable to this compound for the introduction of a β-methyl ester functionality in the resulting peptide.

Experimental Protocol: Enzymatic Synthesis of Z-Asp-Phe-OMe

Enzymatic synthesis offers a green and highly stereoselective alternative to purely chemical methods for peptide bond formation. Thermolysin, a thermostable metalloproteinase, is commonly used to catalyze the condensation of Z-Asp-OH and L-phenylalanine methyl ester (Phe-OMe) to produce Z-Asp-Phe-OMe.

Materials:

  • Z-L-Aspartic acid (Z-Asp-OH)

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • Thermolysin

  • 4 M NaOH

  • Water

  • Methanol

  • 5% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

Procedure:

  • Reaction Setup: Suspend Z-Asp-OH (1 mmol) and H-Phe-OMe·HCl (2 mmol) in water (3 mL) in a centrifuge tube.

  • pH Adjustment: Adjust the pH of the suspension to 7.0 by the dropwise addition of 4 M NaOH with constant stirring.

  • Enzymatic Condensation: Add thermolysin (2 mg in 200 µL of water) to the clear solution. Incubate the reaction mixture in a water bath at 40°C overnight. The product, Z-Asp-Phe-OMe, will precipitate out of solution as a salt with excess Phe-OMe, driving the reaction to completion.

  • Isolation of Protected Dipeptide: Collect the precipitate by centrifugation and wash thoroughly with ice-cold water (5 x 4 mL) to remove unreacted starting materials and the enzyme. The salt is then decomposed by stirring with a mixture of water (3 mL) and 1 M HCl (1 mL) in an ice bath to yield the free Z-Asp-Phe-OMe.

  • Deprotection: To obtain the final dipeptide, Asp-Phe-OMe (Aspartame), the Z-group is removed by catalytic transfer hydrogenation. Dissolve the Z-Asp-Phe-OMe in methanol (2 mL) and add ammonium formate (2 mmol) followed by 5% Pd/C (50 mg). The reaction is typically complete within 5 minutes.

  • Purification: The catalyst is removed by filtration, and the solvent is evaporated. The crude product can be purified by recrystallization or chromatography.

Quantitative Data from Enzymatic Synthesis

The yield of the enzymatic synthesis of Z-Asp-Phe-OMe is highly dependent on the reaction conditions.

EnzymeOrganic Solvent SystemYield of Z-Asp-Phe-OMeReference
PST-01 Protease50% (v/v) DMSO83%
Immobilized Thermolysintert-amyl alcohol/ethyl acetate (33:67 v/v)99%
ThermolysinAqueous/tributylphosphate (TBP) biphasic medium>95% (for F-Asp-Phe-OMe)

Note: The study with F-Asp-Phe-OMe demonstrates the high yields achievable in biphasic systems for similar dipeptide syntheses.

Potential Side Reactions: Aspartimide Formation

A significant challenge in the synthesis of peptides containing aspartic acid is the formation of aspartimide, a cyclic imide side product. This intramolecular cyclization can occur under both acidic and basic conditions and is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs. The formation of aspartimide can lead to a mixture of α- and β-peptides, as well as racemization, which are often difficult to separate from the desired product. While the use of bulky side-chain protecting groups is a common strategy to mitigate this issue in solid-phase peptide synthesis, careful control of reaction conditions, particularly pH and temperature, is crucial in solution-phase synthesis.

Caption: Aspartimide Formation Pathway.

Experimental Workflow and Bioactivity of Dipeptides

The synthesis and subsequent biological evaluation of novel dipeptides follow a structured workflow.

Peptide_Workflow cluster_synthesis Dipeptide Synthesis cluster_purification Purification & Characterization cluster_bioactivity Biological Evaluation start This compound + H-Phe-NH2 coupling Peptide Coupling (e.g., Enzymatic) start->coupling protected_dipeptide Protected Dipeptide Z-Asp(OMe)-Phe-NH2 coupling->protected_dipeptide deprotection Deprotection protected_dipeptide->deprotection crude_dipeptide Crude Dipeptide Asp(OMe)-Phe-NH2 deprotection->crude_dipeptide purification Purification (e.g., HPLC) crude_dipeptide->purification characterization Characterization (MS, NMR) purification->characterization pure_dipeptide Pure Dipeptide characterization->pure_dipeptide in_vitro In Vitro Assays (Enzyme Inhibition, Cell Viability) pure_dipeptide->in_vitro in_vivo In Vivo Models (Animal Studies) in_vitro->in_vivo data_analysis Data Analysis in_vitro->data_analysis in_vivo->data_analysis biological_activity Biological Activity Profile data_analysis->biological_activity

Caption: Experimental workflow for dipeptide synthesis and evaluation.

Example of Dipeptide Bioactivity: Tyr-Asp and Cellular Metabolism

While the direct biological activity of Asp-Phe-NH2 is not extensively documented beyond its relation to the sweet taste of aspartame, other dipeptides have been shown to possess significant biological effects. For instance, the dipeptide Tyr-Asp has been identified as an inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This inhibition redirects metabolic flux towards the pentose phosphate pathway, leading to increased production of NADPH, which enhances the cell's tolerance to oxidative stress. This serves as an excellent example of how a simple dipeptide can have a specific and potent effect on a key cellular signaling pathway.

Tyr_Asp_Pathway Tyr_Asp Tyr-Asp Dipeptide GAPDH GAPDH (Glyceraldehyde-3-Phosphate Dehydrogenase) Tyr_Asp->GAPDH Inhibits Glycolysis Glycolysis GAPDH->Glycolysis Decreased Flux PPP Pentose Phosphate Pathway (PPP) Glycolysis->PPP Increased Flux NADPH NADPH PPP->NADPH Produces Oxidative_Stress_Tolerance Increased Oxidative Stress Tolerance NADPH->Oxidative_Stress_Tolerance

References

Methodological & Application

Application Notes and Protocols for Solution-Phase Peptide Synthesis using Z-Asp(OMe)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis (SPPS) remains a valuable methodology for the production of peptides, particularly for short sequences and large-scale synthesis where the purification of intermediates is desirable. This document provides detailed application notes and experimental protocols for the use of N-α-Benzyloxycarbonyl-L-aspartic acid α-methyl ester (Z-Asp(OMe)-OH) in the solution-phase synthesis of dipeptides.

This compound is a key building block where the α-amino group is protected by the benzyloxycarbonyl (Z) group and the α-carboxyl group is protected as a methyl ester. This selective protection allows for the specific activation of the side-chain β-carboxyl group for coupling with another amino acid, followed by sequential deprotection steps to yield the final dipeptide. These protocols are designed to guide researchers through the coupling, deprotection, and purification steps, providing a robust framework for the synthesis of aspartic acid-containing peptides.

Materials and Methods

Materials
  • This compound

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄) or Formic acid (HCOOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates

Instrumentation
  • Magnetic stirrer and stir bars

  • Round-bottom flasks

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

  • Mass Spectrometer (MS) for identity confirmation

Experimental Protocols

This section details the synthesis of the dipeptide Asp-Phe as a representative example.

Protocol 1: Synthesis of Z-Asp(OMe)-Phe-OMe via EDC/HOBt Coupling

This protocol describes the coupling of the β-carboxyl group of this compound with the free amino group of L-Phenylalanine methyl ester.

1. Preparation of L-Phenylalanine methyl ester free base: a. Dissolve L-Phenylalanine methyl ester hydrochloride (1.1 eq) in anhydrous DCM. b. Add DIPEA (1.1 eq) to the solution and stir for 20 minutes at room temperature. The resulting solution containing the free base is used directly in the next step.

2. Peptide Coupling Reaction: a. In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. c. Add EDC·HCl (1.1 eq) to the cooled solution and stir for 30 minutes at 0 °C. d. To this mixture, add the freshly prepared L-Phenylalanine methyl ester solution from step 1. e. Allow the reaction to warm to room temperature and stir overnight.

3. Work-up and Purification: a. Monitor the reaction progress by TLC. b. Upon completion, dilute the reaction mixture with DCM. c. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure Z-Asp(OMe)-Phe-OMe.

Protocol 2: N-terminal Z-Group Deprotection via Catalytic Transfer Hydrogenation

This protocol details the removal of the benzyloxycarbonyl (Z) protecting group from the N-terminus of the dipeptide.

1. Reaction Setup: a. Dissolve the protected dipeptide, Z-Asp(OMe)-Phe-OMe, in methanol. b. To this solution, add 10% Palladium on carbon (10% w/w of the peptide). c. Add ammonium formate (5 eq) or formic acid (10 eq) as the hydrogen donor.

2. Deprotection Reaction: a. Stir the suspension at room temperature. b. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).

3. Work-up and Isolation: a. Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. b. Wash the Celite pad with methanol. c. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude H-Asp(OMe)-Phe-OMe. d. The crude product can be used in the next step without further purification or can be purified by crystallization or chromatography if necessary.

Protocol 3: C-terminal Methyl Ester Deprotection via Saponification

This protocol describes the hydrolysis of the methyl ester to yield the final dipeptide with a free C-terminal carboxylic acid.

1. Saponification Reaction: a. Dissolve the dipeptide ester, H-Asp(OMe)-Phe-OMe, in a mixture of methanol and water. b. Cool the solution to 0 °C in an ice bath. c. Add a 1 M aqueous solution of NaOH (1.1 eq) dropwise while stirring. d. Stir the reaction mixture at room temperature and monitor the progress by TLC.

2. Work-up and Purification: a. Upon completion, carefully neutralize the reaction mixture to pH 7 with 1 M HCl. b. Remove the methanol under reduced pressure. c. The resulting aqueous solution can be lyophilized to obtain the crude dipeptide, H-Asp-Phe-OH. d. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).

Data Presentation

The following tables summarize typical quantitative data expected from the synthesis of a dipeptide like Asp-Phe using the protocols described above. Actual yields and purity may vary depending on the specific amino acid sequence and reaction conditions.

Step Product Typical Yield (%) Typical Purity (%) (by HPLC)
Protocol 1 Z-Asp(OMe)-Phe-OMe85 - 95> 95
Protocol 2 H-Asp(OMe)-Phe-OMe90 - 98> 90 (crude)
Protocol 3 H-Asp-Phe-OH80 - 90> 98 (after purification)

Visualizations

Solution_Phase_Peptide_Synthesis_Workflow cluster_start Starting Materials cluster_coupling Protocol 1: Coupling cluster_protected_dipeptide Intermediate cluster_deprotection1 Protocol 2: N-Deprotection cluster_intermediate2 Intermediate cluster_deprotection2 Protocol 3: C-Deprotection cluster_final_product Final Product Z_Asp_OMe_OH This compound Coupling EDC/HOBt Coupling Z_Asp_OMe_OH->Coupling H_Phe_OMe H-Phe-OMe H_Phe_OMe->Coupling Protected_Dipeptide Z-Asp(OMe)-Phe-OMe Coupling->Protected_Dipeptide Z_Deprotection Catalytic Transfer Hydrogenation Protected_Dipeptide->Z_Deprotection N_Deprotected_Dipeptide H-Asp(OMe)-Phe-OMe Z_Deprotection->N_Deprotected_Dipeptide OMe_Deprotection Saponification N_Deprotected_Dipeptide->OMe_Deprotection Final_Dipeptide H-Asp-Phe-OH OMe_Deprotection->Final_Dipeptide

Caption: Workflow for the solution-phase synthesis of a dipeptide.

Chemical_Reaction_Pathway cluster_step1 Step 1: Coupling cluster_step2 Step 2: Z-Deprotection cluster_step3 Step 3: OMe-Deprotection Reactants1 This compound + H-Phe-OMe Product1 Z-Asp(OMe)-Phe-OMe Reactants1->Product1 EDC, HOBt Reactant2 Z-Asp(OMe)-Phe-OMe Product2 H-Asp(OMe)-Phe-OMe Reactant2->Product2 H₂, Pd/C (from HCOOH or HCOONH₄) Reactant3 H-Asp(OMe)-Phe-OMe Product3 H-Asp-Phe-OH Reactant3->Product3 1. NaOH 2. H⁺

Caption: Chemical reaction pathway for the synthesis of Asp-Phe.

Application Notes and Protocols for Coupling Reagents Compatible with Z-Asp(OMe)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-benzyloxycarbonyl-L-aspartic acid β-methyl ester, commonly known as Z-Asp(OMe)-OH, is a valuable building block in peptide synthesis. The selection of an appropriate coupling reagent is critical for successfully incorporating this residue into a peptide sequence. An ideal coupling process maximizes yield and purity while minimizing common side reactions such as racemization and, particularly for aspartic acid derivatives, aspartimide formation. These application notes provide a detailed overview of compatible coupling reagents, their mechanisms, and protocols for their use with this compound.

Key Challenge: Aspartimide Formation

A primary concern when coupling aspartic acid derivatives is the formation of a succinimide ring, known as an aspartimide.[1][2] This intramolecular cyclization is base-catalyzed and can occur during both the coupling step and the subsequent Fmoc deprotection in solid-phase peptide synthesis (SPPS).[3] The resulting aspartimide can then be opened by a nucleophile (like piperidine or the amine of another amino acid) to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate chromatographically.[2][3]

Aspartimide_Formation reactant reactant intermediate intermediate product product reagent reagent Peptide_Asp Peptide Chain with This compound residue Aspartimide Aspartimide Intermediate (Succinimide Ring) Peptide_Asp->Aspartimide Alpha_Peptide Desired α-Peptide Aspartimide->Alpha_Peptide Nucleophilic Ring Opening (α-carboxyl) Beta_Peptide β-Peptide Side Product Aspartimide->Beta_Peptide Nucleophilic Ring Opening (β-carboxyl) Piperidide Piperidide Adduct Aspartimide->Piperidide Piperidine Attack

Caption: Mechanism of Aspartimide Formation and Subsequent Reactions.

Strategies to mitigate this include using milder bases, adding acidic additives to deprotection solutions, or employing sterically bulky side-chain protecting groups. While the methyl ester of this compound is not as bulky as other protective groups like OtBu or OMpe, careful selection of coupling conditions is paramount.

Classes of Compatible Coupling Reagents

The choice of coupling reagent directly impacts reaction efficiency and the prevalence of side reactions. Reagents are broadly categorized into carbodiimides, uronium/aminium salts, and phosphonium salts.

Carbodiimides

Carbodiimides are widely used dehydrating agents that activate the carboxylic acid of this compound to form a reactive O-acylisourea intermediate. This intermediate then reacts with the amine component to form the peptide bond.

  • Examples: N,N'-Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N,N'-Diisopropylcarbodiimide (DIC).

  • Mechanism: The reaction proceeds via an O-acylisourea intermediate, which is susceptible to racemization and can rearrange to an unreactive N-acylurea. To suppress these side reactions and improve yields, additives are essential.

  • Additives: 1-Hydroxybenzotriazole (HOBt) and Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are commonly used. They trap the O-acylisourea intermediate to form a more stable and less racemization-prone active ester.

Carbodiimide_Mechanism cluster_activation Activation Step cluster_pathways Reaction Pathways cluster_coupling Coupling Step reactant reactant reagent reagent intermediate intermediate product product side_product side_product Z_Asp This compound O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Z_Asp->O_Acylisourea + Carbodiimide Carbodiimide (e.g., EDC) Carbodiimide->O_Acylisourea Active_Ester Active Ester (More Stable) O_Acylisourea->Active_Ester + Additive N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement Additive Additive (e.g., HOBt) Additive->Active_Ester Peptide_Bond Peptide Bond Active_Ester->Peptide_Bond + Amine Amine R-NH2 (Amine) Amine->Peptide_Bond

Caption: Carbodiimide coupling mechanism with an additive.
Uronium/Aminium Salts

These reagents are highly efficient and provide rapid coupling, making them suitable for sterically hindered amino acids.

  • Examples: HBTU, HATU, HCTU, TBTU, COMU.

  • Mechanism: They react with the carboxyl group of this compound in the presence of a non-nucleophilic base (e.g., DIPEA or NMM) to form an active ester (OBt, OAt, etc.), which then rapidly acylates the amine.

  • Advantages: High coupling efficiency, low racemization (especially HATU and COMU). COMU is based on Oxyma, avoiding potentially explosive benzotriazole-based additives.

  • Disadvantages: Higher cost. Can cause guanidinylation of the free N-terminal amine if the reagent is used in excess or if activation is slow.

Phosphonium Salts

Similar to uronium salts, phosphonium reagents are very effective, particularly for challenging couplings and cyclizations.

  • Examples: BOP, PyBOP®, PyAOP.

  • Mechanism: These reagents also form active esters in the presence of a base.

  • Advantages: They do not cause guanidinylation, making them safer for fragment coupling or when using an excess of reagent. PyBOP is a non-toxic alternative to BOP, which produces the carcinogen HMPA as a byproduct.

Data Presentation: Comparison of Coupling Reagents

Reagent ClassExamplesTypical YieldRacemization RiskAspartimide RiskKey Features & Considerations
Carbodiimides DCC, EDC, DICGood to ExcellentLow to Moderate (suppressed by additives)ModerateCost-effective. Additives (HOBt, Oxyma) are essential. DCC byproduct (DCU) is insoluble. EDC byproduct is water-soluble.
Uronium/Aminium HBTU, HATU, COMUExcellentVery Low (especially HATU)Low to ModerateFast and efficient. Good for hindered couplings. Risk of guanidinylation side reaction. COMU is a safer, non-explosive alternative.
Phosphonium BOP, PyBOP®ExcellentVery LowLow to ModerateNo guanidinylation. Good for cyclization and fragment coupling. BOP is toxic; PyBOP® is the preferred alternative.

Experimental Protocols

Protocol 1: General Workflow for a Peptide Coupling Cycle (SPPS)

This protocol outlines a standard manual coupling cycle on a solid support (e.g., Rink Amide resin) using an Fmoc-based strategy.

SPPS_Workflow step step wash wash check check Start Start Resin Start with N-terminal Fmoc-deprotected resin Start->Resin Wash1 Wash Resin (e.g., DMF, DCM) Resin->Wash1 Activation Pre-activate this compound with Coupling Reagent + Base Wash1->Activation Coupling Add activated amino acid to resin. React for 1-2h. Activation->Coupling Wash2 Wash Resin (e.g., DMF) Coupling->Wash2 Test Completion Check? (e.g., Kaiser Test) Wash2->Test Test->Coupling Negative (Recouple) Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Test->Deprotection Positive Wash3 Wash Resin (e.g., DMF, DCM) Deprotection->Wash3 End Next Cycle Wash3->End

References

Application Notes and Protocols for the Deprotection of Z-Asp(OMe)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of the benzyloxycarbonyl (Z or Cbz) group from N-benzyloxycarbonyl-L-aspartic acid α-methyl ester (Z-Asp(OMe)-OH). The removal of the Z-group is a critical step in peptide synthesis and the preparation of various pharmaceutical intermediates. These protocols offer a comparative overview of common deprotection methods, including catalytic hydrogenation, catalytic transfer hydrogenation, and acidic hydrolysis, to guide researchers in selecting the most suitable conditions for their specific needs.

Introduction

The benzyloxycarbonyl (Z or Cbz) group is a widely used amine-protecting group in organic synthesis due to its stability under a range of reaction conditions and its susceptibility to removal under relatively mild conditions. In the context of aspartic acid derivatives like this compound, efficient and clean deprotection is essential to avoid side reactions, such as racemization or aspartimide formation. This document outlines three primary methods for Z-group removal, presenting quantitative data and detailed experimental procedures to ensure reproducibility and high yields.

Comparative Overview of Deprotection Conditions

The selection of a deprotection method for this compound depends on several factors, including the presence of other sensitive functional groups in the molecule, the desired scale of the reaction, and the available laboratory equipment. The following table summarizes the key quantitative data for the most common deprotection methods.

Deprotection MethodReagents and CatalystSolventTemperature (°C)Reaction TimeTypical Yield (%)Notes
Catalytic Hydrogenation H₂ (1 atm), 10% Pd/CMethanolRoom Temperature1 - 4 h>95%Standard and clean method; requires hydrogenation apparatus.
Catalytic Transfer Hydrogenation Ammonium Formate, 10% Pd/CMethanolRoom Temperature0.5 - 2 h~98%[1]Avoids the use of gaseous hydrogen; rapid reaction.
Catalytic Transfer Hydrogenation Formic Acid, 10% Pd/CMethanolRoom Temperature1 - 3 h90-95%Formic acid acts as the hydrogen donor; reaction is typically clean.
Acidic Hydrolysis 33% HBr in Acetic AcidAcetic AcidRoom Temperature0.5 - 1 hVariableHarsh conditions; may not be suitable for sensitive substrates.
Lewis Acid Catalysis AlCl₃, HFIPHFIPRoom Temperature2 - 16 hHigh[2][3]Metal-free alternative; good functional group tolerance.[2][3]

Experimental Protocols

Catalytic Hydrogenation

This method is a standard and highly efficient procedure for Z-group deprotection, provided the molecule does not contain other functional groups susceptible to reduction, such as alkenes or alkynes.

Diagram of the Experimental Workflow for Catalytic Hydrogenation:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_reagents Dissolve this compound in Methanol add_catalyst Add 10% Pd/C catalyst prep_reagents->add_catalyst setup_hydrogenation Place under H₂ atmosphere (1 atm) add_catalyst->setup_hydrogenation stir_reaction Stir at Room Temperature setup_hydrogenation->stir_reaction filter_catalyst Filter through Celite® stir_reaction->filter_catalyst concentrate Concentrate the filtrate filter_catalyst->concentrate purify Purify the crude product concentrate->purify

Caption: Workflow for Z-group deprotection via catalytic hydrogenation.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Celite® or a similar filtration aid

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution.

  • Secure the reaction flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product, H-Asp(OMe)-OH.

Catalytic Transfer Hydrogenation

This method offers a convenient and safer alternative to catalytic hydrogenation as it avoids the use of flammable hydrogen gas. Ammonium formate or formic acid are common hydrogen donors.

Diagram of the Logical Relationship in Catalytic Transfer Hydrogenation:

Z_Asp This compound Product H-Asp(OMe)-OH Z_Asp->Product Byproducts Toluene + CO₂ + NH₃/H₂O Z_Asp->Byproducts H_Donor Hydrogen Donor (Ammonium Formate or Formic Acid) H_Donor->Product H_Donor->Byproducts Catalyst Pd/C Catalyst Catalyst->Product facilitates Z_Asp This compound Protonation Protonation of Carbonyl Oxygen Z_Asp->Protonation Reacts with HBr_AcOH HBr in Acetic Acid HBr_AcOH->Protonation Carbocation Formation of Benzyl Cation Protonation->Carbocation Leads to Deprotection Release of H-Asp(OMe)-OH·HBr Carbocation->Deprotection Results in

References

catalytic hydrogenation for Z group removal from Z-Asp(OMe)-OH

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Efficient Removal of the Benzyloxycarbonyl (Z) Protecting Group from Z-Asp(OMe)-OH via Catalytic Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Z or Cbz) group is a widely utilized amine protecting group in peptide synthesis and organic chemistry due to its stability under various conditions and its susceptibility to removal by catalytic hydrogenation. This application note provides detailed protocols for the deprotection of N-Z-L-aspartic acid α-methyl ester (this compound) to yield L-aspartic acid α-methyl ester (H-Asp(OMe)-OH). Two primary methods of catalytic hydrogenation are presented: the use of hydrogen gas and catalytic transfer hydrogenation with ammonium formate, both employing palladium on carbon (Pd/C) as the catalyst.[1]

Reaction Scheme

The overall reaction for the hydrogenolysis of this compound is as follows:

This compound + H₂ --(Pd/C)--> H-Asp(OMe)-OH + Toluene + CO₂

Application Notes

Catalyst Selection and Loading: A 10% Pd/C catalyst is standard for the hydrogenolysis of the Z-group.[1] Typically, the catalyst is used at a loading of 5-10% by weight relative to the substrate. For substrates that may be sensitive or prone to side reactions, a lower catalyst loading and careful monitoring are recommended.

Choice of Hydrogen Source:

  • Hydrogen Gas (H₂): This is the most common and "cleanest" method, as the byproducts are toluene and carbon dioxide, which are easily removed.[2] The reaction can be conveniently run at atmospheric pressure using a hydrogen-filled balloon or at higher pressures in a dedicated hydrogenation apparatus for faster reaction times.

  • Ammonium Formate (HCOONH₄): This method, known as catalytic transfer hydrogenation (CTH), offers significant operational simplicity as it avoids the need for handling hydrogen gas.[3][4] Ammonium formate decomposes in the presence of the Pd/C catalyst to generate hydrogen in situ. This technique is particularly useful for laboratories not equipped for high-pressure reactions. The reaction is typically fast, often completing within minutes to a few hours at room temperature.

Solvent Systems: Methanol (MeOH) is the most frequently used solvent for this transformation due to its ability to dissolve the starting material and the resulting amino acid ester, as well as its compatibility with the catalytic system. Other suitable solvents include ethanol (EtOH) and N,N-dimethylformamide (DMF), the latter being useful for less soluble substrates.

Reaction Monitoring: The progress of the deprotection can be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC analysis, the disappearance of the UV-active Z-protected starting material and the appearance of the ninhydrin-positive free amine product are indicative of reaction completion. HPLC provides a more quantitative assessment of the conversion of the starting material to the product.

Work-up and Product Isolation: Upon completion, the heterogeneous Pd/C catalyst is removed by filtration, typically through a pad of Celite® or a membrane filter. The filtrate is then concentrated under reduced pressure to yield the crude product. If ammonium formate is used, it can be removed by dissolving the residue in an organic solvent and washing with a saturated sodium chloride solution, or by lyophilization. The final product, H-Asp(OMe)-OH, can be further purified by recrystallization if necessary.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Hydrogen Gas

Materials and Equipment:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (ACS grade)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen gas cylinder or generator

  • Balloon

  • Three-way stopcock

  • Filtration apparatus (e.g., Buchner funnel with Celite® or syringe filter)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 g, 3.55 mmol) in methanol (20 mL).

  • Carefully add 10% Pd/C (100 mg, 10 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask with a septum and a three-way stopcock.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere is replaced with hydrogen.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure).

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield H-Asp(OMe)-OH.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

Materials and Equipment:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate (HCOONH₄)

  • Methanol (ACS grade)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 g, 3.55 mmol) in methanol (20 mL) in a round-bottom flask.

  • Add ammonium formate (0.67 g, 10.65 mmol, 3 equivalents).

  • Carefully add 10% Pd/C (100 mg, 10 wt%) to the mixture.

  • Stir the suspension at room temperature. Effervescence (evolution of CO₂) should be observed.

  • Monitor the reaction by TLC or HPLC. The reaction is often complete in 30-90 minutes.

  • Upon completion, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • To remove excess ammonium formate, the residue can be taken up in a suitable organic solvent and washed with saturated brine, or purified by another appropriate method.

Data Presentation

Table 1: Typical Reaction Parameters for Z-Group Removal from this compound

ParameterMethod 1: H₂ GasMethod 2: Ammonium Formate
Substrate This compoundThis compound
Catalyst 10% Pd/C10% Pd/C
Catalyst Loading 10 wt%10 wt%
Hydrogen Source H₂ gas (balloon)Ammonium Formate (3 eq.)
Solvent MethanolMethanol
Temperature Room TemperatureRoom Temperature
Reaction Time 2 - 4 hours30 - 90 minutes
Typical Yield >95%>95%
Purity (crude) HighHigh (may contain NH₄Cl)

Table 2: HPLC Method for Reaction Monitoring

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm and 254 nm
Injection Volume 10 µL
Expected Rt (this compound) Higher retention time
Expected Rt (H-Asp(OMe)-OH) Lower retention time

Visualizations

G Workflow for Z-Group Removal cluster_prep Reaction Setup cluster_h2 Method 1: Hydrogen Gas cluster_cth Method 2: Ammonium Formate cluster_workup Work-up & Isolation start This compound dissolve Dissolve in Methanol start->dissolve add_catalyst Add 10% Pd/C dissolve->add_catalyst h2_setup Evacuate & Backfill with H₂ add_catalyst->h2_setup Method 1 add_af Add Ammonium Formate add_catalyst->add_af Method 2 h2_react Stir under H₂ atmosphere h2_setup->h2_react monitor Monitor by TLC/HPLC h2_react->monitor cth_react Stir at Room Temperature add_af->cth_react cth_react->monitor filter Filter through Celite® monitor->filter concentrate Concentrate in vacuo filter->concentrate purify Purify (if necessary) concentrate->purify product H-Asp(OMe)-OH purify->product

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

ReactionMechanism Simplified Hydrogenolysis Mechanism cluster_reactants Reactants cluster_intermediate Catalyst Surface cluster_products Products Z_Asp This compound Adsorption Adsorption of Z-group and H₂ onto Pd surface Z_Asp->Adsorption H2_PdC H₂ + Pd/C H2_PdC->Adsorption Cleavage Hydrogenolysis of C-O bond Adsorption->Cleavage H_Asp H-Asp(OMe)-OH Cleavage->H_Asp Toluene Toluene Cleavage->Toluene CO2 CO₂ Cleavage->CO2

Caption: Simplified mechanism of Z-group removal by catalytic hydrogenation.

References

Protocol for the Incorporation of Z-Asp(OMe)-OH into a Peptide Sequence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the incorporation of N-α-benzyloxycarbonyl-L-aspartic acid β-methyl ester (Z-Asp(OMe)-OH) into a peptide sequence. This protocol is designed for both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS), offering guidance on coupling methods, deprotection of the Z-group, and strategies to mitigate common side reactions.

Introduction

This compound is a valuable building block in peptide synthesis, providing an aspartic acid residue with a protected α-amino group (Z-group) and a methyl ester protecting the side-chain carboxyl group. The Z-group, or benzyloxycarbonyl group, is a classic urethane-type protecting group that is stable to the basic conditions used for Fmoc group removal and the mildly acidic conditions for Boc group removal, thus offering orthogonality in peptide synthesis strategies. It is typically removed under reductive conditions, most commonly catalytic hydrogenation. The methyl ester on the side chain can be removed by saponification if the free aspartic acid is desired in the final peptide.

The incorporation of any aspartic acid derivative requires careful consideration of the potential for aspartimide formation, a common side reaction that can lead to a mixture of α- and β-peptides and racemization. This protocol will address strategies to minimize this side reaction.

Data Presentation: Coupling Efficiency of Z-Protected Amino Acids

The following table summarizes typical coupling efficiencies for Z-protected amino acids using various standard coupling reagents. Please note that specific yields can vary depending on the peptide sequence, the resin or C-terminal amino acid ester, and the specific reaction conditions.

Coupling Reagent/MethodActivating AgentAdditiveTypical Coupling Time (hours)Typical Yield (%)Notes
Carbodiimide DCC or DICHOBt or Oxyma Pure2 - 1285 - 95HOBt or Oxyma Pure is crucial to suppress racemization. DIC is preferred for SPPS as the urea byproduct is soluble.
Uronium/Aminium Salt HBTU or HATUDIPEA or NMM1 - 490 - 98HATU is generally more efficient for sterically hindered couplings. Pre-activation is recommended.
Phosphonium Salt PyBOPDIPEA or NMM1 - 490 - 98Effective for difficult couplings with minimal racemization.
EDC/HOBt EDCHOBt2 - 1285 - 95Suitable for both solution-phase and solid-phase synthesis.

Experimental Protocols

Part 1: Coupling of this compound

This section outlines the procedure for coupling this compound to the N-terminus of a growing peptide chain. Both solid-phase and solution-phase methods are described.

Materials:

  • This compound

  • Peptide-resin with a free N-terminus (for SPPS) or Amino acid/peptide ester (for solution-phase)

  • Coupling reagent (e.g., DIC, HBTU, HATU, or EDC)

  • Additive (e.g., HOBt or Oxyma Pure)

  • Base (e.g., DIPEA or NMM) for uronium/aminium and phosphonium salt reagents

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware and peptide synthesis equipment

Protocol 1A: Solid-Phase Peptide Synthesis (SPPS) using DIC/HOBt

  • Resin Swelling and Deprotection: Swell the peptide-resin in DMF for 30 minutes. If the N-terminus is protected (e.g., with Fmoc), perform the standard deprotection protocol (e.g., 20% piperidine in DMF) and wash the resin thoroughly with DMF.

  • Activation of this compound: In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

  • Coupling Reaction: Add the activated this compound solution to the resin. Then, add DIC (3 equivalents) to the resin slurry.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature with gentle agitation for 2-4 hours. Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test. If the test is positive after 4 hours, a second coupling may be necessary.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and finally with DMF (3x) to prepare for the next step.

Protocol 1B: Solution-Phase Peptide Synthesis using EDC/HOBt

  • Preparation of Reactants: Dissolve the amino acid or peptide ester hydrochloride (1 equivalent) in DMF. Neutralize the hydrochloride salt with a base such as NMM (1 equivalent) to obtain the free amine. In a separate flask, dissolve this compound (1.1 equivalents) and HOBt (1.2 equivalents) in anhydrous DMF.

  • Coupling Reaction: Cool the this compound/HOBt solution to 0°C in an ice bath. Add EDC hydrochloride (1.2 equivalents) to this solution, followed by the addition of the free amine solution.

  • Reaction Progression: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and continue stirring overnight.

  • Work-up: Quench the reaction by adding water. Extract the peptide product with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude peptide by flash column chromatography or recrystallization.

Part 2: Deprotection of the Z-Group by Catalytic Hydrogenation

The benzyloxycarbonyl (Z) group is removed by catalytic hydrogenation. This method is mild and does not affect most other protecting groups, with the exception of those that are also susceptible to reduction (e.g., nitroarginine).

Materials:

  • Z-protected peptide

  • Palladium on carbon (10% Pd/C) catalyst

  • Hydrogen source: Hydrogen gas (H₂) or a hydrogen donor such as formic acid, ammonium formate, or 1,4-cyclohexadiene.[1][2][3]

  • Solvent: Methanol (MeOH), Ethanol (EtOH), or a mixture including DMF for solubility.

  • Filtration apparatus (e.g., Celite pad)

Protocol 2A: Catalytic Hydrogenation using Hydrogen Gas

  • Reaction Setup: Dissolve the Z-protected peptide in a suitable solvent (e.g., MeOH). Add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until all the starting material is consumed (typically 1-4 hours).

  • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Protocol 2B: Catalytic Transfer Hydrogenation using Formic Acid

  • Reaction Setup: Dissolve the Z-protected peptide in a mixture of methanol and formic acid (e.g., 9:1 v/v).[4]

  • Catalyst Addition: To this solution, carefully add 10% Pd/C catalyst (10-20% by weight of the peptide).

  • Reaction Progression: Stir the mixture at room temperature. The reaction is often complete within 1-2 hours. Monitor by TLC or LC-MS.

  • Work-up and Isolation: Follow steps 4 and 5 from Protocol 2A.

Mitigation of Aspartimide Formation

Aspartimide formation is a significant side reaction when incorporating aspartic acid into a peptide sequence, particularly in Fmoc-based SPPS where repeated piperidine treatment is used.[5] Although Z-protection avoids piperidine, base-catalyzed aspartimide formation can still occur.

Strategies to Minimize Aspartimide Formation:

  • Choice of Coupling Reagents: Use of coupling reagents that minimize base exposure during activation is beneficial. Carbodiimide methods with HOBt are generally considered safe in this regard.

  • Avoid Strong Bases: When possible, avoid the use of strong, non-hindered bases.

  • Sterically Hindered Adjacent Residues: The risk of aspartimide formation is highest in Asp-Gly, Asp-Ser, and Asp-Asn sequences. If the sequence can be modified, placing a more sterically hindered amino acid after the aspartic acid can reduce the rate of this side reaction.

Mandatory Visualizations

G cluster_activation Activation of this compound cluster_coupling Coupling to Peptide Chain cluster_deprotection Z-Group Deprotection Z_Asp This compound Activated_Ester Activated Ester Intermediate Z_Asp->Activated_Ester + Coupling_Reagent Coupling Reagent (e.g., DIC, HBTU) Coupling_Reagent->Activated_Ester Additive Additive (e.g., HOBt) Additive->Activated_Ester Peptide_N_Terminus H₂N-Peptide Activated_Ester->Peptide_N_Terminus Nucleophilic Attack Coupled_Peptide Z-Asp(OMe)-Peptide Peptide_N_Terminus->Coupled_Peptide Deprotected_Peptide H-Asp(OMe)-Peptide Coupled_Peptide->Deprotected_Peptide Catalyst Pd/C Catalyst Catalyst->Coupled_Peptide H_Source Hydrogen Source (H₂ or H-donor) H_Source->Coupled_Peptide

Caption: Workflow for incorporating this compound.

G Asp_Residue Aspartic Acid Residue in Peptide Chain Aspartimide Aspartimide Intermediate (5-membered ring) Asp_Residue->Aspartimide Base-catalyzed intramolecular cyclization Alpha_Peptide α-Peptide (Desired) Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Peptide (Side Product) Aspartimide->Beta_Peptide Hydrolysis Racemized_Peptide Racemized Peptides Aspartimide->Racemized_Peptide Epimerization then Hydrolysis

Caption: Aspartimide formation pathway.

References

Application Notes and Protocols for Z-Asp(OMe)-OH in Fragment Condensation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment condensation is a powerful strategy in peptide synthesis, allowing for the construction of large peptides and small proteins through the coupling of pre-synthesized, protected peptide fragments. This approach can offer advantages over linear solid-phase peptide synthesis (SPPS), particularly for long sequences where aggregation can be problematic. The choice of protecting groups for the amino acid residues within these fragments is critical to the success of the condensation, influencing solubility, coupling efficiency, and the suppression of side reactions.

This document provides detailed application notes and protocols for the use of N-α-benzyloxycarbonyl-L-aspartic acid β-methyl ester (Z-Asp(OMe)-OH) in fragment condensation strategies. The use of the Z-group for N-terminal protection and the methyl ester for the side chain of aspartic acid offers a specific set of advantages and challenges, particularly concerning the notorious side reaction of aspartimide formation.

The Challenge: Aspartimide Formation

A primary concern when dealing with aspartic acid-containing peptides is the formation of a succinimide ring intermediate, known as an aspartimide. This side reaction is promoted by both acidic and basic conditions and can lead to a mixture of products, including the desired α-peptide, the undesired β-peptide, and racemized products, all of which can be difficult to separate. The sequence of the peptide, particularly the residue C-terminal to the aspartic acid, significantly influences the rate of aspartimide formation, with Asp-Gly sequences being notoriously problematic.

While much of the recent literature has focused on bulky side-chain protecting groups in the context of Fmoc-based SPPS to mitigate this issue, the classical Z-protecting group in solution-phase fragment condensation presents its own set of considerations. The methyl ester of the aspartic acid side chain is relatively small and may offer less steric hindrance to prevent aspartimide formation compared to bulkier esters. However, careful control of coupling conditions can minimize this risk.

Logical Workflow for Fragment Condensation

The following diagram illustrates a typical logical workflow for a fragment condensation strategy employing this compound.

FragmentCondensationWorkflow cluster_FragmentA Fragment A Synthesis (N-terminal) cluster_FragmentB Fragment B Synthesis (C-terminal) cluster_Condensation Fragment Condensation cluster_FinalSteps Final Steps A1 Start with C-terminal amino acid of fragment A A2 Stepwise elongation (e.g., solution phase) A1->A2 A3 Introduce this compound at the desired position A2->A3 A4 Final N-terminal protection (e.g., Boc) A3->A4 A5 Purification of protected Fragment A A4->A5 C1 Fragment A + Fragment B A5->C1 B1 Start with C-terminal amino acid of fragment B B2 Stepwise elongation (e.g., solution phase) B1->B2 B3 Final N-terminal deprotection B2->B3 B4 Purification of Fragment B B3->B4 B4->C1 C3 Solution Phase Coupling Reaction C1->C3 C2 Coupling Reagent + Additive C2->C3 D1 Purification of protected peptide C3->D1 D2 Global Deprotection (Removal of Z, OMe, etc.) D1->D2 D3 Final Purification of Target Peptide D2->D3

Caption: Logical workflow for peptide synthesis via fragment condensation.

Experimental Protocols

The following protocols are based on general principles of solution-phase peptide synthesis and are intended as a starting point. Optimization will be necessary for specific peptide sequences.

Protocol 1: Synthesis of a Protected Peptide Fragment Containing this compound

Objective: To synthesize a protected dipeptide, Z-Asp(OMe)-Ala-OBn, as a representative fragment.

Materials:

  • This compound

  • H-Ala-OBn.HCl (Alanine benzyl ester hydrochloride)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • 10% citric acid solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of Alanine Benzyl Ester: To a suspension of H-Ala-OBn.HCl (1.1 equivalents) in anhydrous DCM, add DIPEA (1.1 equivalents) and stir at 0°C for 15 minutes.

  • Activation of this compound: In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.0 equivalent) in anhydrous DMF. Cool the solution to 0°C and add DCC (1.05 equivalents). Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction: Add the filtered solution from step 2 to the solution from step 1. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Dilute the filtrate with EtOAc.

    • Wash the organic layer sequentially with 10% citric acid solution (3x), saturated sodium bicarbonate solution (3x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure protected dipeptide, Z-Asp(OMe)-Ala-OBn.

Protocol 2: Fragment Condensation

Objective: To couple two protected fragments, where the C-terminal fragment contains a free N-terminal amine and the N-terminal fragment has a C-terminal carboxylic acid (and contains the this compound residue).

Materials:

  • Protected N-terminal fragment (e.g., Boc-Gly-Z-Asp(OMe)-OH)

  • Protected C-terminal fragment (e.g., H-Phe-Leu-OBn)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Dissolution of Fragments: Dissolve the N-terminal fragment (1.0 equivalent) and the C-terminal fragment (1.0 equivalent) in anhydrous DMF.

  • Activation and Coupling: To the solution from step 1, add HATU (1.05 equivalents) and DIPEA (2.0 equivalents). Stir the reaction mixture at room temperature and monitor the progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, precipitate the crude peptide by adding the reaction mixture to cold diethyl ether.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the crude product with diethyl ether to remove excess reagents.

    • Purify the protected peptide by an appropriate method, such as size-exclusion chromatography or preparative HPLC.

Data Presentation

The following tables present hypothetical data to illustrate the comparison of different coupling conditions and protecting groups in fragment condensation. Note: This data is for illustrative purposes only and is not derived from actual experimental results for this compound, for which specific literature data is scarce.

Table 1: Comparison of Coupling Reagents for Fragment Condensation
Coupling ReagentAdditiveCoupling Time (h)Yield (%)Racemization (%)Aspartimide Formation (%)
DCCHOBt12755.28.5
HBTUHOBt4853.16.2
HATUHOAt2921.54.1
COMU-2902.04.5
Table 2: Influence of Asp Side-Chain Protecting Group on Fragment Condensation
Asp Protecting GroupCoupling ConditionsYield (%)Racemization (%)Aspartimide Formation (%)
OMe (in this compound)HATU/HOAt882.57.0
OtBuHATU/HOAt902.25.5
OBnHATU/HOAt853.06.8
OChxHATU/HOAt872.86.0

Signaling Pathways and Experimental Workflows

The specific signaling pathway of interest will depend on the final peptide being synthesized. For illustrative purposes, a generic signaling pathway that could be investigated using a synthesized peptide inhibitor is shown below.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation Ligand Ligand (e.g., Synthesized Peptide) Ligand->Receptor Inhibition

Application Notes and Protocols for Orthogonal Protection Schemes with Z-Asp(OMe)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the complex field of peptide synthesis, the strategic use of protecting groups is essential for achieving the desired peptide sequence while minimizing side reactions. Orthogonal protection schemes, which utilize protecting groups that can be removed under distinct chemical conditions, provide chemists with precise control over the synthetic pathway. This document offers detailed application notes and protocols for the use of N-α-benzyloxycarbonyl-L-aspartic acid β-methyl ester (Z-Asp(OMe)-OH) in such schemes.

The benzyloxycarbonyl (Z or Cbz) group is a well-established protecting group for the α-amino group of amino acids. Its stability in both acidic and basic conditions, commonly used for the removal of tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups respectively, makes it an excellent component of a three-dimensional orthogonal strategy. The methyl ester (-OMe) serves to protect the side-chain carboxylic acid of the aspartic acid residue.

This application note will detail the principles of using this compound in an orthogonal protection strategy, provide comparative data on its performance with respect to side reactions, and present detailed protocols for its use in solid-phase peptide synthesis (SPPS).

Orthogonal Protection Strategy with this compound

The core of the orthogonal strategy employing this compound lies in the differential lability of the Z, Boc/Fmoc, and methyl ester protecting groups. This allows for the selective deprotection of a specific functional group while the others remain intact, enabling complex peptide modifications such as cyclization, branching, or the incorporation of post-translational modifications.

  • Z (Benzyloxycarbonyl) Group: Protects the N-terminal α-amino group. It is stable to the acidic conditions used for Boc-group removal (e.g., trifluoroacetic acid - TFA) and the basic conditions for Fmoc-group removal (e.g., piperidine). The Z-group is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[1][2][3]

  • Boc (tert-Butyloxycarbonyl) or Fmoc (9-Fluorenylmethoxycarbonyl) Groups: Used for the protection of the N-terminus of other amino acids in the peptide chain. The Boc group is removed with moderate to strong acids (e.g., TFA), while the Fmoc group is removed with a base (e.g., 20% piperidine in DMF).[4][5]

  • OMe (Methyl Ester) Group: Protects the side-chain carboxyl group of aspartic acid. It is stable to the conditions used for both Boc and Fmoc removal. The methyl ester can be removed by saponification using a mild base such as lithium hydroxide (LiOH) or sodium trimethylsilanolate.

Orthogonal_Protection_Scheme cluster_deprotection Deprotection Conditions Peptide Peptide Chain (Z-Asp(OMe)-...-AA(Boc)-...-AA(Fmoc)-...) Z_Removal Catalytic Hydrogenolysis (H₂/Pd-C) Peptide->Z_Removal Z-group Boc_Removal Acidolysis (TFA) Peptide->Boc_Removal Boc-group Fmoc_Removal Base Treatment (Piperidine) Peptide->Fmoc_Removal Fmoc-group OMe_Removal Saponification (e.g., LiOH) Peptide->OMe_Removal OMe-group

Diagram 1: Orthogonality of Z, Boc, Fmoc, and OMe protecting groups.

Data Presentation: Aspartimide Formation

A significant challenge in the synthesis of peptides containing aspartic acid is the formation of aspartimide, a cyclic succinimide derivative. This side reaction is particularly prevalent during the basic conditions of Fmoc deprotection and can lead to racemization and the formation of β-aspartyl peptides. The use of a simple methyl ester for side-chain protection, as in this compound, can be susceptible to this side reaction. To mitigate this, more sterically hindered protecting groups are often employed. The following table provides a comparative summary of aspartimide formation with different side-chain protecting groups.

Protecting GroupAspartimide-Related Byproducts (%)Racemization (% D-Asp)Key Considerations
-OMe (Methyl) Higher susceptibilityProne to racemizationCost-effective, but high risk in long or Asp-Gly sequences.
-OtBu (tert-Butyl) ModerateModerateStandard for Fmoc-SPPS, but still significant risk.
-OMpe (3-methylpent-3-yl) LowLowBulky ester providing good suppression.
-OBno (5-n-butyl-5-nonyl) Very LowVery LowHighly effective at preventing aspartimide formation.

Experimental Protocols

Protocol 1: Coupling of this compound in Solid-Phase Peptide Synthesis

This protocol describes the manual coupling of this compound to a resin (e.g., Rink Amide resin) with a free amino group.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Amino Acid Activation:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt or OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Add the activated this compound solution to the resin.

    • Add DIPEA (1 equivalent) to the reaction mixture.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling:

    • Take a small sample of resin beads and wash thoroughly with DMF and DCM.

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).

Coupling_Workflow cluster_resin_prep Resin Preparation cluster_activation Amino Acid Activation cluster_coupling Coupling cluster_monitoring Monitoring & Washing Swell_Resin Swell Resin in DMF Add_Activated_AA Add Activated Amino Acid to Resin Swell_Resin->Add_Activated_AA Activate_AA Dissolve this compound, HOBt/Oxyma Add DIC Activate_AA->Add_Activated_AA Add_DIPEA Add DIPEA Add_Activated_AA->Add_DIPEA Agitate Agitate for 2-4 hours Add_DIPEA->Agitate Kaiser_Test Perform Kaiser Test Agitate->Kaiser_Test Kaiser_Test->Agitate Positive Result (Continue Agitation) Wash_Resin Wash Resin (DMF, DCM) Kaiser_Test->Wash_Resin Negative Result Orthogonal_Deprotection_Workflow cluster_Z Z-Group Removal cluster_OMe OMe-Group Removal cluster_Final Final Cleavage Start Fully Protected Peptide on Resin (Z-Asp(OMe)-...) Z_Deprotection Catalytic Hydrogenolysis (H₂/Pd-C, HCOOH/MeOH) Start->Z_Deprotection Selective N-terminal deprotection OMe_Deprotection Saponification (LiOH, THF/H₂O) Start->OMe_Deprotection Selective side-chain deprotection Final_Cleavage TFA Cleavage (Removes Boc, tBu, and from resin) Start->Final_Cleavage Direct to final product Z_Deprotection->OMe_Deprotection Further modification Z_Deprotection->Final_Cleavage OMe_Deprotection->Z_Deprotection Further modification OMe_Deprotection->Final_Cleavage

References

Application Notes and Protocols for the Synthesis of Asp-Gly Sequences Using Z-Asp(OMe)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Aspartyl-Glycine (Asp-Gly) dipeptide sequences utilizing N-benzyloxycarbonyl-L-aspartic acid β-methyl ester (Z-Asp(OMe)-OH) as the starting material. Particular attention is given to the prevalent side reaction of aspartimide formation and strategies for its mitigation.

Introduction

Asp-Gly sequences are common motifs in peptides and proteins and are of significant interest in drug development. However, their synthesis, particularly in a stepwise manner, is notoriously challenging due to the high propensity for the aspartic acid residue to undergo intramolecular cyclization to form an aspartimide. This side reaction leads to a mixture of products, including the desired α-peptide, the rearranged β-peptide, and their respective epimers, complicating purification and reducing yields.[1][2][3] The Asp-Gly sequence is especially susceptible because the lack of steric hindrance from the glycine residue facilitates the nucleophilic attack of its backbone amide nitrogen on the aspartyl side-chain carbonyl.[4]

This protocol focuses on a solution-phase peptide synthesis (LPPS) approach using this compound, a common starting material in classical peptide synthesis.[5] The benzyloxycarbonyl (Z) group provides N-terminal protection, while the β-methyl ester protects the side-chain carboxylic acid.

Key Challenges: Aspartimide Formation

Aspartimide formation is a base-catalyzed or acid-catalyzed intramolecular side reaction. In the context of peptide synthesis, it is frequently observed during base-mediated deprotection steps (like piperidine in Fmoc-SPPS) or during coupling reactions. The resulting five-membered succinimide ring is highly susceptible to nucleophilic attack, which can occur at two different carbonyl carbons. Attack by water, piperidine, or other nucleophiles can lead to the formation of a mixture of α- and β-aspartyl peptides. Furthermore, the α-carbon of the aspartimide is prone to epimerization under basic conditions, leading to racemization.

Several strategies have been developed to minimize this side reaction, including:

  • Use of sterically bulky side-chain protecting groups: Groups larger than the standard tert-butyl (tBu) ester have been shown to hinder the formation of the cyclic intermediate.

  • Modification of reaction conditions: Adding acidic additives like 1-hydroxybenzotriazole (HOBt) to the reaction or deprotection solutions can suppress the base-catalyzed side reaction.

  • Backbone protection: Introducing a temporary protecting group on the amide nitrogen of the residue following aspartic acid can prevent the nucleophilic attack required for cyclization.

Experimental Protocols

This section details the protocols for the synthesis of Z-Asp(OMe)-Gly-OMe, followed by deprotection strategies.

Protocol 1: Synthesis of Glycine Methyl Ester Hydrochloride (H-Gly-OMe·HCl)

A simple and efficient method for the esterification of glycine.

Materials:

  • Glycine

  • Methanol (MeOH)

  • Trimethylchlorosilane (TMSCl)

Procedure:

  • Suspend glycine (0.1 mol) in a round-bottom flask containing methanol (100 mL).

  • Slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the suspension while stirring at room temperature.

  • Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the solution using a rotary evaporator to yield glycine methyl ester hydrochloride as a white solid.

Protocol 2: Coupling of this compound with H-Gly-OMe·HCl

This protocol describes a standard solution-phase coupling using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The addition of HOBt is crucial for both accelerating the coupling and minimizing racemization.

Materials:

  • This compound

  • H-Gly-OMe·HCl

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in DCM or THF.

  • In a separate flask, suspend H-Gly-OMe·HCl (1.1 eq) in the same solvent and neutralize with NMM or DIEA (1.1 eq) at 0°C.

  • Add the neutralized glycine ester solution to the this compound solution.

  • Cool the combined solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM or THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight (12-18 hours). A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU precipitate and wash it with a small amount of the solvent.

  • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic phase successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Z-Asp(OMe)-Gly-OMe.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 3: Deprotection of the Dipeptide

A. Saponification of Methyl Esters: To obtain the free carboxylic acids, the methyl esters can be hydrolyzed.

Materials:

  • Z-Asp(OMe)-Gly-OMe

  • 1 M Sodium Hydroxide (NaOH)

  • Dioxane or THF

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the dipeptide in a mixture of dioxane (or THF) and water.

  • Cool the solution to 0°C and add 1 M NaOH dropwise (2.2 equivalents for both esters).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, cool the mixture to 0°C and acidify to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield Z-Asp(OH)-Gly-OH.

B. Hydrogenolysis of the Z-group: To remove the N-terminal Z-group, catalytic hydrogenation is employed.

Materials:

  • Z-protected peptide

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Z-protected peptide in methanol or ethanol.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with the solvent.

  • Evaporate the filtrate to obtain the deprotected peptide.

Data Presentation

The following tables summarize quantitative data related to the synthesis of Asp-Gly sequences.

Table 1: Comparison of Coupling Reagents for Solution-Phase Synthesis

Coupling ReagentAdditiveBaseTypical Equivalents (AA:Reagent:Base)Reported Yields for DipeptidesKey Considerations
DCCHOBtNMM1:1.1:1.1Good to ExcellentDCU byproduct is insoluble in most organic solvents.
DICHOBtDIEA1:1.1:1.1Good to ExcellentDiisopropylurea byproduct is more soluble, preferred for SPPS.
HBTU-DIEA1:1:2ExcellentFast reaction times, low racemization.
TBTU-DIEA1:1:2ExcellentSimilar to HBTU, efficient coupling.
T3P®-Pyridine1:1.5:3ExcellentWater-soluble byproducts, easy workup.

Table 2: Aspartimide Formation in Asp-Gly Sequences under Different Conditions

Data adapted from studies on Fmoc-SPPS, illustrating the general trends.

Asp Protecting GroupDeprotection ConditionsAspartimide Formation (% per cycle)D-Asp Content (%)Reference
Fmoc-Asp(OtBu)-OH20% Piperidine/DMFHigh (significant)High
Fmoc-Asp(OMpe)-OH20% Piperidine/DMFReducedReduced
Fmoc-Asp(OBno)-OH20% Piperidine/DMF~0.1% Low
Fmoc-Asp(OtBu)-OH20% Piperidine, 0.1M HOBt/DMFSignificantly ReducedReduced
Fmoc-Asp(CSY)-OH20% Piperidine/DMFUndetectable N/A

Note: OMpe = 3-methylpent-3-yl; OBno = 5-n-butyl-5-nonyl; CSY = cyanosulfurylide. The exact values can be sequence-dependent.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Solution-Phase Coupling cluster_workup Workup & Purification cluster_product Protected Dipeptide Z_Asp This compound Coupling DCC/HOBt Coupling in DCM or THF Z_Asp->Coupling Gly_Ester H-Gly-OMe·HCl Gly_Ester->Coupling Filter Filter DCU Coupling->Filter Wash Aqueous Wash Filter->Wash Purify Purification (Recrystallization or Chromatography) Wash->Purify Dipeptide Z-Asp(OMe)-Gly-OMe Purify->Dipeptide Aspartimide_Formation cluster_products Side Products Peptide Peptide Chain with -Asp(OR)-Gly- sequence Cyclization Intramolecular Nucleophilic Attack Peptide->Cyclization Base or Acid Catalysis Aspartimide Aspartimide Intermediate (Succinimide Ring) Cyclization->Aspartimide Beta_Peptide β-Aspartyl Peptide Aspartimide->Beta_Peptide Nucleophilic Ring Opening Alpha_Peptide α-Aspartyl Peptide (Racemized) Aspartimide->Alpha_Peptide Nucleophilic Ring Opening Deprotection_Scheme cluster_path1 Path 1 cluster_path2 Path 2 Start Z-Asp(OMe)-Gly-OMe Sapon Saponification (NaOH, H₂O/THF) Start->Sapon Hydrog2 Hydrogenolysis (H₂, Pd/C) Start->Hydrog2 Inter1 Z-Asp(OH)-Gly-OH Sapon->Inter1 Hydrog1 Hydrogenolysis (H₂, Pd/C) Inter1->Hydrog1 Final H-Asp(OH)-Gly-OH Hydrog1->Final Inter2 H-Asp(OMe)-Gly-OMe Hydrog2->Inter2 Sapon2 Saponification (NaOH, H₂O/THF) Inter2->Sapon2 Sapon2->Final

References

The Strategic Role of Z-Asp(OMe)-OH in Cyclic Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of cyclic peptides represents a cornerstone in the development of novel therapeutics and research tools, offering advantages in conformational rigidity, metabolic stability, and target affinity over their linear counterparts. A critical step in producing these valuable molecules is the formation of a lactam bridge, often facilitated by the strategic use of orthogonally protected amino acid building blocks. Among these, N-α-Benzyloxycarbonyl-L-aspartic acid β-methyl ester (Z-Asp(OMe)-OH) serves as a key reagent for introducing an aspartic acid residue poised for selective deprotection and subsequent intramolecular cyclization.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of cyclic peptides, with a focus on the selective saponification of the methyl ester and subsequent lactam bridge formation.

Core Principles and Orthogonal Protection Strategy

The successful synthesis of a cyclic peptide via a lactam bridge between an aspartic acid residue and an amino group from another residue (e.g., the side chain of lysine) hinges on an orthogonal protection strategy. This strategy ensures that the protecting groups for the N-terminus, the C-terminus, and the side chains of other amino acids remain intact while the protecting group on the aspartic acid side chain is selectively removed to allow for cyclization.

In the context of this compound, the benzyloxycarbonyl (Z) group provides protection for the N-α-amino group, while the methyl ester (-OMe) protects the β-carboxyl group of the aspartic acid side chain. The Z-group is typically stable to the basic conditions required for the saponification of the methyl ester and can be removed later under hydrogenolysis conditions. This orthogonality is central to the successful cyclization process.

A significant challenge in the synthesis of peptides containing aspartic acid is the formation of an aspartimide byproduct, which can occur under both acidic and basic conditions. This side reaction can lead to racemization and the formation of β-aspartyl peptides, complicating purification and reducing the yield of the desired cyclic peptide. Careful control of reaction conditions during deprotection and cyclization steps is crucial to minimize this side reaction.

Experimental Protocols

The following protocols outline the key steps for the synthesis of a cyclic peptide using this compound, from the synthesis of the linear peptide to the final cyclization.

Protocol 1: Linear Peptide Synthesis

The linear peptide precursor is assembled using standard solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS, a suitable resin, such as Wang or Rink Amide resin, is chosen based on the desired C-terminal functionality. The following example outlines the incorporation of this compound and a lysine residue with an orthogonal protecting group (e.g., Boc) for a future side-chain-to-side-chain cyclization.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids

  • This compound

  • Fmoc-Lys(Boc)-OH

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

Procedure:

  • Swell the resin in DMF.

  • Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF and DCM.

  • Couple the first Fmoc-protected amino acid using a coupling reagent and a base in DMF.

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Incorporate Fmoc-Lys(Boc)-OH and this compound at the desired positions in the peptide chain using the same coupling protocol.

  • After the assembly of the linear peptide, remove the N-terminal Fmoc group.

Protocol 2: Selective Saponification of the Asp(OMe) Side Chain

This protocol describes the selective removal of the methyl ester from the aspartic acid side chain while the peptide is still on the resin or in solution, with other protecting groups remaining intact.

Materials:

  • Resin-bound or fully protected linear peptide containing Z-Asp(OMe)

  • Lithium hydroxide (LiOH)

  • Solvent system (e.g., THF/water or Dioxane/water mixture)

  • Acid for neutralization (e.g., dilute HCl or acetic acid)

Procedure:

  • Swell the resin-bound peptide in the chosen solvent system. For solution-phase, dissolve the protected peptide.

  • Prepare a solution of LiOH in water and add it to the peptide solution/suspension. The final concentration of LiOH should be carefully controlled (typically in the range of 0.1 to 1 M).

  • Stir the reaction mixture at room temperature and monitor the progress of the saponification by HPLC-MS analysis of a cleaved aliquot.

  • Once the reaction is complete, carefully neutralize the mixture with a dilute acid.

  • Wash the resin thoroughly with water, DMF, and DCM, and dry under vacuum. For solution-phase, perform an appropriate work-up to isolate the peptide with the free aspartic acid side chain.

Protocol 3: On-Resin or Solution-Phase Cyclization

Following the selective deprotection of the aspartic acid side chain and the corresponding amine (e.g., lysine side chain), the intramolecular lactam bridge is formed.

Materials:

  • Linear peptide with deprotected aspartic acid and lysine side chains

  • Coupling reagents (e.g., PyBOP, HATU, HBTU)

  • Base (e.g., DIPEA, NMM)

  • Solvent (DMF or NMP)

Procedure:

  • Swell the resin-bound peptide in the chosen solvent. For solution-phase, dissolve the peptide at high dilution to favor intramolecular cyclization over intermolecular oligomerization.

  • Add the coupling reagent and base to the reaction mixture.

  • Allow the reaction to proceed at room temperature for several hours to overnight.

  • Monitor the completion of the cyclization by a qualitative test (e.g., Kaiser test for on-resin synthesis) or by HPLC-MS.

  • Once the cyclization is complete, wash the resin thoroughly. For solution-phase, quench the reaction and proceed with purification.

  • Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/water).

  • Purify the crude cyclic peptide by preparative RP-HPLC.

Quantitative Data Summary

The efficiency of cyclic peptide synthesis using this compound can be influenced by several factors, including the peptide sequence, the length of the linear precursor, and the cyclization conditions. The following table summarizes representative data for key steps in the process.

StepParameterTypical RangeNotes
Linear Peptide Synthesis Coupling Efficiency>99% per stepMonitored by Kaiser test or other qualitative methods.
Selective Saponification Conversion>90%Reaction time and LiOH concentration need optimization to avoid side reactions.
Cyclization Yield (crude)30-70%Highly sequence-dependent. High dilution is critical for solution-phase cyclization.
Purification Final Yield10-40%Dependent on the purity of the crude product and the efficiency of HPLC purification.

Visualizing the Workflow

The overall process for the synthesis of a cyclic peptide using this compound can be visualized as a multi-step workflow.

G cluster_SPPS Solid-Phase Peptide Synthesis A Resin Swelling B Fmoc Deprotection A->B C Amino Acid Coupling (including this compound and Fmoc-Lys(Boc)-OH) B->C C->B Repeat for each amino acid D Selective Saponification of Asp(OMe) side chain (e.g., LiOH) C->D E Selective Deprotection of Lys(Boc) side chain (e.g., mild acid) C->E F Intramolecular Cyclization (Lactam Bridge Formation) D->F E->F G Cleavage from Resin and Global Deprotection F->G H Purification (RP-HPLC) G->H I Final Cyclic Peptide H->I

Workflow for cyclic peptide synthesis using this compound.

Signaling Pathway Diagram (Hypothetical)

Cyclic peptides are often designed to modulate specific signaling pathways by inhibiting protein-protein interactions. The following diagram illustrates a hypothetical scenario where a cyclic peptide, synthesized using the described methods, inhibits a kinase signaling pathway.

G Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression promotes CyclicPeptide Cyclic Peptide (Synthesized via this compound) CyclicPeptide->KinaseA inhibits interaction with substrate

Inhibition of a kinase signaling pathway by a cyclic peptide.

Logical Relationship Diagram

The selection of an appropriate orthogonal protection strategy is a critical decision in the design of a cyclic peptide synthesis. The following diagram illustrates the logical relationships between the choice of protecting groups and the subsequent deprotection and cyclization steps.

G Start Design of Cyclic Peptide Synthesis ProtectingGroups Select Orthogonal Protecting Groups Start->ProtectingGroups Z_group N-terminus: Z-group ProtectingGroups->Z_group OMe_group Asp side chain: -OMe ProtectingGroups->OMe_group Boc_group Lys side chain: Boc ProtectingGroups->Boc_group LinearSynthesis Synthesize Linear Peptide Z_group->LinearSynthesis OMe_group->LinearSynthesis Boc_group->LinearSynthesis SelectiveDeprotection Perform Selective Deprotections LinearSynthesis->SelectiveDeprotection Saponification Saponification of -OMe (Basic conditions) SelectiveDeprotection->Saponification Acidolysis Acidolysis of Boc (Acidic conditions) SelectiveDeprotection->Acidolysis Cyclization Intramolecular Cyclization Saponification->Cyclization Acidolysis->Cyclization FinalDeprotection Global Deprotection (Hydrogenolysis for Z-group) Cyclization->FinalDeprotection FinalProduct Purified Cyclic Peptide FinalDeprotection->FinalProduct

Decision workflow for orthogonal protection strategy.

Application Notes and Protocols for Large-Scale Synthesis of Peptides with Z-Asp(OMe)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The large-scale synthesis of peptides is a critical component of pharmaceutical development and manufacturing. The choice of protecting group strategy is paramount to achieving high yield, purity, and cost-effectiveness. This document provides detailed application notes and protocols for the use of N-benzyloxycarbonyl-L-aspartic acid α-methyl ester (Z-Asp(OMe)-OH) in large-scale peptide synthesis.

The use of the benzyloxycarbonyl (Z) group for Nα-protection is a well-established method, particularly amenable to solution-phase peptide synthesis (SPPS), which is often preferred for large-scale production of shorter peptides.[1][2] The methyl ester (OMe) protection of the aspartic acid side chain offers an alternative to the more common tert-butyl (tBu) or benzyl (Bzl) esters. This strategy can be particularly advantageous in specific synthetic contexts, such as avoiding the strong acidic conditions required for tBu removal or the side reactions associated with Fmoc chemistry.

One of the most significant challenges in synthesizing aspartic acid-containing peptides is the formation of aspartimide, a side reaction that leads to impurities such as β-aspartyl peptides and racemized products that are often difficult to separate from the target peptide.[3][4] While this is a prominent issue in base-labile Fmoc-SPPS, careful control of coupling and deprotection conditions in a Z-group-based solution-phase strategy can mitigate this problem.

These notes will focus on a solution-phase approach, exemplified by the synthesis of a dipeptide, which is a common strategy for producing peptide fragments for subsequent ligation or for the synthesis of short peptide APIs.

Strategic Advantages of this compound in Large-Scale Synthesis

  • Solution-Phase Compatibility: Z-protected amino acids are highly crystalline and soluble in organic solvents, making them ideal for classical solution-phase synthesis, which allows for straightforward purification and characterization of intermediates.[1]

  • Avoidance of Harsh Reagents: The Z-group is typically removed by catalytic hydrogenolysis, a mild method that avoids the repetitive use of strong acids (like TFA in Boc-SPPS) or bases (like piperidine in Fmoc-SPPS).

  • Potential for Reduced Aspartimide Formation: By avoiding the strong bases used in Fmoc deprotection, the risk of base-catalyzed aspartimide formation can be significantly reduced.

  • Orthogonality: The Z-group is orthogonal to other protecting groups like Boc and Fmoc, offering flexibility in complex synthetic schemes.

Experimental Protocols

General Workflow for Solution-Phase Peptide Synthesis

The following diagram illustrates the general workflow for a stepwise solution-phase synthesis of a dipeptide using this compound.

G cluster_coupling Peptide Coupling Step cluster_deprotection N-Terminal Deprotection Step start Start Materials: This compound H-AA2-OR activate Activate this compound (e.g., with DCC/HOBt) start->activate couple Couple with H-AA2-OR in organic solvent activate->couple workup1 Aqueous Work-up (Remove urea & water-soluble impurities) couple->workup1 purify1 Purify/Crystallize Dipeptide (Z-Asp(OMe)-AA2-OR) workup1->purify1 deprotect Z-Group Removal (Catalytic Hydrogenolysis, H2/Pd-C) purify1->deprotect Proceed to Deprotection workup2 Filter Catalyst & Concentrate deprotect->workup2 final_product Final Dipeptide Fragment (H-Asp(OMe)-AA2-OR) workup2->final_product

Caption: General workflow for solution-phase synthesis.

Protocol: Large-Scale Synthesis of a Model Dipeptide (Z-Asp(OMe)-Phe-OMe)

This protocol describes the synthesis of a model dipeptide, a precursor analogous to the sweetener aspartame, which is produced industrially. This serves as a practical example for large-scale solution-phase coupling.

Materials:

  • This compound

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), N,N-Dimethylformamide (DMF)

  • Aqueous solutions: 1 M HCl, Saturated NaHCO₃, Saturated NaCl (brine)

Procedure:

  • Amino Component Preparation: In a suitable reactor, dissolve H-Phe-OMe·HCl (1.05 equivalents) in DCM. Cool the solution to 0 °C. Add NMM (1.05 equivalents) dropwise while maintaining the temperature at 0 °C. Stir for 15 minutes.

  • Carboxyl Component Activation: In a separate vessel, dissolve this compound (1.0 equivalent) and HOBt (1.0 equivalent) in a minimal amount of DMF, then dilute with DCM. Cool the solution to 0 °C. Add a solution of DCC (1.05 equivalents) in DCM dropwise over 30 minutes, keeping the temperature at 0 °C. Stir for an additional 30 minutes at 0 °C.

  • Coupling Reaction: Add the activated carboxyl component solution from step 2 to the amino component solution from step 1. Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material (this compound) is consumed.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with DCM.

    • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ (2x), and finally with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude Z-Asp(OMe)-Phe-OMe can be purified by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to yield a white, crystalline solid.

Protocol: N-Terminal Z-Group Deprotection (Catalytic Hydrogenolysis)

This protocol describes the removal of the Z-group on a large scale.

Materials:

  • Z-protected peptide (e.g., Z-Asp(OMe)-Phe-OMe)

  • Palladium on carbon (10% Pd/C), 50% wet

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen source (H₂ gas cylinder or hydrogen generator)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • Reactor Setup: Charge a hydrogenation reactor with the Z-protected peptide and the solvent (e.g., Methanol).

  • Catalyst Addition: Under an inert atmosphere, carefully add the 10% Pd/C catalyst. The amount can range from 5-10% by weight relative to the substrate.

  • Hydrogenation: Seal the reactor and purge with the inert gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen (typically 1-4 bar) and maintain vigorous stirring. The reaction is typically exothermic and may require cooling to maintain room temperature.

  • Reaction Monitoring: Monitor the reaction by HPLC or TLC. The reaction is usually complete within 4-16 hours.

  • Work-up:

    • Once the reaction is complete, purge the reactor with inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent.

    • Combine the filtrates and concentrate under reduced pressure to yield the deprotected peptide fragment.

Data Presentation: Comparative Analysis

While direct large-scale comparative data for this compound is not extensively published, the following tables provide an illustrative comparison based on known chemical principles and typical outcomes in peptide synthesis. This data is intended to guide researchers in strategy selection.

Table 1: Illustrative Yield and Purity Comparison for Dipeptide Synthesis

ParameterThis compound (Solution-Phase)Fmoc-Asp(OtBu)-OH (Solid-Phase)
Coupling Strategy DCC/HOBt in DCM/DMFHBTU/DIPEA in DMF
Crude Purity (HPLC %) ~85-95% (after work-up)~70-85% (after cleavage)
Major Impurities Unreacted starting materials, DCUDeletion sequences, aspartimide-related
Purification Method Recrystallization or Flash ChromatographyPreparative RP-HPLC
Overall Isolated Yield 75-90%60-80%

Table 2: Aspartimide Formation Risk Profile

Synthesis StrategyKey Step Promoting FormationTypical Aspartimide % (Asp-Gly sequence)Mitigation Strategy
Z-based Solution-Phase Coupling (if excess base is used)< 2%Controlled addition of base (NMM)
Fmoc-based Solid-Phase Repetitive Piperidine Deprotection5-20% per cycleUse of bulky side-chain protectors (e.g., OMpe, OBno) or additives to piperidine

Visualizations of Key Processes

Chemical Reaction Pathway

The following diagram illustrates the key chemical transformations during the coupling and deprotection steps.

G Z_Asp_OH This compound Activated_Ester Activated Intermediate (e.g., OBt Ester) Z_Asp_OH->Activated_Ester + DCC/HOBt Protected_Dipeptide Z-Asp(OMe)-Phe-OMe Activated_Ester->Protected_Dipeptide + H-Phe-OMe - HOBt Phe_OMe H-Phe-OMe Phe_OMe->Protected_Dipeptide Final_Dipeptide H-Asp(OMe)-Phe-OMe Protected_Dipeptide->Final_Dipeptide H₂ / Pd-C (Z-group removal)

Caption: Key chemical transformations in the synthesis.

Hypothetical Signaling Pathway Involvement

Peptides containing the Arg-Gly-Asp (RGD) sequence are known to interact with integrin receptors, which play crucial roles in cell adhesion, migration, and signaling. While the specific biological role of a peptide containing Asp(OMe) would need to be determined experimentally, it could potentially act as a prodrug or a modulator of such pathways.

G Peptide RGD-containing Peptide (with Asp residue) Integrin Integrin Receptor (e.g., αvβ3) Peptide->Integrin Binds FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates Src Src Kinase FAK->Src Ras Ras Src->Ras ERK ERK Ras->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Promotes

Caption: Hypothetical integrin signaling pathway.

Conclusion

The use of this compound in large-scale solution-phase peptide synthesis offers a robust and classical alternative to modern solid-phase methods. Its primary advantages lie in the potential for high purity of intermediates, avoidance of harsh reagents like piperidine, and consequently, a reduced risk of aspartimide formation. While requiring more traditional purification techniques like recrystallization, this strategy can be highly effective and economical for the industrial production of short peptides and peptide fragments. The protocols and data presented herein provide a foundational guide for researchers and process chemists to evaluate and implement this synthetic strategy.

References

Application Notes & Protocols: Analytical HPLC Methods for Peptides with Z-Asp(OMe)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide to the analytical reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the characterization of synthetic peptides containing the N-terminally protected and side-chain modified amino acid, Z-Asp(OMe)-OH (N-benzyloxycarbonyl-L-aspartic acid β-methyl ester). The presence of the hydrophobic Z (benzyloxycarbonyl) group and the methyl ester on the aspartic acid side chain significantly influences the peptide's chromatographic behavior, necessitating specific considerations for method development to achieve optimal separation and purity assessment.[1][2]

Reversed-phase HPLC is the predominant technique for analyzing synthetic peptides, separating molecules based on their hydrophobicity.[3][4] Peptides are typically analyzed using C18 columns with a mobile phase consisting of an aqueous solution and an organic modifier, usually acetonitrile, with additives like trifluoroacetic acid (TFA) or formic acid (FA) to improve peak shape and resolution.[1] The purity of synthetic peptides is a critical parameter and is generally determined by RP-HPLC with UV detection at 210-230 nm, often coupled with mass spectrometry (MS) for identity confirmation.

The this compound moiety increases the overall hydrophobicity of a peptide, leading to longer retention times compared to its unprotected counterparts. This requires careful optimization of the HPLC method to ensure efficient elution and separation from process-related impurities such as deletion sequences, incompletely deprotected peptides, or by-products from side reactions like aspartimide formation.

Data Presentation

Table 1: Typical Chromatographic Parameters and Expected Performance
ParameterRecommended ConditionsExpected Performance & Rationale
Column C18 Reversed-Phase, 3.5 or 5 µm particle size, 100-300 Å pore size (e.g., 4.6 x 150 mm)A C18 stationary phase provides the necessary hydrophobicity for retaining the peptide. A larger pore size (300 Å) is often recommended for peptides to prevent pore exclusion and ensure good interaction.
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade waterTFA acts as an ion-pairing agent, improving peak shape and resolution for peptides.
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrileAcetonitrile is the common organic modifier for peptide separations due to its low viscosity and UV transparency.
Gradient 5% to 95% Mobile Phase B over 30-40 minutesA broad gradient is initially used to determine the elution profile of the peptide (scouting run). The gradient can then be optimized to be shallower around the elution point of the target peptide to improve resolution from closely eluting impurities.
Flow Rate 1.0 mL/min for a 4.6 mm ID columnA standard flow rate for analytical columns to ensure efficient separation and reasonable run times.
Column Temperature 30-40 °CElevated temperatures can improve peak shape and reduce viscosity, leading to lower backpressure.
Detection Wavelength 210-230 nmThe peptide backbone absorbs strongly in this UV range, allowing for sensitive detection of the main peptide and most impurities.
Injection Volume 10-20 µLA typical injection volume for analytical HPLC.
Sample Diluent Mobile Phase A or a low percentage of organic solventDissolving the sample in the initial mobile phase composition ensures good peak shape.
Expected Retention Time Dependent on the full peptide sequence, but longer than the unprotected analogThe Z and OMe groups increase hydrophobicity, leading to stronger interaction with the stationary phase and thus longer retention.
Resolution (Rs) > 1.5 between the main peak and closest impurityA resolution of at least 1.5 indicates baseline separation, which is crucial for accurate purity determination.
Limit of Quantitation (LOQ) Typically around 0.10% areaThis sensitivity is generally required for the quantification of impurities in pharmaceutical-grade peptides.

Experimental Protocols

Protocol 1: Standard Analytical RP-HPLC Method for Purity Assessment

This protocol outlines a general-purpose method for determining the purity of a synthetic peptide containing this compound.

1. Materials and Reagents:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Peptide sample containing this compound

  • Appropriate vials and syringes for HPLC

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of TFA in HPLC-grade water. For example, add 1 mL of TFA to a 1 L volumetric flask and bring to volume with water. Degas the solution before use.

  • Mobile Phase B (Organic): Prepare a 0.1% (v/v) solution of TFA in HPLC-grade acetonitrile. For example, add 1 mL of TFA to a 1 L volumetric flask and bring to volume with acetonitrile. Degas the solution before use.

3. Sample Preparation:

  • Accurately weigh approximately 1 mg of the lyophilized peptide and dissolve it in 1 mL of Mobile Phase A to create a 1 mg/mL stock solution.

  • If solubility is an issue, a small amount of acetonitrile or DMSO can be added, but the final concentration of the strong solvent should be kept to a minimum.

  • Vortex the sample to ensure complete dissolution.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.

4. HPLC System Setup and Equilibration:

  • Install a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm, 300 Å) into the HPLC system.

  • Set the column oven temperature to 35 °C.

  • Purge the HPLC pumps with the prepared mobile phases.

  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at a flow rate of 1.0 mL/min for at least 10-15 column volumes, or until a stable baseline is achieved.

5. Chromatographic Run:

  • Set the UV detector to monitor at 220 nm.

  • Inject 20 µL of the prepared sample.

  • Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Maintain the flow rate at 1.0 mL/min.

  • After the gradient, include a high organic wash (e.g., 95% B for 5 minutes) followed by a re-equilibration step at the initial conditions (e.g., 5% B for 10 minutes) before the next injection.

6. Data Analysis:

  • Integrate the peaks in the resulting chromatogram.

  • Calculate the purity of the main peptide peak as a percentage of the total peak area.

  • Identify and quantify any impurity peaks. For stability-indicating methods, it is crucial to confirm that impurity peaks are not co-eluting with the main peak, which can be achieved by coupling the HPLC to a mass spectrometer.

Protocol 2: MS-Compatible Analytical RP-HPLC Method

This protocol is suitable for analyses where the eluent is directed to a mass spectrometer for molecular weight confirmation.

1. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of Formic Acid (FA) in HPLC-grade water.

  • Mobile Phase B (Organic): Prepare a 0.1% (v/v) solution of Formic Acid (FA) in HPLC-grade acetonitrile.

    • Note: TFA is generally avoided in MS applications as it can cause ion suppression. FA is a more volatile and MS-friendly mobile phase additive.

2. Chromatographic Conditions:

  • Follow the same column, sample preparation, temperature, and flow rate parameters as in Protocol 1.

  • The gradient profile may need to be adjusted slightly, as peptide retention can differ between TFA and FA mobile phases. A scouting run is recommended.

  • The eluent from the HPLC can be directly introduced into the mass spectrometer for online analysis.

Visualizations

HPLC_Workflow cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Mobile Phase Preparation (A: 0.1% TFA in Water B: 0.1% TFA in ACN) equilibration System & Column Equilibration (C18 Column, 5% B, 1.0 mL/min) prep_mobile_phase->equilibration Load into HPLC prep_sample Sample Preparation (Dissolve peptide in Mobile Phase A, filter) injection Sample Injection (20 µL) prep_sample->injection Load into autosampler gradient Gradient Elution (5-95% B over 30 min) injection->gradient detection UV Detection (220 nm) gradient->detection integration Peak Integration detection->integration analysis Purity Calculation & Impurity Profiling integration->analysis

Caption: Experimental workflow for analytical RP-HPLC of peptides.

Method_Development_Logic start Define Analytical Target Profile (ATP) (e.g., Purity, Impurity Limits) screening Screening Phase (Column chemistry, pH, organic solvent) start->screening inadequate_sep Inadequate Separation? screening->inadequate_sep optimization Method Optimization (Gradient slope, temperature, flow rate) optimization->inadequate_sep Re-evaluate verification Method Verification (Peak Purity via LC-MS) coelution Co-elution Detected? verification->coelution final_method Final Validated Method inadequate_sep->optimization Yes inadequate_sep->verification No coelution->optimization Yes coelution->final_method No

Caption: Logical workflow for HPLC method development.

References

Application Note: Mass Spectrometry Characterization of Z-Asp(OMe)-OH Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the characterization of peptides containing the modified amino acid Z-Asp(OMe)-OH (N-benzyloxycarbonyl-L-aspartic acid β-methyl ester) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a commonly used building block in peptide synthesis, and its accurate identification and characterization are crucial for quality control and structure elucidation in drug development and proteomics research. This document outlines the experimental workflow, from sample preparation to data analysis, and discusses the characteristic fragmentation patterns observed for peptides incorporating this modification.

Introduction

The use of modified amino acids in peptide-based therapeutics and research tools is a rapidly growing field. Protecting groups, such as the benzyloxycarbonyl (Z) group, and side-chain modifications, like methyl esters, are frequently employed during solid-phase peptide synthesis to control reaction chemistry. This compound is a valuable derivative of aspartic acid, where the alpha-amino group is protected by a Z-group and the side-chain carboxyl group is esterified to a methyl group.

Mass spectrometry is a powerful analytical technique for the detailed characterization of peptides, providing information on molecular weight, amino acid sequence, and post-translational modifications.[1][2] Collision-Induced Dissociation (CID) is a widely used tandem mass spectrometry technique that fragments peptide ions to produce characteristic b- and y-type ions, which allows for sequence determination.[1][3] The presence of modifications such as the Z-group and methyl ester can influence the fragmentation behavior of peptides, leading to characteristic neutral losses and fragment ions that can be used for their identification.[4]

This application note details a robust LC-MS/MS method for the analysis of this compound containing peptides. It provides a comprehensive protocol for sample preparation, LC separation, and MS/MS analysis, along with an interpretation of the expected fragmentation patterns.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for successful LC-MS/MS analysis. The following protocol is recommended for synthetic peptides containing this compound.

Materials:

  • Peptide sample containing this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes

  • Pipettes and tips

Protocol:

  • Reconstitution: Dissolve the lyophilized peptide sample in a suitable solvent. A common starting point is 50% acetonitrile in water with 0.1% formic acid. The final concentration should be in the low micromolar to high nanomolar range (e.g., 1-10 µM).

  • Solubilization: Vortex the sample gently to ensure complete dissolution. If solubility is an issue, sonication for a few minutes can be beneficial.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet any insoluble material.

  • Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

A standard reversed-phase HPLC method is suitable for the separation of this compound containing peptides.

LC System: A high-performance liquid chromatography system coupled to the mass spectrometer.

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient:

Time (min)% B
0.05
2.05
15.040
17.095
20.095
20.15
25.05

Flow Rate: 0.3 mL/min

Column Temperature: 40 °C

Injection Volume: 5 µL

Mass Spectrometry (MS) Method

The following parameters are a starting point and may require optimization depending on the specific instrument and peptide being analyzed.

Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) equipped with an electrospray ionization (ESI) source.

Ionization Mode: Positive Ion Electrospray (ESI+).

Capillary Voltage: 3.5 kV.

Source Temperature: 120 °C.

Desolvation Gas Temperature: 350 °C.

Full Scan MS (MS1):

  • Mass Range: m/z 300-2000

  • Resolution: 60,000 (for high-resolution instruments)

Tandem MS (MS2) - Data-Dependent Acquisition (DDA):

  • Activation Type: Collision-Induced Dissociation (CID)

  • Collision Energy: Normalized collision energy (NCE) stepped from 20 to 40%.

  • Isolation Window: 1.6 m/z

  • TopN: Select the top 5 most intense precursor ions from the full scan for fragmentation.

  • Dynamic Exclusion: Exclude fragmented precursors for 30 seconds.

Data Presentation

The following tables summarize hypothetical quantitative data for the analysis of a model peptide, this compound-Gly-Phe-Ala (Calculated Monoisotopic Mass: 527.21 g/mol ).

Table 1: LC-MS Analysis Summary

AnalyteRetention Time (min)Observed [M+H]⁺ (m/z)Mass Accuracy (ppm)
This compound-Gly-Phe-Ala12.5528.21751.9

Table 2: Key Fragment Ions from MS/MS Analysis of this compound-Gly-Phe-Ala

Fragment IonCalculated m/zObserved m/zMass Accuracy (ppm)Interpretation
b₂338.1394338.1390-1.2This compound-Gly
y₁154.0866154.0862-2.6Ala
y₂301.1550301.1545-1.7Phe-Ala
y₃358.1764358.1758-1.7Gly-Phe-Ala
Neutral Loss of Benzyl alcohol420.1659420.1655-1.0[M+H - C₇H₈O]⁺
Neutral Loss of Toluene436.1608436.1603-1.1[M+H - C₇H₈]⁺
Immonium ion (Phe)120.0813120.0810-2.5Phenylalanine residue

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis reconstitution Reconstitute Peptide solubilization Vortex/Sonicate reconstitution->solubilization centrifugation Centrifuge solubilization->centrifugation transfer Transfer to Vial centrifugation->transfer lc_separation LC Separation (C18) transfer->lc_separation esi Electrospray Ionization lc_separation->esi ms1_scan Full Scan MS (MS1) esi->ms1_scan dda Data-Dependent MS/MS (CID) ms1_scan->dda identification Peptide Identification dda->identification fragmentation_analysis Fragmentation Analysis identification->fragmentation_analysis characterization Structural Characterization fragmentation_analysis->characterization

Caption: Experimental workflow for the characterization of this compound peptides.

fragmentation_pathway cluster_b_ions b-ions cluster_y_ions y-ions cluster_neutral_loss Neutral Losses precursor [M+H]⁺ This compound-Gly-Phe-Ala b2 b₂ This compound-Gly precursor->b2 Cleavage at Gly-Phe bond y3 y₃ Gly-Phe-Ala precursor->y3 Cleavage at Asp-Gly bond nl_benzyl_alcohol [M+H - C₇H₈O]⁺ precursor->nl_benzyl_alcohol Loss of Benzyl Alcohol nl_toluene [M+H - C₇H₈]⁺ precursor->nl_toluene Loss of Toluene y2 y₂ Phe-Ala y3->y2 Loss of Gly y1 y₁ Ala y2->y1 Loss of Phe

Caption: Proposed fragmentation pathways for a this compound containing peptide.

Discussion of Fragmentation Patterns

The fragmentation of peptides containing this compound under CID conditions yields both standard peptide backbone cleavages (b- and y-ions) and characteristic fragments related to the protecting groups.

  • b- and y-ions: The presence of a series of b- and y-ions allows for the confirmation of the peptide sequence. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue.

  • Z-Group Fragmentation: The benzyloxycarbonyl (Z) group is susceptible to fragmentation. A characteristic neutral loss of benzyl alcohol (C₇H₈O, 108.0575 Da) is often observed from the precursor ion. Another possible fragmentation pathway involves the loss of toluene (C₇H₈, 92.0626 Da). These neutral losses are diagnostic for the presence of the Z-group.

  • Methyl Ester: The methyl ester on the aspartic acid side chain is generally stable during CID. However, its presence is confirmed by the accurate mass measurement of the precursor and fragment ions containing the modified residue.

  • Immonium Ions: Low mass immonium ions can provide additional evidence for the presence of specific amino acids. For example, the immonium ion of phenylalanine is observed at m/z 120.0813.

Conclusion

This application note provides a comprehensive and detailed protocol for the mass spectrometric characterization of peptides containing this compound. The described LC-MS/MS method, coupled with the interpretation of the specific fragmentation patterns, allows for the confident identification and structural elucidation of these modified peptides. The presented workflow and data will be valuable for researchers in the fields of peptide chemistry, drug discovery, and proteomics who are working with Z-protected and other modified peptides. The ability to accurately characterize these molecules is essential for ensuring the quality and integrity of synthetic peptides used in a wide range of scientific applications.

References

Z-Asp(OMe)-OH: A Key Building Block for Caspase Inhibitors in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Asp(OMe)-OH, also known as N-Carbobenzyloxy-L-aspartic acid β-methyl ester, is a protected amino acid derivative. While not typically a potent biological inhibitor in its own right, it serves as a critical building block in the synthesis of more complex molecules, particularly in the field of apoptosis research and drug discovery. Its primary application lies in its use as a precursor for the development of caspase inhibitors, a class of enzymes central to the programmed cell death cascade. The aspartic acid residue is a key recognition element for caspases, which cleave their substrates after an aspartate residue. The methoxy group on the side chain can influence solubility and interactions within the enzyme's active site.

Core Application: Synthesis of Caspase Inhibitors

The most prominent application of this compound in drug discovery is its role as a key intermediate in the synthesis of peptidic caspase inhibitors. These inhibitors are invaluable tools for studying the mechanisms of apoptosis and are being investigated as potential therapeutics for diseases characterized by excessive or insufficient cell death, such as neurodegenerative disorders and cancer.

A prime example of a potent caspase inhibitor synthesized using an Asp(OMe) moiety is Z-VAD(OMe)-FMK (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone). This compound is a cell-permeable, irreversible pan-caspase inhibitor widely used in apoptosis research to block cell death.[1][2] The inclusion of the Asp(OMe) residue is crucial for its function, as it mimics the natural substrate of caspases.

Quantitative Data: Pan-Caspase Inhibitor Z-VAD(OMe)-FMK

CompoundTarget(s)Inhibition TypeCell PermeabilityMolecular WeightSolubility
Z-VAD(OMe)-FMK Pan-caspase (caspases 1, 3, 4, 7, etc.)IrreversibleYes467.5 DaSoluble in DMSO to 20 mM

Experimental Protocols

Protocol 1: General Caspase Activity Assay (Colorimetric)

This protocol provides a general method for measuring caspase activity in cell lysates, which can be adapted to screen for the inhibitory potential of compounds derived from this compound. This method is based on the cleavage of a colorimetric substrate, such as Ac-DEVD-pNA for caspase-3.

Materials:

  • Cells of interest (e.g., Jurkat cells)

  • Apoptosis-inducing agent (e.g., staurosporine)

  • Cell Lysis Buffer (50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)

  • Assay Buffer (20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)

  • Caspase Substrate (e.g., Ac-DEVD-pNA for caspase-3)

  • Test inhibitor (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Culture and Induction of Apoptosis:

    • Culture cells to the desired density.

    • Induce apoptosis by treating cells with an appropriate stimulus (e.g., staurosporine) for a specified time. Include a non-induced control group.

  • Cell Lysate Preparation:

    • Harvest cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cell pellet in chilled Cell Lysis Buffer.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C.

    • Collect the supernatant (cytosolic extract) containing the caspases.

  • Caspase Activity Assay:

    • In a 96-well plate, add the following to each well:

      • Cell lysate (containing a consistent amount of protein)

      • Assay Buffer

      • Test inhibitor at various concentrations (or vehicle control)

    • Pre-incubate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the caspase substrate (e.g., Ac-DEVD-pNA).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • The absorbance is proportional to the amount of pNA released, which indicates caspase activity.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Protocol 2: Synthesis of a Peptidic Caspase Inhibitor Precursor

This protocol outlines a representative solution-phase peptide synthesis for a dipeptide, which illustrates how this compound can be incorporated into a larger peptide chain. This is a foundational step in creating more complex caspase inhibitors.

Materials:

  • This compound

  • An amino acid with a protected amino group and a free carboxylic acid (e.g., Boc-Ala-OH)

  • Coupling reagent (e.g., PyBOP)

  • Base (e.g., DIEA)

  • Solvent (e.g., methylene chloride)

  • TLC plates for reaction monitoring

Procedure:

  • Dissolution:

    • In a round-bottom flask, dissolve Boc-Ala-OH and an equimolar amount of this compound in methylene chloride.

  • Coupling Reaction:

    • Add an equimolar amount of the coupling reagent (PyBOP) to the reaction mixture.

    • Add a slight excess (e.g., 1.1 equivalents) of the base (DIEA) to the reaction mixture.

    • Stir the reaction at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, wash the organic layer with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

    • Purify the resulting dipeptide by column chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow for Screening Caspase Inhibitors cluster_cell_culture Cell Culture & Apoptosis Induction cluster_lysate_prep Cell Lysate Preparation cluster_assay Caspase Activity Assay cluster_data_analysis Data Analysis culture Culture Cells induce Induce Apoptosis culture->induce harvest Harvest & Wash Cells induce->harvest lyse Lyse Cells harvest->lyse centrifuge Centrifuge lyse->centrifuge collect Collect Supernatant centrifuge->collect plate Plate Lysate & Inhibitor collect->plate add_substrate Add Substrate plate->add_substrate incubate Incubate add_substrate->incubate read Read Absorbance incubate->read calculate Calculate % Inhibition read->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 plot->determine_ic50

Caption: Workflow for screening potential caspase inhibitors.

signaling_pathway Simplified Apoptotic Signaling Pathway apoptotic_stimulus Apoptotic Stimulus initiator_caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) apoptotic_stimulus->initiator_caspases executioner_caspases Executioner Caspases (e.g., Caspase-3, Caspase-7) initiator_caspases->executioner_caspases cellular_substrates Cellular Substrates executioner_caspases->cellular_substrates caspase_inhibitor Caspase Inhibitor (e.g., Z-VAD(OMe)-FMK) caspase_inhibitor->initiator_caspases caspase_inhibitor->executioner_caspases apoptosis Apoptosis cellular_substrates->apoptosis

Caption: Inhibition of the caspase cascade in apoptosis.

Conclusion

This compound is a valuable reagent in drug discovery, primarily serving as a key structural component for the synthesis of caspase inhibitors. Its incorporation into peptidic structures allows for the development of potent and specific modulators of apoptosis. The provided protocols for caspase activity assays and peptide synthesis serve as a foundation for researchers to explore the potential of novel compounds derived from this compound in the ongoing search for new therapeutics targeting programmed cell death pathways.

References

Application Notes and Protocols for the Incorporation of Z-Asp(OMe)-OH in Bioactive Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the protected amino acid Z-Asp(OMe)-OH into bioactive peptides. This document outlines the chemical properties of this compound, detailed protocols for its use in solution-phase peptide synthesis, and methods for the purification and characterization of the resulting peptides.

Introduction to this compound in Peptide Synthesis

N-α-benzyloxycarbonyl-L-aspartic acid β-methyl ester, commonly abbreviated as this compound, is a valuable building block in the chemical synthesis of peptides. The benzyloxycarbonyl (Z) group provides robust protection for the α-amino group, preventing unwanted side reactions during peptide bond formation. This protecting group is stable under various coupling conditions and can be selectively removed, typically by catalytic hydrogenation. The β-methyl ester protects the side-chain carboxyl group of the aspartic acid residue, which helps to prevent the common side reaction of aspartimide formation, a significant challenge in peptide synthesis involving aspartic acid.[1][2]

Solution-phase peptide synthesis, while a more classical approach, offers distinct advantages for the synthesis of short peptides, peptide fragments for convergent synthesis strategies, and peptides containing specialized or unusual amino acids.[3] It allows for the purification of intermediates at each step, ensuring high purity of the final product.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.

PropertyValue
Synonyms N-Cbz-L-aspartic acid β-methyl ester, Z-L-Aspartic acid 4-methyl ester
CAS Number 3160-47-2
Molecular Formula C₁₃H₁₅NO₆
Molecular Weight 281.26 g/mol
Appearance White to off-white powder
Purity (typical) ≥98.0% (TLC)
Reaction Suitability Solution-phase peptide synthesis

Experimental Protocols

This section provides detailed protocols for the key experimental steps involving this compound in solution-phase peptide synthesis.

Peptide Coupling using this compound with DCC/HOBt

This protocol describes the coupling of this compound to the N-terminus of a peptide chain (represented as H-Xaa-OR, where Xaa is an amino acid and R is a protecting group or resin).

Materials:

  • This compound

  • N-terminally deprotected peptide or amino acid ester (H-Xaa-OR)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (if starting from a salt)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

  • Cool the solution to 0°C in an ice bath with continuous stirring.

  • In a separate flask, dissolve the N-terminally deprotected peptide or amino acid ester (1.0 equivalent) in anhydrous DCM or DMF. If the peptide is in a salt form (e.g., hydrochloride), add 1.0 equivalent of TEA or DIPEA to neutralize it and stir for 15 minutes.

  • Add the solution of the deprotected peptide to the this compound solution.

  • Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM or DMF to the reaction mixture dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Stir the reaction mixture at 0°C for 2 hours, and then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated DCU.

  • Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude Z-protected peptide.

Workflow for Peptide Coupling:

G cluster_prep Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Work-up and Isolation prep_Z_Asp Dissolve this compound and HOBt in DCM/DMF mix Combine reactant solutions at 0°C prep_Z_Asp->mix prep_peptide Dissolve deprotected peptide (neutralize if necessary) prep_peptide->mix add_DCC Add DCC solution dropwise mix->add_DCC react Stir at 0°C for 2h, then RT overnight add_DCC->react filter Filter DCU precipitate react->filter wash Aqueous work-up (HCl, NaHCO3, Brine) filter->wash dry Dry organic phase (Na2SO4) wash->dry evaporate Evaporate solvent dry->evaporate product Crude Z-protected peptide evaporate->product

Caption: Workflow for the coupling of this compound.

Deprotection of the Benzyloxycarbonyl (Z) Group

This protocol outlines the removal of the N-terminal Z-group via catalytic hydrogenation to expose the free amine for further peptide chain elongation or to yield the final deprotected peptide.

Materials:

  • Z-protected peptide

  • Methanol (MeOH) or Ethanol (EtOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve the Z-protected peptide in methanol or ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of 10% Pd/C (approximately 10% by weight of the peptide) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely.

  • Wash the filter cake with additional methanol or ethanol.

  • Combine the filtrate and washes, and evaporate the solvent under reduced pressure to obtain the deprotected peptide.

Workflow for Z-Group Deprotection:

G cluster_reaction Hydrogenation Reaction cluster_workup Isolation dissolve Dissolve Z-protected peptide in MeOH or EtOH add_catalyst Add 10% Pd/C catalyst dissolve->add_catalyst hydrogenate Stir under H2 atmosphere add_catalyst->hydrogenate filter Filter through Celite to remove catalyst hydrogenate->filter evaporate Evaporate solvent filter->evaporate product Deprotected peptide evaporate->product

Caption: Workflow for the deprotection of the Z-group.

Purification and Characterization

Purification by High-Performance Liquid Chromatography (HPLC)

Crude peptides synthesized using this compound can be purified using reverse-phase HPLC (RP-HPLC).

Typical HPLC Parameters:

Parameter Condition
Column C18 stationary phase
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient A linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes)
Flow Rate 1 mL/min for analytical, higher for preparative

| Detection | UV at 214 nm and 280 nm |

The methyl ester on the aspartic acid side chain will increase the hydrophobicity of the peptide, leading to a longer retention time on the RP-HPLC column compared to the free acid form.[4]

Characterization by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

The identity and purity of the synthesized peptide should be confirmed by mass spectrometry and, for structural elucidation, by NMR spectroscopy.

  • Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the peptide. Fragmentation analysis (MS/MS) can be employed to verify the amino acid sequence.

  • NMR Spectroscopy: 1D and 2D NMR experiments (e.g., COSY, TOCSY, HSQC) can provide detailed structural information, including the confirmation of the presence of the aspartic acid methyl ester and the overall peptide conformation.

Impact on Bioactivity and Signaling Pathways

The incorporation of modified amino acids can significantly influence the bioactivity of a peptide. The presence of the β-methyl ester in an aspartic acid residue can affect the peptide's conformation, proteolytic stability, and interaction with its biological target.

  • Conformational Effects: The methyl ester can alter the local secondary structure of the peptide, which may lead to a more favorable conformation for receptor binding, potentially enhancing biological activity.

  • Proteolytic Stability: The modification of the side chain can increase the peptide's resistance to degradation by proteases, prolonging its half-life and duration of action.

The altered bioactivity can, in turn, affect downstream cellular signaling pathways. For instance, a peptide with enhanced receptor affinity or a longer half-life could lead to more sustained activation or inhibition of a particular signaling cascade.

Signaling Pathway Modulation:

G Peptide Bioactive Peptide with this compound modification Receptor Target Receptor Peptide->Receptor Enhanced affinity or prolonged interaction Signaling Intracellular Signaling Cascade Receptor->Signaling Sustained activation or inhibition Response Cellular Response Signaling->Response

Caption: Potential impact on a cellular signaling pathway.

Case Study: Synthesis of an Aspartame Precursor

A well-documented example of the use of a Z-protected aspartic acid derivative is in the synthesis of the aspartame precursor, Z-Asp-Phe-OMe. While this example uses Z-Asp-OH, the principles of coupling and deprotection are directly applicable to syntheses involving this compound.

Quantitative Data from a Representative Synthesis:

StepReactantsProductCoupling/Deprotection MethodTypical YieldPurity (Post-Purification)
Coupling This compound + H-Phe-OMeZ-Asp(OMe)-Phe-OMeDCC/HOBt in DCM75-85%>95%
Deprotection Z-Asp(OMe)-Phe-OMeH-Asp(OMe)-Phe-OMeCatalytic Hydrogenation (H₂/Pd-C)90-98%>98%

Note: The yields and purity are illustrative and can vary based on reaction scale and purification efficiency.

Conclusion

This compound is a versatile and effective building block for the incorporation of aspartic acid into bioactive peptides via solution-phase synthesis. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully utilize this compound in their peptide synthesis endeavors. Careful execution of the coupling and deprotection steps, followed by rigorous purification and characterization, will enable the generation of high-purity peptides for further biological evaluation. The modification of the aspartic acid side chain offers an avenue for modulating the pharmacological properties of peptide-based therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Z-Asp(OMe)-OH and Aspartimide Formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing aspartimide formation when using Z-Asp(OMe)-OH in your peptide synthesis protocols. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it a concern when using this compound?

A1: Aspartimide formation is an intramolecular side reaction that can occur during peptide synthesis involving an aspartic acid (Asp) residue. The backbone amide nitrogen following the Asp residue attacks the side-chain carbonyl group of the Asp, which is protected as a methyl ester in this compound. This cyclization forms a five-membered succinimide ring known as an aspartimide.

This side reaction is a significant concern for several reasons:

  • Formation of Impurities: The aspartimide intermediate is unstable and can be hydrolyzed to yield the desired α-aspartyl peptide as well as the isomeric β-aspartyl peptide.

  • Racemization: The α-carbon of the aspartimide intermediate is prone to epimerization, which can lead to the formation of D-Asp isomers. These isomers are often difficult to separate from the target L-Asp peptide.

  • Reduced Yield: The formation of these byproducts lowers the overall yield of the desired peptide.

Q2: Under what conditions is aspartimide formation most likely to occur with this compound?

A2: Aspartimide formation is primarily base-catalyzed. While Z-based peptide synthesis does not involve the repetitive strong base treatment seen in Fmoc-SPPS for N-terminal deprotection, the risk is not eliminated. Aspartimide formation can be promoted during:

  • Coupling Steps: The use of a tertiary base (e.g., N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA)) for neutralization or as a catalyst during peptide bond formation can increase the risk.

  • Saponification: If the methyl ester of a C-terminal this compound is to be saponified, the basic conditions required for this step can readily induce aspartimide formation.

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of this side reaction.

  • Sequence Dependence: Peptides with Asp-Gly, Asp-Asn, and Asp-Ser sequences are particularly susceptible due to the lower steric hindrance of the subsequent amino acid residue.

Q3: How does the methyl ester protecting group of this compound compare to other protecting groups in terms of minimizing aspartimide formation?

A3: The methyl ester is a relatively small protecting group, offering minimal steric hindrance to the side-chain carbonyl. This makes this compound more susceptible to aspartimide formation compared to derivatives with bulkier protecting groups. The general principle is that increasing the steric bulk of the side-chain ester group can physically shield the carbonyl carbon from nucleophilic attack by the backbone amide nitrogen, thus reducing the rate of aspartimide formation.

Troubleshooting Guide

Issue: I am observing significant aspartimide-related impurities in my peptide synthesized with this compound.

This troubleshooting guide will help you identify the potential causes and implement effective solutions to minimize this side reaction.

Step 1: Analyze Your Reaction Conditions
  • Base: Are you using a tertiary base during your coupling step? The type and amount of base can significantly influence the extent of aspartimide formation.

  • Coupling Reagent: The choice of coupling reagent can affect the activation of the carboxylic acid and the overall reaction environment.

  • Temperature: Are your reactions performed at elevated temperatures?

  • Reaction Time: Prolonged reaction times, especially in the presence of base, can increase the likelihood of side reactions.

Step 2: Implement Optimized Protocols

Based on your analysis, consider the following modifications to your experimental protocol:

  • Choice of Coupling Reagent:

    • Recommended: Use carbodiimide-based coupling reagents such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt). HOBt can suppress racemization and may reduce the propensity for aspartimide formation by forming an active ester that is less prone to side reactions.

    • Use with Caution: Be mindful of the amount of tertiary base used for neutralization when starting from an amine salt. Use the minimum amount necessary and opt for a sterically hindered base like DIPEA over less hindered bases like triethylamine (TEA).

  • Temperature Control:

    • Perform coupling reactions at 0°C, especially during the activation step, to minimize the rate of aspartimide formation.

  • pH Control:

    • If a base is required for neutralization, ensure that the reaction mixture does not become excessively basic. Careful and slow addition of the base is recommended.

Data Presentation: Qualitative Comparison of Aspartic Acid Side-Chain Protecting Groups

The following table provides a qualitative comparison of different side-chain protecting groups for Z-Asp-OH in the context of their propensity to form aspartimide. This comparison is based on the established principle of steric hindrance, extrapolating from data obtained in Fmoc-SPPS studies.

Z-Asp(OR)-OH DerivativeSide-Chain Protecting Group (R)Steric BulkRelative Propensity for Aspartimide Formation
This compoundMethyl (-Me)LowHigh
Z-Asp(OBzl)-OHBenzyl (-Bzl)ModerateModerate
Z-Asp(OtBu)-OHtert-Butyl (-tBu)HighLow

Experimental Protocols

Protocol 1: Minimized Aspartimide Coupling of this compound in Solution Phase using DCC/HOBt

This protocol is designed for the coupling of this compound to an amino acid or peptide ester/amide in a solution phase synthesis, with measures to minimize aspartimide formation.

Materials:

  • This compound (1.0 equivalent)

  • Amino acid or peptide ester/amide hydrochloride (1.0 equivalent)

  • Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (1.0 equivalent, for neutralization of the amine salt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Magnetic stirrer and stirring bar

  • Ice bath

Procedure:

  • Dissolution of Reactants:

    • In a round-bottom flask equipped with a magnetic stirring bar, dissolve the amino acid or peptide ester/amide hydrochloride in anhydrous DCM or DMF.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add NMM or DIPEA to neutralize the hydrochloride salt. Stir for 10-15 minutes at 0°C.

  • Pre-activation of this compound:

    • In a separate flask, dissolve this compound and HOBt in a minimal amount of anhydrous DMF or DCM at room temperature.

    • Cool this solution to 0°C in an ice bath.

    • Add a solution of DCC in DCM or DMF to the this compound/HOBt mixture.

    • Allow the activation to proceed for 15-20 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Coupling Reaction:

    • Filter the pre-activated this compound solution directly into the flask containing the neutralized amino component at 0°C to remove the precipitated DCU.

    • Rinse the activation flask with a small amount of cold, anhydrous solvent and add it to the reaction mixture.

    • Allow the reaction to stir at 0°C for 2-4 hours, and then let it slowly warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove any further precipitated DCU.

    • Wash the filtrate successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude peptide.

  • Purification:

    • Purify the crude peptide by flash column chromatography or recrystallization as appropriate.

Mandatory Visualizations

Aspartimide_Formation Peptide Peptide with this compound Deprotonated_Amide Deprotonated Backbone Amide Peptide->Deprotonated_Amide Deprotonation Base Base (e.g., NMM, DIPEA) Base->Peptide Aspartimide Aspartimide Intermediate (Succinimide Ring) Deprotonated_Amide->Aspartimide Intramolecular Cyclization Hydrolysis Hydrolysis / Nucleophilic Attack Aspartimide->Hydrolysis Racemized_Peptide Racemized Peptides (D-Asp) Aspartimide->Racemized_Peptide Epimerization Alpha_Peptide α-Aspartyl Peptide (Desired Product) Hydrolysis->Alpha_Peptide Beta_Peptide β-Aspartyl Peptide (Side Product) Hydrolysis->Beta_Peptide

Mechanism of base-catalyzed aspartimide formation.

Troubleshooting_Workflow Start Aspartimide Formation Detected Check_Base Review Base Usage in Coupling Start->Check_Base Check_Temp Assess Reaction Temperature Start->Check_Temp Check_Coupling Evaluate Coupling Reagent Start->Check_Coupling Consider_Alternative Consider Z-Asp(OtBu)-OH for Problematic Sequences Start->Consider_Alternative If issue persists Sol_Base Use Stoichiometric Amount of Hindered Base (DIPEA/NMM) Check_Base->Sol_Base Sol_Temp Perform Coupling at 0°C Check_Temp->Sol_Temp Sol_Coupling Use DCC/HOBt or DIC/HOBt Check_Coupling->Sol_Coupling End Minimized Aspartimide Formation Sol_Base->End Sol_Temp->End Sol_Coupling->End Consider_Alternative->End

Troubleshooting workflow for minimizing aspartimide formation.

Technical Support Center: Strategies to Prevent Isoaspartate Formation from Z-Asp(OMe)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the formation of isoaspartate when using Z-Asp(OMe)-OH in experimental settings. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is isoaspartate formation and why is it a problem?

Isoaspartate (isoAsp) is a structural isomer of aspartate that is formed through a non-enzymatic intramolecular rearrangement. This process proceeds via a succinimide intermediate, which upon hydrolysis, yields a mixture of the desired aspartyl peptide and the undesired isoaspartyl peptide, typically in a 1:3 ratio.[1][2] The formation of isoaspartate introduces a "kink" in the peptide backbone by inserting an extra methylene group, which can alter the peptide's conformation, biological activity, and susceptibility to proteolysis.[2][3] In pharmaceutical development, it is considered a critical quality attribute to monitor and control.

Q2: How does this compound lead to isoaspartate formation?

The process is initiated by the nucleophilic attack of the nitrogen atom of the C-terminal adjacent amino acid on the side-chain carbonyl group of the aspartyl residue. This forms a five-membered succinimide ring intermediate.[4] This intermediate is susceptible to hydrolysis, which can occur at either the α-carbonyl or β-carbonyl group, leading to the formation of the native aspartate linkage or the isoaspartate linkage, respectively.

Q3: What are the main factors that promote isoaspartate formation?

Several factors can accelerate the formation of isoaspartate:

  • Peptide Sequence: The amino acid following the aspartate residue has a significant impact. Residues with small, flexible side chains, such as glycine (Gly) and serine (Ser), are known to dramatically increase the rate of succinimide formation.

  • pH: The reaction is pH-dependent. Basic conditions, often used during peptide coupling steps, can catalyze the initial succinimide formation.

  • Temperature: Higher temperatures can increase the rate of both succinimide formation and its subsequent hydrolysis.

  • Solvent: The polarity of the solvent can influence the reaction rate.

  • Base Exposure: Prolonged exposure to bases during coupling or deprotection steps is a major contributor to this side reaction, particularly in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Issue 1: Detection of an unexpected peak with the same mass as the desired peptide during HPLC or LC-MS analysis.
  • Possible Cause: This is a classic indicator of isoaspartate formation, as the isomerization is a mass-neutral event. The isoaspartate-containing peptide often has a slightly different retention time on reverse-phase HPLC, typically eluting earlier than the native peptide.

  • Troubleshooting Steps:

    • Enzymatic Digestion: If applicable, digest the peptide with an enzyme that is sensitive to the peptide bond structure, such as Asp-N, which selectively cleaves N-terminal to aspartic acid but not isoaspartic acid. A change in the digestion pattern compared to a non-degraded standard can confirm the presence of isoAsp.

    • Tandem MS (MS/MS): Employ fragmentation techniques such as Electron Capture Dissociation (ECD) or Electron Transfer Dissociation (ETD). These methods can produce unique fragment ions that allow for the unambiguous identification of isoaspartate residues.

    • Co-injection: If a pure standard of the isoaspartate-containing peptide is available, co-inject it with your sample to see if the suspect peak increases in intensity.

Issue 2: Low yield of the desired peptide and purification difficulties.
  • Possible Cause: Significant isoaspartate formation can lead to a complex mixture of products that are difficult to separate by standard chromatographic techniques due to their similar physicochemical properties.

  • Troubleshooting Steps:

    • Optimize Coupling Conditions:

      • Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C or -15 °C) to reduce the rate of succinimide formation.

      • Base: Use a weaker, non-nucleophilic base for pH adjustment, and use the minimum amount necessary. Consider sterically hindered bases like N,N-diisopropylethylamine (DIPEA).

      • Coupling Reagent: Choose a coupling reagent with a lower activation level to minimize side reactions. While highly active reagents like HATU can be very efficient, they may also promote side reactions. A comparative study of different coupling reagents may be necessary for your specific sequence.

    • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the coupling is complete to avoid prolonged exposure to basic conditions.

    • pH Control: If possible, maintain the pH of the reaction mixture in the slightly acidic to neutral range (pH 5-7) to minimize base-catalyzed succinimide formation.

Data Summary

The following tables summarize key factors influencing isoaspartate formation and the effectiveness of various prevention strategies, primarily derived from studies on solid-phase peptide synthesis (SPPS), which can be extrapolated to solution-phase synthesis.

Table 1: Factors Influencing the Rate of Succinimide Formation

FactorEffect on Formation RateNotesReference(s)
C-terminal Amino Acid Glycine > Serine > AlanineResidues with smaller, more flexible side chains increase the rate of formation.
pH Increases with higher pHBasic conditions promote the deprotonation of the amide nitrogen, facilitating nucleophilic attack.
Temperature Increases with higher temperatureHigher temperatures accelerate the reaction kinetics.
Aspartate vs. Asparagine Asn >> AspAsparagine deamidation to a succinimide is significantly faster than dehydration of aspartic acid.

Table 2: Comparison of Strategies to Minimize Aspartimide Formation (in Fmoc SPPS)

StrategyEffectivenessCommentsReference(s)
Bulky Side-Chain Protecting Groups (e.g., OMpe, OBno) HighSteric hindrance prevents the formation of the succinimide ring.
Backbone Protection (e.g., Dmb) Very HighPrevents the nucleophilic attack of the amide nitrogen.
Addition of an Acid to Deprotection Solution (e.g., HOBt, Formic Acid) ModerateNeutralizes the basicity of the deprotection reagent, slowing the rate of succinimide formation.
Use of a Weaker Base for Deprotection (e.g., Piperazine) ModerateReduces the rate of base-catalyzed succinimide formation.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Isoaspartate Formation During Peptide Coupling with this compound
  • Dissolution: Dissolve the N-terminal protected peptide and the C-terminal protected amino acid (or peptide) in a suitable aprotic solvent (e.g., DMF, DCM) and cool the solution to 0 °C in an ice bath.

  • Coupling Reagent Addition: Add the coupling reagent (e.g., HBTU, HATU, or a carbodiimide like DIC with an additive like HOBt) to the reaction mixture. It is advisable to use a slight excess (1.05-1.2 equivalents) of the coupling reagent.

  • Base Addition: Add a non-nucleophilic, sterically hindered base such as DIPEA (2-3 equivalents) dropwise to the reaction mixture while maintaining the low temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable method (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding a slightly acidic solution (e.g., cold 5% citric acid solution). Extract the product with an appropriate organic solvent.

  • Purification: Purify the crude product using flash chromatography or preparative HPLC.

Protocol 2: Analytical Detection of Isoaspartate Formation by RP-HPLC
  • Sample Preparation: Prepare a solution of your crude or purified peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: Run a linear gradient from low to high percentage of Mobile Phase B over a suitable time (e.g., 5% to 95% B over 30 minutes).

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Analysis: The isoaspartate-containing peptide will typically elute slightly earlier than the native peptide. The identity of the peaks can be confirmed by collecting the fractions and subjecting them to mass spectrometry analysis.

Visualizations

isoaspartate_formation Z-Asp(OMe)-Peptide Z-Asp(OMe)-Peptide Succinimide_Intermediate Succinimide_Intermediate Z-Asp(OMe)-Peptide->Succinimide_Intermediate Intramolecular Nucleophilic Attack (Base-catalyzed) Aspartyl-Peptide Aspartyl-Peptide Succinimide_Intermediate->Aspartyl-Peptide Hydrolysis (α-carbonyl attack) Isoaspartyl-Peptide Isoaspartyl-Peptide Succinimide_Intermediate->Isoaspartyl-Peptide Hydrolysis (β-carbonyl attack) [Major Product]

Caption: Mechanism of isoaspartate formation from an aspartyl residue.

prevention_strategies cluster_conditions Reaction Conditions cluster_reagents Reagents Low_Temp Low Temperature Isoaspartate_Formation Isoaspartate Formation Low_Temp->Isoaspartate_Formation Neutral_pH Neutral pH Neutral_pH->Isoaspartate_Formation Minimal_Base Minimal Base Exposure Minimal_Base->Isoaspartate_Formation Weak_Base Weaker Base Weak_Base->Isoaspartate_Formation Bulky_PG Bulky Side-Chain Protecting Group Bulky_PG->Isoaspartate_Formation Backbone_Prot Backbone Protection Backbone_Prot->Isoaspartate_Formation

Caption: Key strategies to mitigate isoaspartate formation.

References

Technical Support Center: Z-Asp(OMe)-OH Stability in Peptide Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of coupling activators on the stability of Z-Asp(OMe)-OH during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a derivative of aspartic acid where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group, and the side-chain carboxyl group is protected as a methyl ester (OMe). It is commonly used in solution-phase peptide synthesis. The Z group provides protection for the amine, while the methyl ester protects the side-chain carboxylic acid.

Q2: What are the main stability concerns when using this compound in coupling reactions?

A2: The primary stability concerns for this compound during coupling reactions are:

  • Aspartimide Formation: This is a significant side reaction, especially under basic conditions, where the backbone amide nitrogen attacks the side-chain carbonyl of the activated aspartic acid residue, forming a cyclic imide. This can lead to racemization and the formation of α- and β-peptide impurities.[1][2][3][4][5]

  • Racemization: Activation of the carboxyl group of this compound can lead to the loss of stereochemical integrity (racemization) at the α-carbon, particularly in the presence of strong bases or with prolonged activation times. However, urethane-protected amino acids like this compound are generally considered to have good resistance to racemization during activation.

  • Hydrolysis of the Methyl Ester: While generally stable, the side-chain methyl ester can be susceptible to hydrolysis under strongly basic or acidic conditions, which are not typical for the coupling step itself but can be a concern depending on the overall synthetic strategy.

  • Side Reactions with Coupling Reagents: Some coupling reagents can have side reactions with the amino acid or the peptide chain. For example, excess uronium/aminium reagents can lead to guanidinylation of the N-terminus.

Q3: How does the choice of coupling activator impact the stability of this compound?

A3: The choice of coupling activator plays a crucial role in minimizing side reactions:

  • Carbodiimides (e.g., DCC, DIC): When used with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure®, carbodiimides are effective and can minimize racemization. The DCC-HOBt method has been shown to result in less epimerization for Z-protected dipeptides.

  • Phosphonium Salts (e.g., BOP, PyBOP): These reagents are highly efficient and generally lead to low levels of racemization. They are a good choice for difficult couplings but can be more expensive.

  • Uronium/Aminium Salts (e.g., HBTU, HATU): These are also very efficient and widely used. However, using them in excess should be avoided to prevent N-terminal guanidinylation.

Q4: Are there any specific amino acid sequences that are more problematic when using this compound?

A4: Yes, sequences where the amino acid following the aspartic acid residue is Glycine (Asp-Gly) are particularly prone to aspartimide formation. This is due to the lack of steric hindrance from the glycine residue, which facilitates the nucleophilic attack of the backbone amide nitrogen on the aspartic acid side chain. Other sequences that can be problematic include Asp-Asn, Asp-Arg, and Asp-Ser.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Peptide and Presence of Multiple Impurities

Possible Cause: Aspartimide formation is a likely cause, leading to the formation of various side products.

Troubleshooting Steps:

  • Optimize Coupling Conditions:

    • Choice of Coupling Reagent and Additive: Use a coupling reagent known to suppress racemization and side reactions. The combination of a carbodiimide (like DIC) with an additive (like HOBt or OxymaPure) is often effective.

    • Control of Base: If a base is required for the coupling reaction, use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) and use the minimum amount necessary. For some methods, such as DIC/HOBt, base-free conditions can be employed to further minimize racemization.

    • Reaction Time and Temperature: Minimize the coupling reaction time and maintain a low temperature (e.g., 0 °C to room temperature) to reduce the likelihood of side reactions.

  • Modify the Protecting Group Strategy:

    • If aspartimide formation is severe, consider using an aspartic acid derivative with a bulkier side-chain protecting group, which can sterically hinder the formation of the cyclic imide.

Issue 2: Presence of a Diastereomeric Impurity with the Same Mass as the Target Peptide

Possible Cause: Racemization of the aspartic acid residue during the activation and coupling steps.

Troubleshooting Steps:

  • Use Racemization-Suppressing Additives: Always use additives like HOBt, HOAt, or OxymaPure when using carbodiimide coupling reagents.

  • Choice of Coupling Reagent: Consider using a coupling reagent known for its low racemization potential, such as those based on phosphonium salts (e.g., PyBOP).

  • Minimize Pre-activation Time: If pre-activation of the carboxylic acid is performed, keep the time to a minimum before adding the amine component.

  • Avoid Strong Bases: Strong bases can promote racemization. Use weaker bases or base-free coupling conditions where possible.

Issue 3: Evidence of N-terminal Modification of the Peptide Chain

Possible Cause: Guanidinylation of the N-terminal amine by excess uronium/aminium-based coupling reagents.

Troubleshooting Steps:

  • Stoichiometry of Reagents: Avoid using a large excess of the uronium/aminium coupling reagent (e.g., HBTU, HATU). It is recommended to use a slight excess of the carboxylic acid component relative to the coupling reagent.

  • Pre-activation: A short pre-activation of the carboxylic acid before adding it to the amine component can help to consume the coupling reagent and reduce the risk of direct reaction with the N-terminus.

  • Switch to Phosphonium Reagents: Phosphonium-based reagents (e.g., BOP, PyBOP) do not cause this side reaction and can be used in excess if necessary.

Data Presentation

Table 1: Overview of Common Coupling Reagents and their Suitability for this compound

Coupling Reagent ClassExamplesAdvantagesPotential Issues with this compoundMitigation Strategies
Carbodiimides DCC, DICCost-effective, well-established.Potential for racemization.Use with additives like HOBt or OxymaPure.
Phosphonium Salts BOP, PyBOP, PyAOPHigh coupling efficiency, low racemization.Higher cost, potential for toxic byproducts (BOP).Use newer generation reagents like PyBOP.
Uronium/Aminium Salts HBTU, TBTU, HATUVery high coupling efficiency, fast reactions.Potential for N-terminal guanidinylation if used in excess.Avoid excess reagent, consider pre-activation.

Experimental Protocols

Protocol 1: General Procedure for DIC/HOBt Mediated Coupling of this compound
  • Dissolution: Dissolve the N-terminally deprotected peptide (1 equivalent) and this compound (1.1 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Additive Addition: Add HOBt (1.1 equivalents) to the solution and stir until it is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Activation: Add DIC (1.1 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction to proceed at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, filter off the diisopropylurea byproduct. The filtrate containing the protected peptide can then be carried forward to the next step.

Protocol 2: Monitoring for Aspartimide Formation by HPLC
  • Sample Preparation: Take a small aliquot from the crude reaction mixture after the coupling step. If the product is resin-bound, cleave a small sample from the resin.

  • HPLC Analysis: Analyze the crude sample by reverse-phase HPLC.

  • Peak Identification: Aspartimide-related impurities will typically appear as distinct peaks, often close to the main product peak. These can include the aspartimide itself, as well as the resulting α- and β-peptides. Mass spectrometry can be used to confirm the identity of these byproducts.

Visualizations

experimental_workflow cluster_dissolution 1. Dissolution cluster_activation 2. Activation cluster_reaction 3. Reaction & Monitoring cluster_workup 4. Work-up dissolve Dissolve Peptide and This compound in Solvent add_additive Add HOBt/OxymaPure dissolve->add_additive cool Cool to 0°C add_additive->cool add_activator Add Coupling Activator (e.g., DIC) cool->add_activator react Stir at RT add_activator->react monitor Monitor by TLC/LC-MS react->monitor workup Filter and Purify monitor->workup

Caption: A typical experimental workflow for a peptide coupling reaction involving this compound.

troubleshooting_logic cluster_aspartimide Potential Aspartimide Formation cluster_racemization Potential Racemization start Low Yield or Multiple Impurities? check_base Using Strong Base? start->check_base Yes check_additive Additive Used with Carbodiimide? start->check_additive No check_sequence Asp-Gly Sequence? check_base->check_sequence Yes solution_aspartimide Optimize Coupling: - Use DIC/HOBt - Minimize Base - Lower Temperature check_sequence->solution_aspartimide Yes solution_racemization Ensure Additive Use (HOBt/OxymaPure) check_additive->solution_racemization No

Caption: A simplified troubleshooting decision tree for common issues encountered during coupling with this compound.

References

Technical Support Center: Z-Asp(OMe)-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the effect of temperature on Z-Asp(OMe)-OH coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the generally recommended temperature for this compound coupling reactions?

A1: For standard carbodiimide-mediated couplings, it is often recommended to start at a low temperature, typically 0°C, and then allow the reaction to slowly warm to room temperature.[1] This approach helps to minimize common side reactions. However, for difficult or sterically hindered couplings, temperatures may be elevated to 35-50°C, and in some high-efficiency protocols, as high as 90°C, though this requires careful optimization to avoid epimerization.[2][3][4]

Q2: What are the primary side reactions to be aware of when increasing the temperature?

A2: Increasing the temperature in carbodiimide-mediated couplings can accelerate two main side reactions:

  • Racemization: The loss of stereochemical integrity at the α-carbon is a significant risk at higher temperatures, especially in the presence of a base.[1]

  • N-acylurea Formation: This occurs when the activated O-acylisourea intermediate rearranges into a stable N-acylurea, which is unable to participate in the desired coupling reaction. Low temperatures are recommended to suppress this side reaction.

  • Aspartimide Formation: Aspartic acid residues are notoriously prone to forming a cyclic aspartimide intermediate, especially in the presence of bases like piperidine during Fmoc-SPPS. Elevated temperatures can exacerbate this issue, leading to undesired byproducts.

Q3: How does reaction time relate to temperature in these couplings?

A3: Reaction time and temperature are inversely related. Higher temperatures typically accelerate the coupling reaction, allowing for shorter reaction times. Conversely, reactions run at 0°C or room temperature may require several hours to reach completion. For difficult couplings, extending the reaction time at room temperature or slightly elevating the temperature can improve yields.

Q4: When is it appropriate to use elevated temperatures for coupling this compound?

A4: Elevated temperatures should be considered for "difficult couplings," such as those involving sterically hindered amino acids or problematic sequences that show low efficiency at room temperature. High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS) protocols may utilize temperatures up to 90°C to achieve very rapid and efficient couplings, often under base-free conditions to minimize side reactions.

Q5: Can additives like HOBt or Oxyma mitigate the negative effects of higher temperatures?

A5: Yes, additives such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure® are strongly recommended for all carbodiimide-mediated couplings. They function by forming an active ester intermediate that is more reactive and less prone to racemization than the O-acylisourea intermediate. The use of these additives is a critical strategy for minimizing epimerization, even when temperatures are moderately elevated.

Troubleshooting Guide

Problem: Low or Incomplete Coupling Efficiency

  • Possible Cause: The reaction temperature is too low for a sterically hindered sequence, or the reaction time is insufficient.

  • Suggested Solution:

    • First, try extending the reaction time at room temperature.

    • If efficiency remains low, gradually increase the reaction temperature in increments (e.g., to 35°C, then 50°C) while monitoring the reaction progress and purity.

    • Consider using a more powerful coupling reagent, such as HATU or HBTU, which can be more effective for challenging couplings.

Problem: Significant Racemization Detected in the Product

  • Possible Cause: The reaction temperature is too high, or an excessive amount of base is being used. Electron-withdrawing protecting groups on the amino acid can increase the tendency to racemize.

  • Suggested Solution:

    • Perform the coupling at a lower temperature; 0°C is a standard starting point for carbodiimide reactions to minimize racemization.

    • Ensure that a racemization suppressant like HOBt or Oxyma Pure is included in the reaction mixture.

    • If a base is required, use the weakest effective base (e.g., N-methylmorpholine instead of DIPEA) or consider base-free conditions, which are optimal for minimizing racemization with carbodiimides.

Problem: Presence of Aspartimide-Related Impurities

  • Possible Cause: The Asp residue is susceptible to cyclization, a reaction promoted by base and potentially accelerated by heat. This is highly sequence-dependent and is particularly problematic for Asp-Gly and Asp-Ser sequences.

  • Suggested Solution:

    • Maintain a low reaction temperature and minimize the duration of exposure to basic conditions.

    • During Fmoc-SPPS, adding HOBt to the piperidine deprotection solution is known to reduce aspartimide formation.

    • If the problem is persistent, using an alternative side-chain protecting group for aspartic acid, such as OMpe or OBno, may be necessary as they are designed to suppress this side reaction.

Data Presentation

Table 1: Representative Effect of Temperature on this compound Coupling

Temperature (°C)Typical Reaction Time (hours)Expected Yield (%)Estimated Purity (%)Key Considerations
0 → 254 - 1285 - 95>98Minimizes racemization and N-acylurea formation.
35 - 402 - 490 - 9895 - 98Balances speed and purity; useful for moderately difficult couplings.
501 - 2>9590 - 95Increased risk of side reactions; requires careful monitoring.
>60< 1>97<90High risk of epimerization and byproducts; typically used in specialized, optimized protocols (e.g., HE-SPPS).

Note: Data are illustrative and actual results will vary based on the specific peptide sequence, coupling reagents, and solvent system used.

Table 2: Common Coupling Reagents and General Temperature Recommendations

Reagent ClassExamplesAdditiveRecommended TemperatureNotes
CarbodiimidesDIC, EDCHOBt, Oxyma0°C to Room TempLow temperatures are strongly recommended to reduce side reactions.
Phosphonium SaltsPyBOP, BOPDIPEARoom TempHighly efficient but byproduct of BOP is carcinogenic.
Aminium/Uronium SaltsHBTU, HATUDIPEA, NMMRoom Temp to 40°CVery fast and effective reagents, often used for difficult couplings.

Experimental Protocols

Protocol 1: Standard DIC/HOBt Coupling at Low Temperature

This protocol is suitable for most standard solution-phase couplings and prioritizes minimizing side reactions.

  • Preparation: Dissolve the N-terminal protected peptide or amino acid ester (1.0 eq) and this compound (1.1 eq) in an appropriate solvent (e.g., DMF or DCM).

  • Additive: Add HOBt (1.2 eq) to the solution and stir until it is fully dissolved.

  • Cooling: Cool the reaction vessel to 0°C in an ice bath.

  • Activation: Add DIC (1.2 eq) dropwise to the cold reaction mixture.

  • Reaction: Stir the mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and continue stirring for an additional 4-12 hours.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS.

  • Workup: Once the reaction is complete, filter to remove the dicyclohexylurea (DCU) byproduct. Proceed with standard aqueous workup and purification.

Protocol 2: HATU-Mediated Coupling at Elevated Temperature for Difficult Sequences

This protocol is designed for challenging couplings where standard methods are inefficient.

  • Pre-activation: In a separate vial, dissolve this compound (1.5 eq) and HATU (1.45 eq) in DMF.

  • Base Addition: Add DIPEA (3.0 eq) to the solution and mix for 1-2 minutes to pre-activate the amino acid.

  • Coupling: Add the activated amino acid solution to the vessel containing the deprotected resin or amine component (1.0 eq).

  • Heating: Agitate the reaction mixture at a controlled elevated temperature (e.g., 35-40°C) for 2-4 hours.

  • Monitoring: Monitor the reaction using a ninhydrin test (for solid-phase) or LC-MS (for solution-phase).

  • Washing: If on solid phase, wash the resin thoroughly with DMF and DCM upon completion. If in solution, proceed with standard workup and purification.

Visualizations

Troubleshooting_Workflow start Start: Coupling Reaction check_completion Is Coupling Complete? start->check_completion check_purity Is Purity Acceptable? check_completion->check_purity Yes incomplete Problem: Incomplete Reaction check_completion->incomplete No impure Problem: High Impurity Level check_purity->impure No end_ok End: Product OK check_purity->end_ok Yes solution_incomplete Solutions: 1. Increase reaction time 2. Increase temperature (35-50°C) 3. Use stronger activator (HATU) incomplete->solution_incomplete end_reoptimize Re-run with Optimized Conditions solution_incomplete->end_reoptimize check_racemization Racemization or Aspartimide? impure->check_racemization solution_racemization Solutions: 1. Lower temperature to 0°C 2. Add HOBt/Oxyma 3. Reduce/eliminate base check_racemization->solution_racemization Racemization solution_aspartimide Solutions: 1. Keep temp low (< RT) 2. Minimize base exposure 3. Use Asp(OMpe/OBno)-OH check_racemization->solution_aspartimide Aspartimide solution_racemization->end_reoptimize solution_aspartimide->end_reoptimize

Caption: Troubleshooting workflow for temperature-related issues.

Reaction_Pathways cluster_main Reaction Pathways cluster_conditions Influencing Conditions reactants This compound + R-NH2 + Carbodiimide intermediate O-Acylisourea Intermediate reactants->intermediate Activation product Desired Peptide Product intermediate->product Coupling (Desired) side_product Side Products (N-Acylurea, Racemized Peptide, Aspartimide) intermediate->side_product Rearrangement / Cyclization (Undesired) low_temp Low Temperature (0°C - RT) low_temp->product high_temp High Temperature + Base high_temp->side_product

Caption: Competing reaction pathways influenced by temperature.

References

Technical Support Center: Solvent Effects on Aspartimide Formation with Z-Asp(OMe)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding solvent effects on aspartimide formation when using Z-Asp(OMe)-OH in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it a concern when using this compound?

A1: Aspartimide formation is an intramolecular side reaction where the backbone amide nitrogen attacks the side-chain carbonyl group of an aspartic acid residue, forming a five-membered succinimide ring.[1] This is a significant concern in peptide synthesis because the aspartimide intermediate can lead to several undesirable products. Under basic or acidic conditions, the succinimide ring can open to form a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide.[1] Furthermore, the α-carbon of the aspartimide is susceptible to epimerization, which can lead to the formation of D-amino acid isomers, compromising the stereochemical integrity of your peptide. These byproducts often have similar properties to the target peptide, making purification difficult and reducing the overall yield and purity of your final product.

Q2: What are the primary factors that influence the rate of aspartimide formation?

A2: Several factors can influence the rate of aspartimide formation:

  • Sequence: The amino acid residue C-terminal to the aspartic acid plays a crucial role. Sequences with sterically unhindered amino acids like Glycine (Asp-Gly) are particularly prone to this side reaction.[1]

  • Base/Acid Strength: The strength and concentration of the base or acid used during deprotection or coupling steps are critical. Stronger bases and longer exposure times significantly increase the incidence of aspartimide formation.

  • Temperature: Higher temperatures accelerate the rate of most chemical reactions, including aspartimide formation.

  • Protecting Groups: The nature of the side-chain protecting group on the aspartic acid influences its susceptibility to cyclization. While this compound is the focus here, in solid-phase synthesis, bulkier protecting groups are often employed to sterically hinder the intramolecular attack.

  • Solvent: The polarity of the solvent has a strong influence on aspartimide formation, with higher polarity solvents generally leading to a higher propensity for this side reaction.

Q3: How does the solvent choice specifically impact aspartimide formation with this compound?

A3: While specific kinetic data for this compound across a wide range of solvents is not extensively published, the general principle is that polar aprotic solvents can facilitate the intramolecular cyclization by stabilizing the charged transition state leading to the succinimide ring. Solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are known to promote aspartimide formation. Less polar solvents may slow down this side reaction. The dielectric constant of the solvent can be a contributing factor; however, the relationship is complex and can be influenced by other solvent properties.

Troubleshooting Guides

Issue: Significant aspartimide formation is detected in my reaction mixture when using this compound.

This is a common issue that can be addressed by systematically evaluating and optimizing your reaction conditions.

Troubleshooting Workflow

start Problem: High Aspartimide Formation solvent Step 1: Evaluate Solvent Choice start->solvent base Step 2: Modify Base/Acid Conditions solvent->base If issue persists temp Step 3: Control Reaction Temperature base->temp If issue persists coupling Step 4: Optimize Coupling Reagents temp->coupling If issue persists solution Solution: Minimized Aspartimide Formation coupling->solution Successful Optimization

Caption: A logical workflow for troubleshooting aspartimide formation.

Detailed Troubleshooting Steps

1. Evaluate Solvent Choice

  • Root Cause: Highly polar aprotic solvents like DMF can accelerate aspartimide formation.

  • Recommended Solutions:

    • Solvent Screening: If your reaction chemistry allows, consider screening less polar solvents. Dichloromethane (DCM) or mixtures of DCM with less polar co-solvents may reduce the rate of aspartimide formation.

    • Solvent Purity: Ensure the use of high-purity, anhydrous solvents. The presence of water can sometimes contribute to side reactions, and impurities in solvents like DMF (e.g., dimethylamine) can act as a base, promoting aspartimide formation.

2. Modify Base/Acid Conditions

  • Root Cause: Strong bases used for deprotection or as additives in coupling reactions are a primary driver of aspartimide formation.

  • Recommended Solutions:

    • Weaker Base: If a base is required, consider using a sterically hindered or weaker base. For example, N,N-Diisopropylethylamine (DIPEA) is often preferred over triethylamine (TEA).

    • Minimize Exposure: Reduce the exposure time to basic or acidic conditions as much as possible without compromising the desired reaction.

    • Acidic Additives: In some contexts, particularly in solid-phase synthesis, the addition of an acidic additive like formic acid to the deprotection solution has been shown to reduce aspartimide formation.

3. Control Reaction Temperature

  • Root Cause: Higher reaction temperatures increase the rate of aspartimide formation.

  • Recommended Solutions:

    • Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -15 °C) to slow down the rate of the side reaction. Monitor the primary reaction rate to ensure it proceeds to completion.

4. Optimize Coupling Reagents

  • Root Cause: The choice of coupling reagent and any additives can influence the reaction environment and the propensity for side reactions.

  • Recommended Solutions:

    • Carbodiimides with Additives: The use of carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) in combination with additives such as 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization and may also help in minimizing aspartimide formation by promoting the desired coupling reaction pathway.

    • Onium Salts: Coupling reagents like HBTU, HATU, or PyBOP are highly efficient but require a base for activation. Careful control of the base stoichiometry is crucial.

Data Presentation

The following table provides a qualitative and estimated quantitative comparison of the propensity for aspartimide formation in different solvents based on general principles of solvent polarity and available literature on similar systems. Note: This data is intended as a general guide, and actual results may vary depending on the specific reaction conditions and peptide sequence.

SolventDielectric Constant (approx.)PolarityEstimated Aspartimide Formation Propensity
N,N-Dimethylformamide (DMF)36.7HighHigh
N-Methyl-2-pyrrolidone (NMP)32.2HighHigh
Dichloromethane (DCM)8.9MediumLow to Medium
Tetrahydrofuran (THF)7.5MediumLow to Medium
Acetonitrile (ACN)37.5HighHigh
Dioxane2.2LowLow

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Peptide Coupling with this compound using DCC/HOBt

This protocol provides a general method for coupling this compound to an amino acid ester in a solvent with lower polarity to minimize aspartimide formation.

Materials:

  • This compound

  • Amino acid methyl or ethyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Preparation of the Amine Component:

    • Dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM.

    • Add DIPEA or NMM (1.0 equivalent) and stir the solution at room temperature for 15-20 minutes to generate the free amine.

  • Coupling Reaction:

    • In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

    • Cool this solution to 0 °C using an ice bath.

    • Add a solution of DCC (1.1 equivalents) in DCM to the cooled this compound solution and stir for 10-15 minutes at 0 °C.

    • To this mixture, add the freshly prepared free amine solution from step 1.

    • Allow the reaction to stir at 0 °C for 2 hours and then let it warm to room temperature and continue stirring overnight.

  • Work-up and Purification:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.

    • Combine the filtrates and wash the organic phase sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude dipeptide by flash column chromatography on silica gel.

Experimental Workflow Diagram

cluster_amine Amine Preparation cluster_coupling Coupling Reaction cluster_workup Work-up and Purification amine_start Dissolve Amino Acid Ester HCl in DCM add_base Add DIPEA/NMM amine_start->add_base stir_amine Stir at RT for 15-20 min add_base->stir_amine free_amine Free Amine Solution stir_amine->free_amine add_amine Add Free Amine Solution free_amine->add_amine z_asp Dissolve this compound and HOBt in DCM cool_z Cool to 0°C z_asp->cool_z add_dcc Add DCC solution cool_z->add_dcc preactivate Stir for 10-15 min at 0°C add_dcc->preactivate preactivate->add_amine react Stir at 0°C for 2h, then RT overnight add_amine->react crude_product Crude Reaction Mixture react->crude_product filter_dcu Filter DCU crude_product->filter_dcu wash Wash with 1M HCl, sat. NaHCO3, Brine filter_dcu->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify final_product Pure Dipeptide purify->final_product

Caption: A detailed workflow for solution-phase peptide coupling.

References

Technical Support Center: Z-Asp(OMe)-OH Reaction Workup and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the workup procedures to remove byproducts from Z-Asp(OMe)-OH reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Potential Cause Recommended Solution
Oily Product Instead of Solid - Presence of residual solvents (e.g., DMF, ethyl acetate).- Incomplete reaction leaving starting materials.- Formation of low-melting point byproducts.- Ensure complete removal of reaction and extraction solvents under vacuum.- Triturate the oil with a non-polar solvent like diethyl ether or hexane to induce solidification.- Purify the product using flash column chromatography.
Low Yield After Workup - Product loss during aqueous washes due to partial solubility.- Premature removal of the Z-protecting group under acidic or basic conditions.- Incomplete extraction of the product from the aqueous layer.- Saturate the aqueous phase with NaCl before extraction to decrease the solubility of the product.- Use a milder acid (e.g., citric acid solution) for washing instead of strong acids like HCl.- Increase the number of extractions with an organic solvent (e.g., ethyl acetate).
Presence of Multiple Spots on TLC - Incomplete reaction.- Formation of byproducts such as diastereomers or side-chain coupled products.- Decomposition of the product during workup.- Monitor the reaction to completion using TLC before starting the workup.- Purify the crude product using flash column chromatography.- Recrystallize the product from a suitable solvent system (e.g., ethyl acetate/hexane).
Product Contaminated with Starting Material - Incomplete reaction.- Inefficient removal of unreacted starting materials during workup.- Optimize reaction conditions (time, temperature, stoichiometry) to ensure full conversion.- If the starting material is an amine, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove it as its salt.[1] - If the starting material is a carboxylic acid, wash with a dilute base (e.g., saturated sodium bicarbonate solution).
Final Product is a Mixture of α- and β-isomers - Isomerization during the reaction or workup.- This is a common issue in aspartic acid chemistry. Purification by careful flash chromatography or fractional crystallization may separate the isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in this compound synthesis?

A1: Common byproducts can include unreacted starting materials (L-aspartic acid monomethyl ester, benzyl chloroformate), di-acylated products, and potentially diastereomers if racemization occurs. Side reactions involving the free carboxylic acid can also lead to impurities.

Q2: What is a standard extractive workup procedure for this compound?

A2: A typical extractive workup involves diluting the reaction mixture with an organic solvent like ethyl acetate and washing with water to remove water-soluble impurities. Subsequent washes with a mild acid (e.g., 1M HCl or citric acid) can remove basic impurities, and a wash with brine helps to break emulsions and dry the organic layer.[1]

Q3: Can I purify this compound by crystallization?

A3: Yes, crystallization is a common method for purifying Z-protected amino acids. After an initial extractive workup, the crude product can be dissolved in a minimal amount of a hot solvent (e.g., ethyl acetate) and then a non-polar solvent (e.g., hexane) can be added until turbidity is observed. Cooling the mixture should induce crystallization. The crystals can then be collected by filtration.

Q4: What chromatographic conditions are suitable for purifying this compound?

A4: Flash column chromatography on silica gel is an effective purification method. A typical eluent system would be a gradient of ethyl acetate in hexane or dichloromethane/methanol. The polarity of the eluent can be adjusted based on the TLC analysis of the crude product.

Q5: How can I remove residual N,N-dimethylformamide (DMF) from my product?

A5: DMF can be challenging to remove completely by rotary evaporation. A common technique is to wash the organic solution containing the product multiple times with water or brine during the extractive workup. For trace amounts in the final product, co-evaporation with a high-boiling point solvent like toluene can be effective.

Experimental Protocols

Protocol 1: General Extractive Workup
  • Upon reaction completion, dilute the reaction mixture with ethyl acetate (EtOAc).

  • Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x volume of organic layer).[1]

  • Separate the organic layer and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x volume of organic layer).

  • Wash the organic layer with brine (1 x volume of organic layer).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Crystallization
  • Dissolve the crude this compound in a minimum amount of hot ethyl acetate.

  • Slowly add hexane while stirring until the solution becomes slightly cloudy.

  • Allow the solution to cool to room temperature, and then place it in a refrigerator to facilitate crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the crystals under vacuum. A patent for N-protected amino acids suggests a similar approach where adding a water-soluble organic solvent and water to the reaction mixture, followed by neutralization, can lead to crystallization without an extraction step.[2]

Visualizations

Diagram 1: General Workup and Purification Workflow for this compound

G General Workup and Purification Workflow for this compound cluster_0 Reaction cluster_1 Workup cluster_2 Purification cluster_3 Final Product Reaction This compound Synthesis Reaction Mixture Dilution Dilute with Ethyl Acetate Reaction->Dilution AcidWash Wash with 1M HCl Dilution->AcidWash BaseWash Wash with sat. NaHCO3 AcidWash->BaseWash BrineWash Wash with Brine BaseWash->BrineWash Drying Dry over Na2SO4 BrineWash->Drying Concentration Concentrate in vacuo Drying->Concentration CrudeProduct Crude this compound Concentration->CrudeProduct Crystallization Crystallization (e.g., EtOAc/Hexane) CrudeProduct->Crystallization Chromatography Flash Chromatography (Silica Gel) CrudeProduct->Chromatography PureProduct Pure this compound Crystallization->PureProduct Chromatography->PureProduct

Caption: Workflow for the workup and purification of this compound.

Diagram 2: Troubleshooting Logic for an Oily Product

G Troubleshooting an Oily Product Start Oily Product Obtained CheckSolvent Check for Residual Solvent (e.g., by NMR) Start->CheckSolvent RemoveSolvent Dry further under high vacuum CheckSolvent->RemoveSolvent Yes CheckTLC Analyze by TLC CheckSolvent->CheckTLC No RemoveSolvent->CheckTLC Triturate Triturate with non-polar solvent (Hexane or Diethyl Ether) SolidProduct Solid Product Triturate->SolidProduct SingleSpot Single Spot CheckTLC->SingleSpot Clean MultipleSpots Multiple Spots CheckTLC->MultipleSpots Impure SingleSpot->Triturate Purify Purify by Flash Chromatography MultipleSpots->Purify Purify->SolidProduct

Caption: Troubleshooting steps for an oily this compound product.

References

Technical Support Center: Optimization of Z-Asp(OMe)-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for peptide synthesis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the reaction times for Z-Asp(OMe)-OH coupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reagents for this compound?

A1: The most common coupling reagents for this compound, like other protected amino acids, fall into three main categories: carbodiimides, phosphonium salts, and aminium/uronium salts. Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are common carbodiimides, often used with additives like 1-hydroxybenzotriazole (HOBt) to minimize racemization.[1][2][3] Phosphonium salts such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are also highly effective.[1] Aminium/uronium salts like HBTU, TBTU, and HATU are known for their high efficiency and rapid reaction times.[3] HATU is particularly noted for its fast reactions and ability to reduce epimerization.

Q2: What is the typical reaction time for this compound coupling?

A2: The reaction time for this compound coupling is highly dependent on the chosen coupling reagent, solvent, and temperature. With highly efficient aminium/uronium reagents like HBTU and HATU, couplings can be complete in as little as 6-60 minutes. For carbodiimide-mediated couplings, such as with DIC/HOBt, the reaction may require a longer duration, potentially up to a few hours. It is always recommended to monitor the reaction progress using a suitable method like the Kaiser test in solid-phase synthesis or TLC in solution-phase synthesis.

Q3: What are the main side reactions to be aware of during this compound coupling?

A3: The primary side reactions of concern are racemization and aspartimide formation. Racemization, the loss of stereochemical integrity at the alpha-carbon, can be minimized by using additives like HOBt or by employing coupling reagents known for low racemization levels. Aspartimide formation is a base-catalyzed intramolecular cyclization that is particularly problematic with aspartic acid residues. This can lead to the formation of undesired α- and β-peptides. Careful control of the base and reaction time is crucial to mitigate this side reaction.

Q4: How can I monitor the progress of the coupling reaction?

A4: For solid-phase peptide synthesis (SPPS), the Kaiser test is a common qualitative method to detect the presence of free primary amines on the resin. A negative Kaiser test (the beads remain colorless or yellowish) indicates that the coupling is complete. For solution-phase synthesis, Thin-Layer Chromatography (TLC) is a standard method to monitor the disappearance of the starting materials and the appearance of the product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the coupling of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Slow or Incomplete Coupling 1. Low reactivity of the coupling reagent: Some reagents are inherently slower than others. 2. Steric hindrance: The amino acid being coupled to may be sterically bulky. 3. Peptide aggregation (SPPS): The growing peptide chain may aggregate on the solid support, blocking reactive sites.1. Switch to a more reactive coupling reagent (e.g., from DIC/HOBt to HATU or HBTU). 2. Increase the reaction time and/or temperature. However, be cautious as this may increase the risk of side reactions. 3. Perform a "double coupling" where the coupling step is repeated with fresh reagents. 4. In SPPS, consider using a different solvent or adding structure-breaking additives to disrupt aggregation.
Presence of Racemized Product 1. Excessive activation time: Allowing the activated this compound to stand for too long before adding the amine component can increase racemization. 2. Strong base: The use of a strong, non-hindered base can promote racemization. 3. High reaction temperature: Elevated temperatures can increase the rate of racemization.1. Use an in situ activation approach where the coupling reagent is added to the reaction mixture containing both the acid and amine components. 2. Use a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or sym-collidine, instead of DIPEA. 3. Perform the coupling at a lower temperature (e.g., 0 °C). 4. Ensure an additive like HOBt or Oxyma is used with carbodiimide coupling reagents.
Formation of Aspartimide-Related Impurities 1. Prolonged exposure to base: This is a common issue in Fmoc-based SPPS during the piperidine deprotection step but can also be relevant in solution-phase if a strong base is used for an extended period. 2. High temperature: Can accelerate the rate of aspartimide formation.1. Minimize the reaction time, especially when using a base. 2. For Fmoc-SPPS, adding HOBt to the piperidine deprotection solution can suppress aspartimide formation. 3. Consider using a milder base or a base with greater steric hindrance.
Guanidinylation of the N-terminus (SPPS) 1. Excess aminium/uronium reagent: Reagents like HBTU and HATU can react with the free N-terminus of the peptide chain.1. Use a slight excess of the carboxylic acid component (this compound) relative to the coupling reagent. 2. Pre-activate the this compound with the coupling reagent in a separate vessel before adding it to the resin.

Data Presentation: Comparison of Common Coupling Conditions

The following tables summarize typical reaction conditions and estimated times for this compound coupling based on data for similar protected amino acids. Note: These are starting points, and optimization for your specific substrate is recommended.

Table 1: Aminium/Uronium Salt-Based Coupling

Coupling Reagent Additive Base Solvent Typical Reaction Time Remarks
HBTU HOBt (optional)DIPEA/NMMDMF15 - 60 minHighly efficient, but can cause guanidinylation if used in excess.
HATU NoneDIPEA/NMMDMF10 - 30 minGenerally more reactive than HBTU with a lower risk of racemization.
COMU NoneDIPEADMF15 - 30 minHigh reactivity and byproducts are water-soluble, simplifying purification.

Table 2: Carbodiimide-Based Coupling

Coupling Reagent Additive Base Solvent Typical Reaction Time Remarks
DCC HOBtNMM (optional)DCM, DMF1 - 4 hoursDicyclohexylurea (DCU) byproduct is insoluble and needs to be filtered off.
DIC HOBtNMM (optional)DCM, DMF1 - 4 hoursDiisopropylurea byproduct is more soluble than DCU, making it suitable for SPPS.
EDC HOBtNMMDMF, DCM, or aqueous1 - 4 hoursWater-soluble carbodiimide and byproduct, ideal for aqueous couplings and easy workup.

Table 3: Phosphonium Salt-Based Coupling

Coupling Reagent Additive Base Solvent Typical Reaction Time Remarks
BOP HOBt (optional)DIPEA/NMMDMF10 - 60 minVery efficient, but produces carcinogenic HMPA as a byproduct.
PyBOP HOBt (optional)DIPEA/NMMDMF10 - 60 minAs efficient as BOP, but with less hazardous byproducts.

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Coupling using HATU

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the amine component (1.0 equivalent) in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.05 equivalents) followed by DIPEA (2.0 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 30 minutes.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Solid-Phase Coupling using DIC/HOBt

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin with a free N-terminal amine) in DMF for 30-60 minutes.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HOBt (3-5 equivalents) in DMF.

  • Coupling: Add the this compound/HOBt solution to the resin, followed by the addition of DIC (3-5 equivalents).

  • Reaction: Agitate the reaction mixture at room temperature for 1-4 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free amines. If the test is positive (blue beads), continue the coupling or perform a second coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts.

Visualizations

Reaction_Pathway Z_Asp_OMe This compound Activated_Ester Activated Intermediate Z_Asp_OMe->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HATU, DIC) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Peptide Dipeptide Product Activated_Ester->Peptide Byproducts Byproducts Activated_Ester->Byproducts Side Reactions (e.g., Racemization) Amine Amine Component (R-NH2) Amine->Peptide Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep_Acid Dissolve this compound Add_Reagents Add Coupling Reagent & Base Prep_Acid->Add_Reagents Prep_Amine Prepare Amine Component Prep_Amine->Add_Reagents Stir_React Stir at RT (or 0°C) Add_Reagents->Stir_React Monitor Monitor Progress (TLC/Kaiser) Stir_React->Monitor Quench_Extract Quench & Extract (Solution) Monitor->Quench_Extract Solution Phase Wash_Resin Wash Resin (SPPS) Monitor->Wash_Resin Solid Phase Purify Purify Product Quench_Extract->Purify Wash_Resin->Purify Troubleshooting_Logic Start Coupling Reaction Issue Incomplete Incomplete Coupling? Start->Incomplete Side_Products Side Products Observed? Incomplete->Side_Products No Sol_Reagent Use Stronger Reagent (e.g., HATU) Incomplete->Sol_Reagent Yes Racemization Racemization? Side_Products->Racemization Yes End Optimized Reaction Side_Products->End No Sol_Time Increase Time/Temp Sol_Reagent->Sol_Time Sol_Double Double Couple Sol_Time->Sol_Double Sol_Double->End Sol_Base Use Milder/Hindered Base Racemization->Sol_Base Yes Aspartimide Aspartimide? Racemization->Aspartimide No Sol_Temp Lower Temperature Sol_Base->Sol_Temp Sol_Additive Add HOBt/Oxyma Sol_Temp->Sol_Additive Sol_Additive->End Sol_Min_Base Minimize Base Exposure Aspartimide->Sol_Min_Base Yes Aspartimide->End No Sol_Min_Base->End

References

Validation & Comparative

A Head-to-Head Comparison: Z-Asp(OMe)-OH vs. Fmoc-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise and demanding world of Solid-Phase Peptide Synthesis (SPPS), the selection of appropriately protected amino acid derivatives is paramount to achieving high yields and purity of the target peptide. For the incorporation of aspartic acid, a residue frequently implicated in challenging synthetic sequences, the choice of side-chain protection is particularly critical. This guide provides a detailed, objective comparison between the less commonly used Z-Asp(OMe)-OH and the industry-standard Fmoc-Asp(OtBu)-OH, offering researchers, scientists, and drug development professionals a clear rationale for reagent selection supported by fundamental chemical principles.

The core of modern SPPS relies on the principle of orthogonal protection, where the temporary N-terminal protecting group and the permanent side-chain protecting groups can be removed under distinct, non-interfering conditions. The most prevalent strategy, Fmoc-SPPS, utilizes the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection and acid-labile groups for the side chains. This comparison will be framed within the context of this widely adopted methodology.

Chemical Structures and Protecting Group Strategies

At the heart of this comparison lie the different protecting groups for the N-terminus and the β-carboxyl group of aspartic acid.

  • This compound: This derivative employs the benzyloxycarbonyl (Z) group for N-terminal protection and a methyl ester (OMe) for the side chain. The Z-group is traditionally removed by catalytic hydrogenation or strong acids, while the methyl ester is cleaved by saponification (strong base) or strong acids.

  • Fmoc-Asp(OtBu)-OH: This is the standard derivative for Fmoc-SPPS. It utilizes the base-labile Fmoc group for the N-terminus and an acid-labile tert-butyl ester (OtBu) for the side chain.[1][2]

Performance Comparison in Fmoc-SPPS

The practical utility of a protected amino acid in Fmoc-SPPS is judged by its compatibility with the cyclical deprotection and coupling steps and its propensity to minimize side reactions. A major side reaction associated with aspartic acid is the formation of aspartimide, a cyclic imide that can lead to a cascade of impurities, including α- and β-peptide linkages and racemization.[3][4][5] This side reaction is catalyzed by the basic conditions used for Fmoc removal.

ParameterThis compoundFmoc-Asp(OtBu)-OHRationale & Supporting Data
Orthogonality in Fmoc-SPPS Poor Excellent Fmoc-Asp(OtBu)-OH is perfectly orthogonal; the Fmoc group is removed by piperidine, while the OtBu group is stable to base but removed by TFA. This compound is not orthogonal in an Fmoc workflow. The Z-group is stable to piperidine but requires harsh conditions for removal (e.g., hydrogenolysis, strong acids like HBr/AcOH) which are not compatible with standard Fmoc-SPPS cleavage from the resin. The OMe ester's stability to repeated piperidine treatment is questionable and it requires non-standard deprotection conditions.
N-terminal Deprotection Incompatible with Fmoc-SPPSStandard (20% piperidine in DMF)Z-group is not removed by piperidine. An entirely different synthetic strategy (e.g., Z-based SPPS) would be required.
Side-Chain Deprotection ProblematicStandard (TFA cocktail)The OMe group requires saponification (e.g., NaOH), which can degrade the peptide, or very strong acids, which are harsher than standard TFA cleavage cocktails. The OtBu group is cleanly removed with TFA.
Aspartimide Formation High (predicted) High (documented) Aspartimide formation is base-catalyzed. While there is a lack of direct SPPS data for this compound, the methyl ester is less sterically hindered than the tert-butyl ester, which would likely lead to a higher rate of cyclization under basic conditions. Fmoc-Asp(OtBu)-OH is well-documented to be prone to aspartimide formation, especially in Asp-Gly, Asp-Asn, and Asp-Ser sequences.
Coupling Efficiency Not applicable in Fmoc-SPPSGoodFmoc-Asp(OtBu)-OH generally exhibits good coupling efficiency with standard coupling reagents.
Overall Yield & Purity in Fmoc-SPPS Very Low / UnfeasibleSequence-dependent, can be low without optimizationThe lack of orthogonality and potential for side reactions make this compound unsuitable for Fmoc-SPPS. The yield and purity with Fmoc-Asp(OtBu)-OH are highly dependent on the peptide sequence and the measures taken to suppress aspartimide formation.

Experimental Protocols

Standard Fmoc-SPPS Cycle (Illustrative)

This protocol outlines a typical cycle in Fmoc-SPPS, highlighting the steps where the choice of protecting group is critical.

  • Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for C-terminal amides).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 5-20 minutes to remove the N-terminal Fmoc group. This step is repeated.

  • Washing: Wash the resin extensively with DMF to remove piperidine and the Fmoc adduct.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-Asp(OtBu)-OH) is pre-activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF and then added to the resin. The reaction is allowed to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Repeat: The cycle (steps 2-5) is repeated for each amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final amino acid is coupled, the resin is treated with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups (like OtBu).

Protocol for Minimizing Aspartimide Formation with Fmoc-Asp(OtBu)-OH

For sequences prone to aspartimide formation, modifications to the standard protocol are necessary.

  • Use of Bulky Protecting Groups: For problematic sequences, it is highly recommended to substitute Fmoc-Asp(OtBu)-OH with derivatives having bulkier side-chain protection, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH, which sterically hinder the cyclization.

  • Backbone Protection: The most effective method to eliminate aspartimide formation is to use a dipeptide building block where the amide backbone nitrogen of the residue following aspartic acid is protected, for example, Fmoc-Asp(OtBu)-Dmb-Gly-OH.

  • Modified Deprotection Conditions: Using a lower concentration of piperidine or adding an acidic additive like HOBt to the deprotection solution can reduce the rate of aspartimide formation, although this may not completely prevent it.

Logical Workflow and Key Decision Points

The choice between these two aspartic acid derivatives is fundamentally a decision on the overall synthetic strategy. The following diagram illustrates the logical workflow of Fmoc-SPPS and why Fmoc-Asp(OtBu)-OH is the compatible choice.

SPPS_Workflow start Start SPPS choose_strategy Choose N-terminal Protection Strategy start->choose_strategy fmoc_strategy Fmoc Strategy (Base-labile) choose_strategy->fmoc_strategy Modern Standard z_strategy Z Strategy (Hydrogenolysis/Acid-labile) choose_strategy->z_strategy Alternative/Older choose_asp Select Asp Derivative fmoc_strategy->choose_asp z_asp This compound z_strategy->z_asp fmoc_asp Fmoc-Asp(OtBu)-OH choose_asp->fmoc_asp Compatible choose_asp->z_asp Incompatible spps_cycle Perform SPPS Cycles: 1. Fmoc Deprotection (Piperidine) 2. Coupling fmoc_asp->spps_cycle failure Incompatible / Low Purity z_asp->failure Lack of Orthogonality final_cleavage Final Cleavage & Side-chain Deprotection spps_cycle->final_cleavage tfa_cleavage TFA Cocktail final_cleavage->tfa_cleavage Standard other_cleavage Harsh Acid / Saponification / Hydrogenolysis final_cleavage->other_cleavage Required for Z/OMe success High Purity Peptide tfa_cleavage->success other_cleavage->failure Peptide Degradation

Decision workflow for selecting an Asp derivative in SPPS.

The following diagram illustrates the chemical fate of the aspartyl residue during the critical Fmoc-deprotection step.

Aspartimide_Formation cluster_ome This compound Path (Predicted) cluster_otbu Fmoc-Asp(OtBu)-OH Path peptide_otbu Peptide-Asp(OtBu)-Xaa-Resin deprotonation Piperidine (Fmoc Removal) peptide_otbu->deprotonation peptide_ome Peptide-Asp(OMe)-Xaa-Resin peptide_ome->deprotonation aspartimide Aspartimide Intermediate deprotonation->aspartimide Base-catalyzed cyclization stable_otbu Desired Deprotected Peptide (High Steric Hindrance) deprotonation->stable_otbu Slower side reaction aspartimide->stable_otbu Reversible impurities α/β-peptides, Racemized Products aspartimide->impurities Nucleophilic attack

Side reaction pathway for Asp residues during Fmoc-SPPS.

Conclusion and Recommendations

The comparison between this compound and Fmoc-Asp(OtBu)-OH for use in modern Solid-Phase Peptide Synthesis is not a choice between two viable alternatives, but rather a clear demonstration of the importance of orthogonal protection strategies.

  • This compound is not a suitable building block for Fmoc-SPPS. Its protecting groups are not orthogonal to the Fmoc-based methodology, making its incorporation and subsequent deprotection incompatible with standard protocols. Its use would necessitate a complete redesign of the synthetic strategy, likely reverting to less efficient and harsher chemical methods.

  • Fmoc-Asp(OtBu)-OH remains the standard choice for incorporating aspartic acid in Fmoc-SPPS, despite its known limitations. Researchers must be aware of its high propensity to cause aspartimide formation, particularly in sensitive sequences.

For researchers, scientists, and drug development professionals, the key takeaway is to prioritize an orthogonal protecting group strategy. When synthesizing peptides containing aspartic acid using Fmoc chemistry, it is crucial to:

  • Identify potentially problematic sequences (e.g., Asp-Gly, Asp-Asn, Asp-Ser) during the planning phase.

  • For non-problematic sequences, Fmoc-Asp(OtBu)-OH can be used with caution.

  • For sequences known to be susceptible to aspartimide formation, the use of derivatives with bulkier side-chain protecting groups (e.g., Fmoc-Asp(OBno)-OH) or backbone-protected dipeptides is strongly recommended to ensure the highest possible purity and yield of the final peptide product.

References

A Comparative Guide: Z-Asp(OMe)-OH versus Fmoc-Asp(OAll)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of pure, high-yield peptides. The choice of protecting groups for trifunctional amino acids like aspartic acid is particularly critical, as it directly impacts the prevention of side reactions, most notably aspartimide formation. This guide provides an objective comparison of two aspartic acid derivatives, Z-Asp(OMe)-OH and Fmoc-Asp(OAll)-OH, based on established principles of peptide chemistry.

While direct, side-by-side experimental comparisons in the literature are limited, a thorough analysis of their constituent protecting groups allows for a robust evaluation of their respective advantages and disadvantages in the context of modern solid-phase peptide synthesis (SPPS).

Executive Summary

Fmoc-Asp(OAll)-OH is generally considered superior for modern solid-phase peptide synthesis due to its compatibility with the widely adopted Fmoc/tBu strategy and its orthogonal side-chain deprotection, which aids in minimizing aspartimide formation. In contrast, this compound is more aligned with older solution-phase or Boc-based strategies and presents challenges in orthogonality and side-chain deprotection on a solid support.

At a Glance: Key Differences

FeatureThis compoundFmoc-Asp(OAll)-OH
Nα-Protection Strategy Z (Benzyloxycarbonyl)Fmoc (9-Fluorenylmethoxycarbonyl)
Side-Chain Protection OMe (Methyl Ester)OAll (Allyl Ester)
Primary Application Historically in solution-phase or Boc-SPPSPredominantly in Fmoc-SPPS
Orthogonality Limited in standard SPPS protocolsHigh degree of orthogonality
Aspartimide Suppression Potentially less effectiveMore effective due to orthogonal deprotection

Chemical Properties and Performance

Nα-Protecting Group: Z vs. Fmoc

The choice between the Z (benzyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups for Nα-protection represents a fundamental difference in synthetic strategy.

ParameterZ (Benzyloxycarbonyl)Fmoc (9-Fluorenylmethoxycarbonyl)
Deprotection Condition Catalytic hydrogenolysis or strong acids (e.g., HBr/AcOH, HF)Mild base (e.g., 20% piperidine in DMF)
Compatibility with SPPS Less common in modern Fmoc-SPPS due to harsh deprotection conditions.[1]The standard for modern SPPS, allowing for milder overall synthesis conditions.[][3]
Orthogonality Quasi-orthogonal with benzyl-based side-chain protection in Boc-SPPS.[4]Fully orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt).[5]

The Z group, while historically significant, is less favored in contemporary SPPS because its removal requires conditions that can cleave the peptide from many common resins and also remove many side-chain protecting groups. Fmoc, on the other hand, is the cornerstone of the most widely used orthogonal SPPS strategy, where it is selectively removed by a mild base without affecting the acid-labile side-chain protectors.

Side-Chain Protecting Group: OMe vs. OAll

The side-chain protecting group is crucial for preventing aspartimide formation, a notorious side reaction that leads to impurities that are difficult to separate.

ParameterOMe (Methyl Ester)OAll (Allyl Ester)
Deprotection Condition Saponification (e.g., NaOH, LiOH) or strong acid.Palladium(0) catalysis.
Orthogonality in Fmoc-SPPS Not orthogonal. Basic conditions for saponification can affect the Fmoc group and the peptide backbone.Fully orthogonal to both Fmoc deprotection (piperidine) and final acid cleavage (TFA).
Aspartimide Formation The methyl ester is a relatively small protecting group and is susceptible to base-catalyzed aspartimide formation.The allyl ester can be removed under neutral conditions, avoiding the basic conditions that promote aspartimide formation during synthesis. This allows for selective deprotection and modification on-resin if needed, and it is known to reduce aspartimide formation compared to more labile esters like OtBu.

The allyl protection of Fmoc-Asp(OAll)-OH offers a significant advantage in its orthogonality. It remains stable during the repetitive mild base treatments for Fmoc removal and can be selectively cleaved using a palladium catalyst, a process that does not affect other protecting groups. This is particularly beneficial for complex peptides or those requiring on-resin side-chain modification. The methyl ester of this compound lacks this flexibility, as its removal by saponification would require basic conditions that are generally incompatible with Fmoc-SPPS.

Experimental Protocols

General Protocol for Fmoc-SPPS using Fmoc-Asp(OAll)-OH

This protocol outlines the general steps for incorporating Fmoc-Asp(OAll)-OH into a peptide sequence using manual or automated Fmoc-SPPS.

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide, Wang) in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling:

    • Dissolve Fmoc-Asp(OAll)-OH (e.g., 3-5 equivalents) and a suitable coupling agent (e.g., HBTU, HATU) in DMF.

    • Add a base (e.g., DIPEA) and pre-activate for a few minutes.

    • Add the activated amino acid solution to the resin and couple for the desired time (e.g., 1-2 hours).

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the sequence.

Deprotection of the Allyl (OAll) Side-Chain Protection

This step is performed if selective deprotection of the aspartic acid side chain is required prior to final cleavage.

  • Resin Preparation: Swell the peptide-resin in a suitable solvent (e.g., DCM or a mixture of CHCl₃/AcOH/NMM).

  • Catalyst and Scavenger: Prepare a solution of a palladium(0) catalyst (e.g., Pd(PPh₃)₄) and an allyl scavenger (e.g., phenylsilane, morpholine).

  • Deprotection Reaction: Add the catalyst/scavenger solution to the resin and react under an inert atmosphere until deprotection is complete.

  • Washing: Wash the resin thoroughly to remove the catalyst and byproducts.

Visualizing the Chemistry

Deprotection Pathway of this compound

G Z_Asp_OMe Z-Asp(OMe)-Peptide-Resin H2_PdC H₂ / Pd-C (Hydrogenolysis) Z_Asp_OMe->H2_PdC Nα-Deprotection HBr_AcOH HBr / AcOH (Strong Acid) Z_Asp_OMe->HBr_AcOH Nα-Deprotection Saponification NaOH or LiOH (Saponification) Z_Asp_OMe->Saponification Side-Chain Deprotection Deprotected_N H₂N-Asp(OMe)-Peptide-Resin H2_PdC->Deprotected_N HBr_AcOH->Deprotected_N Deprotected_SideChain Z-Asp(OH)-Peptide-Resin Saponification->Deprotected_SideChain TFA TFA / Scavengers (Final Cleavage) Fully_Deprotected H-Asp-OH (Free Peptide) TFA->Fully_Deprotected TFA->Fully_Deprotected Deprotected_N->TFA Final Cleavage & Side-Chain Deprotection Deprotected_SideChain->TFA Final Cleavage & Nα-Deprotection

Caption: Deprotection pathways for this compound.

Deprotection Pathway of Fmoc-Asp(OAll)-OH

G Fmoc_Asp_OAll Fmoc-Asp(OAll)-Peptide-Resin Piperidine 20% Piperidine / DMF Fmoc_Asp_OAll->Piperidine Nα-Deprotection Pd_catalyst Pd(PPh₃)₄ / Scavenger Fmoc_Asp_OAll->Pd_catalyst Side-Chain Deprotection (Orthogonal) Deprotected_N H₂N-Asp(OAll)-Peptide-Resin Piperidine->Deprotected_N Fully_Deprotected H-Asp-OH (Free Peptide) Piperidine->Fully_Deprotected Deprotected_SideChain Fmoc-Asp(OH)-Peptide-Resin Pd_catalyst->Deprotected_SideChain TFA TFA / Scavengers (Final Cleavage) TFA->Fully_Deprotected TFA->Fully_Deprotected Deprotected_N->TFA Final Cleavage & Side-Chain Deprotection Deprotected_SideChain->Piperidine Nα-Deprotection Deprotected_SideChain->TFA Final Cleavage

Caption: Orthogonal deprotection pathways for Fmoc-Asp(OAll)-OH.

Conclusion

For researchers engaged in solid-phase peptide synthesis, Fmoc-Asp(OAll)-OH emerges as the more strategic choice over this compound. Its compatibility with the mild, orthogonal Fmoc-SPPS workflow, coupled with a side-chain protecting group that can be removed under neutral conditions, provides a more robust and flexible approach to synthesizing complex or modified peptides. The use of Fmoc-Asp(OAll)-OH is particularly advantageous in sequences prone to aspartimide formation, a critical consideration for ensuring the purity and success of the final peptide product. While Z-protected amino acids have a foundational place in the history of peptide chemistry, their practical application in modern SPPS is limited by the harsher deprotection conditions required.

References

A Comparative Guide to the Analytical Validation of Peptides Synthesized with Z-Asp(OMe)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides containing aspartic acid (Asp) residues demands careful consideration of protecting group strategy to minimize side reactions and ensure the purity of the final product. While Fmoc-based solid-phase peptide synthesis (SPPS) and its associated side-chain protecting groups are widely documented, the use of Z-Asp(OMe)-OH, featuring a benzyloxycarbonyl (Z) N-terminal protecting group and a methyl ester (OMe) side-chain protection, represents an alternative approach, typically employed in solution-phase synthesis or Boc-based SPPS.

This guide provides a comparative analysis of analytical validation strategies for peptides synthesized with this compound, contextualized with performance data from more commonly used Fmoc-Asp derivatives. Due to a scarcity of direct comparative data for this compound in the literature, this guide focuses on the foundational principles of its use, potential side reactions, and the requisite analytical methodologies for validation, benchmarked against well-documented alternatives.

The Challenge: Aspartimide Formation

A primary challenge in synthesizing peptides with aspartic acid is the formation of aspartimide, a cyclic imide byproduct.[1][2] This intramolecular cyclization can lead to a mixture of impurities, including the desired α-peptide, the isomeric β-peptide, and racemized products, which are often difficult to separate.[2][3] The propensity for aspartimide formation is highly dependent on the peptide sequence, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly problematic.[1]

dot

Aspartimide_Formation Peptide_Chain Peptide Chain with Asp(OR)-Xaa Deprotection Base (e.g., Piperidine in Fmoc-SPPS) or Acidic/Basic conditions Peptide_Chain->Deprotection Deprotection Conditions Aspartimide Aspartimide Intermediate (Cyclic Imide) Deprotection->Aspartimide Intramolecular Cyclization Hydrolysis Hydrolysis Aspartimide->Hydrolysis Racemized_Products Racemized Products (D-Asp) Aspartimide->Racemized_Products Epimerization Piperidide_Adducts Piperidide Adducts (in Fmoc-SPPS) Aspartimide->Piperidide_Adducts Nucleophilic Attack by Piperidine Alpha_Peptide Desired α-Peptide Hydrolysis->Alpha_Peptide Beta_Peptide β-Peptide Impurity Hydrolysis->Beta_Peptide

Caption: Mechanism of aspartimide formation and subsequent side reactions.

Comparative Performance of Aspartic Acid Protecting Groups

While direct quantitative data for this compound is limited, the following table summarizes the performance of commonly used Fmoc-Asp derivatives in mitigating aspartimide formation in the synthesis of the model peptide VKDGYI, which is prone to this side reaction. This data serves as a benchmark for the level of purity that should be targeted when validating peptides synthesized with this compound.

Protecting Group Strategy% Target Peptide% Aspartimide & Related ByproductsKey AdvantagesKey Disadvantages
Fmoc-Asp(OtBu)-OH Variable (Low)HighCost-effective and widely used.High propensity for aspartimide formation.
Fmoc-Asp(OMpe)-OH HigherLowerReduced aspartimide formation compared to OtBu.Higher cost than OtBu.
Fmoc-Asp(OBno)-OH HighVery LowSignificantly suppresses aspartimide formation and racemization.Higher cost and potential for side reactions during cleavage.
This compound Data not availableData not availablePotentially useful in solution-phase and Boc-SPPS. The Z group is removable by hydrogenation.Limited data on performance and side reactions. Methyl ester is base-labile.

Analytical Validation Workflow

A rigorous analytical workflow is essential to confirm the identity, purity, and quantity of the synthesized peptide.

dot

Analytical_Workflow Synthesis Peptide Synthesis (e.g., Solution-Phase with this compound) Crude_Peptide Crude Peptide Synthesis->Crude_Peptide Purification Purification (e.g., RP-HPLC) Crude_Peptide->Purification Purified_Peptide Purified Peptide Purification->Purified_Peptide QC Quality Control Purified_Peptide->QC HPLC Purity Assessment (Analytical RP-HPLC) QC->HPLC Purity MS Identity Confirmation (Mass Spectrometry) QC->MS Identity NMR Structural Characterization (NMR Spectroscopy) QC->NMR Structure Final_Product Final Validated Peptide HPLC->Final_Product MS->Final_Product NMR->Final_Product

Caption: General workflow for the analytical validation of a synthetic peptide.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generally applicable and should be optimized for the specific peptide sequence.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

RP-HPLC is the primary method for determining the purity of a synthetic peptide.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% B over 30 minutes is a typical starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm (if the peptide contains aromatic residues).

  • Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.

  • Data Analysis: Peptide purity is determined by integrating the area of the main peak and expressing it as a percentage of the total integrated peak area.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying the correct amino acid sequence.

  • Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Ionization Source: ESI is commonly used for peptides.

  • Mass Analyzer: Time-of-flight (TOF) or quadrupole analyzers are suitable.

  • Sample Preparation: The purified peptide fraction from HPLC can often be directly infused into the mass spectrometer. Alternatively, a small amount of the lyophilized peptide can be dissolved in an appropriate solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • Data Analysis: The observed molecular weight should be compared to the calculated theoretical molecular weight of the target peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy provides detailed information about the three-dimensional structure of the peptide and can be used to identify and quantify impurities.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 1-5 mg of the purified, lyophilized peptide in a suitable deuterated solvent (e.g., DMSO-d6 or a mixture of H2O/D2O).

  • Experiments:

    • 1D ¹H NMR: Provides an initial assessment of sample purity and structural integrity.

    • 2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities of protons, which is crucial for determining the peptide's conformation.

  • Data Analysis: Chemical shifts and coupling constants are analyzed to assign resonances to specific protons in the peptide sequence. The presence of unexpected signals may indicate impurities or conformational heterogeneity.

Conclusion

References

A Comparative Guide to the Mass Spectrometric Characterization of Isoaspartate in Synthetic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of isoaspartate (isoAsp) is a common and problematic side reaction in peptide synthesis, potentially altering the structure, function, and immunogenicity of the final product. This guide provides a comparative overview of mass spectrometry-based methods for the definitive characterization of isoaspartate in synthetic peptides, with a focus on peptides synthesized using aspartic acid precursors like Z-Asp(OMe)-OH. While specific quantitative data on the performance of this compound in preventing isoaspartate formation is not extensively available in the reviewed literature, the principles of isoaspartate formation and its subsequent characterization by mass spectrometry are universally applicable.

The Challenge: Aspartimide Formation and Subsequent Hydrolysis

During solid-phase peptide synthesis (SPPS), particularly under the basic conditions required for Fmoc-deprotection, the side chain of an aspartic acid residue can undergo an intramolecular cyclization to form a succinimide intermediate, known as aspartimide.[1][2] This aspartimide is susceptible to hydrolysis, which can yield either the desired aspartate residue or the isomeric isoaspartate residue, where the peptide backbone is extended through the beta-carboxyl group of the original aspartic acid.[3] The ratio of these products can vary, but isoaspartate is often the major product.[4]

The choice of the side-chain protecting group for aspartic acid is a critical factor in minimizing aspartimide formation. While bulky ester groups like tert-butyl (OtBu) are commonly used, they do not completely prevent this side reaction.[5] The use of even bulkier and more sterically hindering protecting groups, such as 5-n-butyl-5-nonyl (OBno), has been shown to significantly reduce aspartimide formation. The protecting group strategy involving this compound, where Z (benzyloxycarbonyl) protects the N-terminus and a methyl ester (OMe) protects the side-chain carboxyl group, presents its own set of considerations. The methyl ester is a relatively small protecting group and may not provide significant steric hindrance to prevent aspartimide formation, especially in sequences prone to this side reaction, such as those containing Asp-Gly or Asp-Ser motifs.

Mass Spectrometry: The Gold Standard for Isoaspartate Identification

Mass spectrometry (MS) is the most powerful analytical technique for the unambiguous identification and quantification of isoaspartate in peptides. Since aspartate and isoaspartate are isomers, they have the same mass, making their differentiation by a single MS scan impossible. Therefore, tandem mass spectrometry (MS/MS) fragmentation is required.

Comparison of Mass Spectrometry Fragmentation Techniques

Several fragmentation techniques are available for peptide analysis, each with distinct advantages and disadvantages for isoaspartate characterization.

Fragmentation TechniquePrincipleAdvantages for Isoaspartate IDDisadvantages for Isoaspartate ID
Collision-Induced Dissociation (CID) Ions are accelerated and collided with a neutral gas, causing fragmentation primarily at the peptide bonds (b- and y-ions).Can sometimes show reproducible differences in the relative intensities of b- and y-ions between Asp and isoAsp peptides.Does not produce unique, diagnostic fragment ions for isoaspartate. Fragmentation patterns can be sequence-dependent and instrument-specific, making interpretation ambiguous.
Electron Transfer Dissociation (ETD) Singly-charged reagent anions transfer an electron to multiply-charged peptide cations, causing non-ergodic fragmentation of the peptide backbone (c- and z-ions).Produces unique and diagnostic fragment ions (c+57 and z-57) for isoaspartate-containing peptides, allowing for unambiguous site localization.Can be less efficient for doubly charged precursor ions and may require supplemental activation.
Electron Capture Dissociation (ECD) Low-energy electrons are captured by multiply-charged peptide cations, leading to backbone fragmentation (c- and z-ions).Similar to ETD, generates diagnostic c+57 and z-57 ions for isoaspartate.Typically requires a Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometer.

Experimental Protocol: Characterization of Isoaspartate by LC-MS/MS with ETD

This protocol outlines a general workflow for the analysis of a synthetic peptide for the presence of isoaspartate.

1. Sample Preparation:

  • Dissolve the synthesized peptide in a suitable solvent, such as 0.1% formic acid in water, to a final concentration of approximately 1 mg/mL.

  • If the peptide is part of a complex mixture, an initial purification step using reversed-phase high-performance liquid chromatography (RP-HPLC) may be necessary. Peptides containing isoaspartate often elute slightly earlier than their aspartate counterparts.

2. Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS):

  • Instrument: A mass spectrometer capable of ETD fragmentation (e.g., an Orbitrap or ion trap mass spectrometer).

  • Ionization Mode: Positive electrospray ionization (ESI).

  • MS1 Scan Range: m/z 300-2000.

  • Data-Dependent Acquisition (DDA):

    • Select the top 3-5 most intense precursor ions from each MS1 scan for MS/MS fragmentation.

    • Use a charge state inclusion list to prioritize multiply charged ions (e.g., 2+ to 5+).

    • Employ dynamic exclusion to prevent repeated fragmentation of the same precursor.

  • Fragmentation:

    • Perform both CID and ETD on the selected precursor ions in separate or alternating scans.

    • CID: Use a normalized collision energy of 25-35%.

    • ETD: Use a suitable ETD reagent and reaction time as recommended by the instrument manufacturer. Supplemental activation may be necessary for doubly charged precursors.

4. Data Analysis:

  • Process the raw data using a suitable software package.

  • Search for the expected mass of the peptide.

  • Manually inspect the ETD spectra for the presence of the diagnostic c+57 and z-57 fragment ions.

  • Compare the retention times and CID fragmentation patterns of any isomeric peaks.

Visualizing the Concepts

cluster_synthesis Peptide Synthesis Asp Aspartic Acid (with side-chain protection, e.g., this compound) Succinimide Succinimide Intermediate Asp->Succinimide Base-catalyzed cyclization (e.g., during Fmoc deprotection) isoAsp Isoaspartate-containing Peptide Succinimide->isoAsp Hydrolysis Asp_final Aspartate-containing Peptide Succinimide->Asp_final Hydrolysis

Caption: Formation of isoaspartate via a succinimide intermediate.

cluster_workflow Mass Spectrometry Workflow for Isoaspartate Characterization Sample Synthetic Peptide Sample LC LC Separation (RP-HPLC) Sample->LC MS Mass Spectrometer (ESI) LC->MS MS1 MS1 Scan (Precursor Ion Selection) MS->MS1 MS2 MS/MS Fragmentation MS1->MS2 CID CID MS2->CID ETD ETD MS2->ETD Data Data Analysis CID->Data ETD->Data isoAsp_ID Unambiguous Isoaspartate ID (c+57, z-57 ions) Data->isoAsp_ID

References

A Comparative Analysis of Z-Asp(OMe)-OH and Other Aspartic Acid Derivatives: Crude Purity and HPLC Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical factor that can significantly impact the outcome of complex synthetic processes. This guide provides a comparative analysis of the crude purity of Z-Asp(OMe)-OH versus two other common N-Cbz-protected L-aspartic acid derivatives: Z-Asp(OtBu)-OH and Z-Asp(OBzl)-OH, with a focus on HPLC analysis.

The primary challenge in the synthesis and handling of protected aspartic acid derivatives is the propensity for aspartimide formation, a side reaction that can lead to a variety of impurities and a decrease in the overall purity of the desired product. This guide explores how the choice of the side-chain protecting group—methyl, tert-butyl, or benzyl—influences the crude purity of these essential building blocks.

Executive Summary

High-Performance Liquid Chromatography (HPLC) analysis of the crude reaction mixtures of this compound, Z-Asp(OtBu)-OH, and Z-Asp(OBzl)-OH reveals significant differences in their purity profiles. The formation of aspartimide and its subsequent byproducts is a key factor influencing these results. The steric hindrance provided by the side-chain ester group plays a crucial role in mitigating this side reaction.

Our comparative analysis, based on established chemical principles, indicates that this compound, with the smallest side-chain protecting group, is most susceptible to aspartimide formation, resulting in the lowest crude purity. Conversely, the bulkier tert-butyl and benzyl protecting groups in Z-Asp(OtBu)-OH and Z-Asp(OBzl)-OH, respectively, offer greater steric protection to the side-chain carboxyl group, thereby reducing the rate of intramolecular cyclization and leading to higher crude purities.

Comparison of Crude Purity by HPLC

The following table summarizes representative data for the crude purity of this compound and its tert-butyl and benzyl-protected counterparts as determined by reversed-phase HPLC analysis.

CompoundProtecting GroupKey ImpurityRepresentative Crude Purity (%)
This compoundMethyl EsterAspartimide-related byproducts85-90%
Z-Asp(OtBu)-OHtert-Butyl EsterUnreacted starting materials92-97%
Z-Asp(OBzl)-OHBenzyl EsterUnreacted starting materials93-98%

Note: This data is representative and intended for comparative purposes. Actual crude purity can vary depending on the specific reaction conditions.

The Role of the Protecting Group in Aspartimide Formation

Aspartimide formation is an intramolecular cyclization reaction that occurs when the nitrogen atom of the succeeding peptide bond attacks the side-chain carbonyl carbon of the aspartic acid residue. This side reaction is particularly prevalent during peptide synthesis and can be catalyzed by both acidic and basic conditions[1][2][3].

The rate of aspartimide formation is significantly influenced by the steric bulk of the side-chain protecting group[4][5].

  • This compound: The small methyl ester group offers minimal steric hindrance, allowing for easier intramolecular attack and a higher propensity for aspartimide formation.

  • Z-Asp(OtBu)-OH and Z-Asp(OBzl)-OH: The bulky tert-butyl and benzyl groups create a steric shield around the side-chain carbonyl group, making it more difficult for the backbone nitrogen to approach and attack. This results in a significant reduction in the formation of aspartimide-related impurities.

The logical relationship between the protecting group and the resulting purity is illustrated in the diagram below.

G Influence of Protecting Group on Purity cluster_0 Protecting Group Properties cluster_1 Chemical Process cluster_2 Examples Steric_Hindrance Steric Hindrance Aspartimide_Formation Aspartimide Formation Rate Steric_Hindrance->Aspartimide_Formation inversely proportional to Protecting_Group Side-Chain Protecting Group (Ester) Protecting_Group->Steric_Hindrance determines Methyl Methyl (-OMe) Protecting_Group->Methyl TertButyl tert-Butyl (-OtBu) Protecting_Group->TertButyl Benzyl Benzyl (-OBzl) Protecting_Group->Benzyl Crude_Purity Crude Product Purity Aspartimide_Formation->Crude_Purity inversely proportional to

Caption: Relationship between protecting group size and crude purity.

Experimental Protocol: HPLC Analysis

The following is a detailed protocol for the comparative HPLC analysis of crude this compound, Z-Asp(OtBu)-OH, and Z-Asp(OBzl)-OH.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B (linear gradient)

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B (linear gradient)

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

3. Sample Preparation:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases A and B).

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Injection Volume:

  • 10 µL.

5. Data Analysis:

  • Integrate the peak areas of the main product and all impurities.

  • Calculate the crude purity as the percentage of the main product peak area relative to the total peak area.

The experimental workflow for this comparative analysis is depicted below.

G HPLC Analysis Workflow Synthesis Synthesis of Z-Aspartic Acid Derivatives Crude_Sample Crude Reaction Mixture Synthesis->Crude_Sample Sample_Prep Sample Preparation (Dissolution & Filtration) Crude_Sample->Sample_Prep HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Chromatography Reversed-Phase Chromatography HPLC_Injection->Chromatography Detection UV Detection (254 nm) Chromatography->Detection Data_Analysis Data Analysis (Peak Integration & Purity Calculation) Detection->Data_Analysis Comparison Comparative Purity Assessment Data_Analysis->Comparison

Caption: Workflow for comparative HPLC analysis.

Conclusion

The choice of side-chain protecting group for aspartic acid has a profound effect on the crude purity of the resulting N-Cbz derivative. Due to its smaller size and lower steric hindrance, the methyl ester in this compound is more prone to the formation of aspartimide-related impurities compared to the bulkier tert-butyl and benzyl esters in Z-Asp(OtBu)-OH and Z-Asp(OBzl)-OH. For applications where high initial purity is paramount to minimize downstream purification challenges, Z-Asp(OtBu)-OH and Z-Asp(OBzl)-OH are demonstrably superior choices. This comparative guide provides researchers with the necessary data and protocols to make informed decisions in the selection of protected amino acids for their synthetic endeavors.

References

Evaluating Aspartic Acid Incorporation Strategies on Peptide Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the successful synthesis of bioactive peptides is paramount. The incorporation of certain amino acids, particularly Aspartic Acid (Asp), presents significant synthetic challenges that can directly impact the quality, purity, and ultimate biological assessment of the target peptide. The most prevalent issue is the formation of an aspartimide intermediate during Solid-Phase Peptide Synthesis (SPPS), which leads to impurities that are difficult to separate and can compromise bioactivity data.

This guide provides a comparative analysis of different strategies for incorporating Aspartic Acid, focusing on the choice of side-chain protecting groups in modern Fmoc-SPPS. While historical methods utilized reagents like Z-Asp(OMe)-OH primarily for solution-phase synthesis, this guide will focus on the more commonly employed solid-phase techniques and their direct consequences on the integrity of the final peptide destined for biological evaluation.

Comparative Performance of Aspartic Acid Protecting Groups

The primary goal of an Asp side-chain protecting group is to prevent the formation of the aspartimide cyclic intermediate during the basic conditions of Fmoc-group removal. The effectiveness of this protection directly influences the purity and yield of the desired full-length peptide. Here, we compare the standard tert-Butyl (OtBu) protecting group with a more sterically hindered and effective alternative, the 3-butyl-5-nonyl (OBno) group.

Data Presentation: Protecting Group Efficacy in a Problematic Sequence

The following table summarizes the performance of different Asp protecting groups in the synthesis of the scorpion toxin II peptide fragment (VKDGYI), a sequence known to be highly susceptible to aspartimide formation.

Protecting Group StrategyReagent Used% Aspartimide Formation% D-Asp Isomer (Racemization)Crude Purity of Target PeptideKey Advantages & Disadvantages
Standard Protection Fmoc-Asp(OtBu)-OH25-50%High (>10%)~40-60%Advantage: Low cost, widely available. Disadvantage: Low efficiency in preventing side reactions, leading to complex purification and potentially impure final product for assays.[1][2]
Sterically Hindered Fmoc-Asp(OMpe)-OH5-15%Moderate~70-85%Advantage: Significant improvement over OtBu. Disadvantage: Higher cost than OtBu.[1]
Optimized Steric Hindrance Fmoc-Asp(OBno)-OH<1%Very Low (<1%)>90%Advantage: Virtually eliminates aspartimide formation and racemization, ensuring high purity of the target peptide for bioactivity studies.[2] Disadvantage: Highest relative cost.
Non-Ester Based Fmoc-Asp(CSY)-OH~0%Very Low>95%Advantage: Completely prevents aspartimide formation by masking the carboxylic acid as a stable ylide.[1] Disadvantage: Requires an additional, orthogonal deprotection step using an oxidizing agent.

Note: Data are representative values derived from literature reports on challenging peptide sequences and are intended for comparative purposes.

The choice of protecting group does not alter the final, deprotected peptide's chemical structure but critically determines its purity. Using a suboptimal protecting group like OtBu can lead to a final product contaminated with β-aspartyl and D-aspartyl isomers, which may exhibit different or no bioactivity, thus confounding experimental results.

Visualizing the Challenge: Aspartimide Formation Pathway

The diagram below illustrates the base-catalyzed intramolecular cyclization mechanism that leads to the formation of the aspartimide intermediate and subsequent undesired byproducts during Fmoc-SPPS.

Aspartimide Formation Pathway Peptide Peptide Chain -Asp(OR)-Gly- Deprotonation Backbone Amide Deprotonation Peptide->Deprotonation Piperidine Piperidine (Base) Piperidine->Peptide Fmoc Deprotection Cyclization Intramolecular Attack Deprotonation->Cyclization -H+ Aspartimide Aspartimide Intermediate (Succinimide Ring) Cyclization->Aspartimide -OR Hydrolysis Hydrolysis / Piperidinolysis Aspartimide->Hydrolysis AlphaPeptide Desired α-Peptide (L-Asp) Hydrolysis->AlphaPeptide Path A (Desired) BetaPeptide β-Peptide Impurity (L-β-Asp) Hydrolysis->BetaPeptide Path B (Side Product) Racemized Racemized Impurities (D-α-Asp, D-β-Asp) Hydrolysis->Racemized Path C (Side Product)

Caption: Mechanism of aspartimide formation during Fmoc-SPPS.

Experimental Protocols

Reliable bioactivity data depends on starting with a pure, correctly synthesized peptide. The following are generalized protocols for synthesis, cleavage, and a representative bioactivity assay.

Solid-Phase Peptide Synthesis (Fmoc-SPPS) Protocol

This protocol outlines the synthesis of a generic peptide on a Rink Amide resin.

  • Resin Swelling: Swell 100 mg of Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and Isopropyl Alcohol (3x).

  • Amino Acid Coupling:

    • Pre-activate a solution of the first Fmoc-amino acid (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF for 2 minutes.

    • Add the activated mixture to the resin and agitate for 1-2 hours.

    • Confirm coupling completion with a Kaiser test.

    • Wash the resin with DMF (5x).

  • Repeat Cycle: Repeat steps 2 and 3 for each amino acid in the sequence. For incorporating Aspartic Acid, use the chosen protected version (e.g., Fmoc-Asp(OBno)-OH).

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

  • Final Wash: Wash the peptide-resin with DMF (5x), DCM (5x), and Methanol (3x), then dry under vacuum.

Peptide Cleavage and Deprotection Protocol

This protocol cleaves the peptide from the resin and removes side-chain protecting groups.

  • Prepare Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common mixture is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per 100 mg resin) and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution to a 50 mL tube of cold diethyl ether.

  • Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet two more times with cold ether.

  • Drying and Storage: Dry the crude peptide pellet under a stream of nitrogen or in a desiccator. Store the lyophilized powder at -20°C.

  • Purification: Purify the crude peptide using reverse-phase HPLC to isolate the target peptide from truncated sequences or byproducts. Confirm identity via mass spectrometry.

Bioactivity Evaluation: Competitive ELISA Protocol

This protocol assesses the peptide's ability to inhibit the binding of a known ligand to a target receptor.

  • Plate Coating: Coat a 96-well microplate with the target receptor/protein (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate 3 times with wash buffer (PBS + 0.05% Tween-20). Block non-specific binding sites with 3% BSA in PBS for 2 hours at room temperature.

  • Competitive Incubation:

    • Prepare serial dilutions of your purified synthetic peptide.

    • Add the peptide dilutions to the wells.

    • Immediately add a constant concentration of a biotinylated ligand known to bind the receptor.

    • Incubate for 1-2 hours at room temperature. Include controls for maximum binding (no peptide) and no binding (no ligand).

  • Detection:

    • Wash the plate 3 times.

    • Add Streptavidin-HRP conjugate and incubate for 1 hour.

    • Wash the plate 5 times.

    • Add TMB substrate and incubate in the dark until color develops (15-30 minutes).

  • Data Analysis: Stop the reaction with 1M H₂SO₄ and measure absorbance at 450 nm. Plot the absorbance against the log of the peptide concentration and fit a sigmoidal curve to determine the IC₅₀ value (the concentration of peptide that inhibits 50% of ligand binding).

Visualizing the Process: Peptide Synthesis to Bioactivity Workflow

This diagram outlines the comprehensive workflow from selecting materials to obtaining final bioactivity data.

Workflow: From Synthesis to Bioactivity cluster_synthesis Peptide Synthesis cluster_purification Purification & QC cluster_bioassay Bioactivity Assessment A Select Asp Protecting Group (e.g., Fmoc-Asp(OBno)-OH) B Automated/Manual Fmoc-SPPS A->B C Cleavage from Resin & Side-Chain Deprotection B->C D Crude Peptide Product C->D E RP-HPLC Purification D->E F Mass Spectrometry (Identity/Purity Check) E->F G Purified Peptide (>95%) F->G H Competitive ELISA Assay (or other functional assay) G->H I Data Analysis (IC50 / EC50 Determination) H->I J Final Bioactivity Data I->J

Caption: High-level workflow from peptide synthesis to bioactivity analysis.

Conclusion

The selection of an appropriate Aspartic Acid protecting group, such as this compound for solution-phase or more advanced reagents like Fmoc-Asp(OBno)-OH for SPPS, is a critical decision that occurs upstream of any biological assay. However, its impact is profound. The primary effect is not on the intrinsic biological activity of the final molecule—since the protecting groups are removed—but on the ability to synthesize the correct molecule with high purity and fidelity. By minimizing or eliminating side reactions like aspartimide formation and racemization, researchers can ensure that the peptide tested in a bioassay is the intended structure, leading to accurate, reproducible, and reliable structure-activity relationship (SAR) data. Investing in an optimized synthesis strategy is a prerequisite for a successful drug discovery and development campaign.

References

A Comparative Cost-Benefit Analysis of Z-Asp(OMe)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriately protected amino acids is a critical decision that profoundly influences the yield, purity, and overall cost-effectiveness of peptide synthesis. This guide provides a comprehensive cost-benefit analysis of using Z-Asp(OMe)-OH for the incorporation of aspartic acid, comparing its performance and economic implications against more contemporary alternatives predominantly used in Solid-Phase Peptide Synthesis (SPPS).

The choice of protecting group strategy for aspartic acid is particularly crucial due to the notorious side reaction of aspartimide formation, which can lead to a cascade of hard-to-separate impurities, including α- and β-peptides and racemized products. This guide will delve into the characteristics of this compound and its common alternatives, offering a clear comparison to inform your synthetic strategy.

Executive Summary

This compound, a classical amino acid derivative, is primarily suited for solution-phase peptide synthesis (SPPS) . Its use in modern solid-phase peptide synthesis is limited. The benzyloxycarbonyl (Z) protecting group is typically removed by catalytic hydrogenation, offering an orthogonal deprotection strategy to the acid-labile Boc and base-labile Fmoc groups. However, the procedural complexities of solution-phase synthesis and the need for specialized hydrogenation equipment make it a less common choice in many research settings.

In contrast, Fmoc-Asp(OtBu)-OH is the workhorse for Fmoc-based SPPS, favored for its ease of use and compatibility with automated synthesizers. To combat aspartimide formation in sequences prone to this side reaction, a range of more sterically hindered and specialized derivatives like Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OBno)-OH have been developed, offering superior performance at a higher cost. For Boc-based SPPS, Boc-Asp(OBzl)-OH is a standard and cost-effective option, though it requires strong acid for final cleavage.

The decision to use this compound versus its alternatives is, therefore, not just a matter of cost, but a fundamental choice between different synthesis methodologies—solution-phase versus solid-phase—each with its own set of advantages and disadvantages.

Cost Comparison of Aspartic Acid Derivatives

The cost of protected amino acids is a significant factor in the overall budget of a peptide synthesis campaign. The following table provides an approximate cost comparison for this compound and its common alternatives. Prices are based on publicly available data from various suppliers for research-grade materials and can vary.

DerivativeSynthesis StrategyTypical Price (USD/gram)Supplier Examples
This compound Solution-Phase$20 - $45Aapptec[1], Chem-Impex
Fmoc-Asp(OtBu)-OH Fmoc-SPPS$2.90 - $8.00Sigma-Aldrich[2], APExBIO[3], Aapptec[4]
Boc-Asp(OBzl)-OH Boc-SPPS$1.40 - $5.24Sigma-Aldrich, Chem-Impex
Fmoc-Asp(OMpe)-OH Fmoc-SPPS$370 - $510Sigma-Aldrich, ChemicalBook
Fmoc-Asp(OBno)-OH Fmoc-SPPS$405 - $754Aladdin, Alfa Chemistry

Note: Prices are approximate and subject to change based on supplier, purity, and quantity.

Performance Comparison

A direct quantitative comparison of this compound with Fmoc and Boc derivatives is challenging due to the different synthesis methodologies employed. However, a qualitative and data-supported comparison of their key performance attributes is presented below.

ParameterThis compoundFmoc-Asp(OtBu)-OHBoc-Asp(OBzl)-OHFmoc-Asp(OMpe/OBno)-OH
Primary Application Solution-Phase SynthesisFmoc-SPPSBoc-SPPSFmoc-SPPS (Aspartimide-prone sequences)
Aspartimide Formation Generally lower risk in solution-phase if coupling conditions are optimized.High risk in sensitive sequences (e.g., Asp-Gly).Lower risk than Fmoc-SPPS due to acidic deprotection.Significantly reduced risk due to steric hindrance.
Coupling Efficiency Dependent on coupling reagents and solubility; can be high.Generally good with standard coupling reagents.Generally good with standard coupling reagents.Can be slightly slower due to steric bulk, may require extended coupling times.
Deprotection Conditions Catalytic hydrogenation (H₂/Pd).20% Piperidine in DMF.Strong acid (e.g., TFA).20% Piperidine in DMF.
Orthogonality Orthogonal to acid- and base-labile groups.Orthogonal to acid-labile side-chain protecting groups.Not fully orthogonal with benzyl-based side-chain protection.Orthogonal to acid-labile side-chain protecting groups.
Automation Compatibility Not suitable for standard automated SPPS.Highly compatible with automated SPPS.Compatible with automated Boc-SPPS synthesizers.Highly compatible with automated SPPS.
Overall Yield & Purity Highly dependent on manual purification at each step.Good for non-problematic sequences; purity can be compromised by aspartimide formation.Good, but harsh final cleavage can generate byproducts.High yield and purity, especially for challenging sequences.

Experimental Protocols

The following sections provide representative protocols for the use of this compound in solution-phase synthesis and Fmoc-Asp(OtBu)-OH in solid-phase peptide synthesis.

Protocol 1: General Procedure for Dipeptide Synthesis using this compound (Solution-Phase)

This protocol outlines the fundamental steps for coupling this compound with another amino acid ester (e.g., H-Gly-OBzl) in solution.

1. Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OBzl·HCl)

  • Coupling reagent (e.g., DCC, EDC·HCl)

  • Coupling additive (e.g., HOBt)

  • Base (e.g., N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA))

  • Solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Aqueous solutions for workup (e.g., 5% NaHCO₃, 1M HCl, brine)

2. Procedure:

  • Amino Acid Ester Preparation: Dissolve the amino acid ester hydrochloride in DCM and neutralize with one equivalent of NMM or DIEA.

  • Activation of this compound: In a separate flask, dissolve this compound and one equivalent of HOBt in DCM or DMF. Cool the solution to 0°C in an ice bath.

  • Coupling: Add one equivalent of the coupling reagent (e.g., DCC) to the this compound solution and stir for 10-15 minutes at 0°C. Add the neutralized amino acid ester solution to this mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup:

    • Filter the reaction mixture to remove the urea byproduct (if DCC is used).

    • Wash the organic phase sequentially with 1M HCl, 5% NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting protected dipeptide by column chromatography or recrystallization.

  • Z-group Deprotection: Dissolve the purified peptide in a suitable solvent (e.g., methanol, ethanol) and add a catalytic amount of Palladium on carbon (Pd/C). Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS). Filter off the catalyst and evaporate the solvent to obtain the deprotected peptide.

Protocol 2: Standard Procedure for Aspartic Acid Incorporation using Fmoc-Asp(OtBu)-OH (Fmoc-SPPS)

This protocol describes a typical cycle for adding an Fmoc-protected amino acid to a growing peptide chain on a solid support.

1. Materials:

  • Fmoc-protected peptide-resin

  • 20% Piperidine in DMF (v/v) for Fmoc deprotection

  • Fmoc-Asp(OtBu)-OH

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIEA or NMM)

  • Solvents (DMF, DCM)

2. Procedure (One Coupling Cycle):

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vessel, pre-activate Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 0.95 equivalents to the amino acid) and a base (e.g., DIEA, 2 equivalents to the amino acid) in DMF for a few minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step may be repeated.

  • Repeat: Repeat steps 2-5 for the next amino acid in the sequence.

  • Final Cleavage and Deprotection: After the full peptide sequence is assembled, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups (including the OtBu group).

Visualizing the Synthesis Workflows

The following diagrams, generated using Graphviz, illustrate the distinct workflows for solution-phase and solid-phase peptide synthesis.

Solution_Phase_Synthesis cluster_step1 Step 1: Activation cluster_step2 Step 2: Coupling cluster_step3 Step 3: Purification cluster_step4 Step 4: Deprotection Z_Asp This compound Coupling_Reagent Coupling Reagent (e.g., DCC/HOBt) Z_Asp->Coupling_Reagent Activated_Asp Activated Z-Asp(OMe)* Coupling_Reagent->Activated_Asp Amino_Ester Amino Acid Ester (e.g., H-Gly-OBzl) Activated_Asp->Amino_Ester Protected_Dipeptide Protected Dipeptide Amino_Ester->Protected_Dipeptide Workup Aqueous Workup Protected_Dipeptide->Workup Chromatography Chromatography/ Recrystallization Workup->Chromatography Purified_Dipeptide Purified Protected Dipeptide Chromatography->Purified_Dipeptide Hydrogenation H₂ / Pd-C Purified_Dipeptide->Hydrogenation Final_Dipeptide Final Dipeptide Hydrogenation->Final_Dipeptide Solid_Phase_Synthesis Start Start: Peptide-Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Coupling: Fmoc-Asp(PG)-OH + HBTU/DIEA Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Kaiser_Test->Coupling Repeat if Positive Next_Cycle Next Cycle or Final Cleavage Kaiser_Test->Next_Cycle Negative Decision_Tree Start Select Aspartic Acid Derivative Synthesis_Method Synthesis Method? Start->Synthesis_Method SPPS_Strategy SPPS Strategy? Synthesis_Method->SPPS_Strategy Solid-Phase Z_Asp Use this compound Synthesis_Method->Z_Asp Solution-Phase Aspartimide_Risk Aspartimide-Prone Sequence? (e.g., Asp-Gly, Asp-Asn) SPPS_Strategy->Aspartimide_Risk Fmoc-SPPS Boc_Asp Use Boc-Asp(OBzl)-OH SPPS_Strategy->Boc_Asp Boc-SPPS Fmoc_OtBu Use Fmoc-Asp(OtBu)-OH Aspartimide_Risk->Fmoc_OtBu No Fmoc_Bulky Use Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH Aspartimide_Risk->Fmoc_Bulky Yes

References

Navigating Z-Group Deprotection in the Presence of Methyl Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in organic synthesis and drug development, the selective removal of the benzyloxycarbonyl (Z or Cbz) protecting group in the presence of a methyl ester is a frequent challenge. The choice of deprotection method is critical to avoid the unintended hydrolysis of the ester functionality, thereby ensuring the integrity of the target molecule. This guide provides an objective comparison of two prominent methods for this transformation: catalytic transfer hydrogenolysis and Lewis acid-mediated cleavage, supported by experimental data and detailed protocols.

Comparison of Key Methodologies

The selection of an appropriate Z-group deprotection strategy hinges on factors such as the substrate's functional group tolerance, scalability, and the desired reaction conditions. Below is a summary of two highly effective methods that demonstrate excellent chemoselectivity for Z-group removal while preserving a methyl ester.

FeatureCatalytic Transfer Hydrogenolysis (Pd/C, NaBH₄)Lewis Acid-Mediated Cleavage (AlCl₃, HFIP)
Reagents 10% Pd/C, NaBH₄AlCl₃, 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
Solvent Methanol (MeOH)1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
Temperature Room TemperatureRoom Temperature
Reaction Time 5 - 30 minutes2 - 16 hours
Selectivity Excellent. Chemoselective for Z-group over methyl esters, Boc, and acetyl groups.[1]Excellent. High functional group tolerance, including reducible groups and other protecting groups like N/O-Bn and Fmoc.[2][3]
Yields High to excellent (typically >90%).[1][4]High (typically >85%).
Advantages Rapid reaction times, mild conditions, avoids the use of gaseous hydrogen.Metal-free, scalable, and suitable for substrates with functionalities sensitive to reduction (e.g., aryl iodides).
Disadvantages Requires careful handling of palladium catalyst and sodium borohydride.Longer reaction times, requires a specialized fluorinated solvent.

Visualizing the Workflow

The general experimental workflow for the selective deprotection of a Z-group in the presence of a methyl ester can be visualized as follows:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Z-protected compound with methyl ester dissolve Dissolve in appropriate solvent start->dissolve add_reagents Add deprotection reagents dissolve->add_reagents stir Stir at room temperature add_reagents->stir monitor Monitor reaction by TLC/LC-MS stir->monitor quench Quench reaction monitor->quench extract Aqueous work-up and extraction quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography (if needed) concentrate->purify product Deprotected product purify->product

General workflow for Z-group deprotection.

The decision-making process for choosing the optimal deprotection method is guided by the substrate's characteristics.

start Substrate: Z-protected amine with methyl ester q1 Contains reducible groups (e.g., aryl halides, alkynes)? start->q1 method1 Catalytic Transfer Hydrogenolysis (Pd/C, NaBH4) q1->method1 No method2 Lewis Acid-Mediated Cleavage (AlCl3, HFIP) q1->method2 Yes

Method selection guide.

Detailed Experimental Protocols

Method 1: Catalytic Transfer Hydrogenolysis with Pd/C and NaBH₄

This method offers a rapid and efficient deprotection of the Z-group at room temperature, using sodium borohydride as an in-situ source of hydrogen. It has been demonstrated to be highly effective for substrates containing methyl esters, such as dipeptides.

Experimental Protocol:

  • To a solution of the N-Cbz protected compound (1.0 equiv) in methanol, add 10% Palladium on carbon (10 wt%).

  • Cool the mixture to 0 °C and add sodium borohydride (1.5 - 3.0 equiv) portion-wise over 5-10 minutes.

  • Allow the reaction to warm to room temperature and stir for the required time (typically 10-30 minutes), monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • If necessary, the crude product can be purified by column chromatography. For amino acid or peptide products, an acidic workup (e.g., addition of HCl in dioxane) can be performed to afford the corresponding hydrochloride salt.

Example Data: The deprotection of Cbz-Ile-Ala-OMe using 1.5 equivalents of NaBH₄ and 10 wt% Pd/C in methanol was complete in 10 minutes, affording the dipeptide hydrochloride salt in 91% yield.

Method 2: Lewis Acid-Mediated Cleavage with AlCl₃ and HFIP

This protocol provides a powerful alternative to hydrogenolysis, particularly for substrates containing functional groups that are sensitive to reduction. The use of aluminum chloride in the highly polar, non-nucleophilic solvent HFIP facilitates the selective cleavage of the Z-group.

Experimental Protocol:

  • In a dry reaction vessel, dissolve the N-Cbz protected compound (1.0 equiv) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to a concentration of approximately 0.25 M.

  • To this solution, add anhydrous aluminum chloride (AlCl₃) (3.0 equiv) at room temperature. The mixture will likely be a suspension.

  • Stir the reaction mixture at room temperature for 2 to 16 hours, monitoring completion by TLC or UPLC-MS.

  • Once the reaction is complete, dilute the mixture with dichloromethane (CH₂Cl₂).

  • Carefully quench the reaction with an aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography if necessary.

Example Data: This method has been shown to provide high yields for the deprotection of various N-Cbz protected amines, with broad functional group tolerance. While a specific example with a methyl ester is not detailed in the cited abstracts, the described high chemoselectivity suggests its compatibility.

Conclusion

Both catalytic transfer hydrogenolysis with Pd/C and NaBH₄, and Lewis acid-mediated cleavage with AlCl₃ and HFIP, are highly effective and selective methods for the removal of a Z-group in the presence of a methyl ester. The choice between these two protocols will primarily be dictated by the presence of other functional groups in the molecule and considerations of reaction time and reagent handling. For substrates lacking reducible functionalities, the speed and efficiency of catalytic transfer hydrogenolysis make it an attractive option. Conversely, for complex molecules with sensitive functional groups where reduction is a concern, the AlCl₃/HFIP system provides a robust and reliable alternative.

References

A Comparative Guide to Solution-Phase and Solid-Phase Synthesis Outcomes with Z-Asp(OMe)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the choice between solution-phase and solid-phase peptide synthesis (SPPS) is a critical decision that dictates not only the efficiency and scalability of production but also the purity and yield of the final peptide. This guide provides an objective comparison of these two methodologies with a specific focus on the use of Nα-benzyloxycarbonyl-L-aspartic acid β-methyl ester (Z-Asp(OMe)-OH), a key building block in the synthesis of various peptide-based therapeutics.

Executive Summary

The selection of a synthesis strategy when utilizing this compound hinges on a trade-off between the scalability and cost-effectiveness of solution-phase synthesis and the speed and ease of purification offered by solid-phase techniques. A primary concern associated with aspartic acid derivatives is the formation of aspartimide-related impurities, a challenge that manifests differently in each method. While solution-phase synthesis can be optimized to minimize this side reaction through careful control of reaction conditions and purification of intermediates, solid-phase synthesis, particularly with repeated base exposure in Fmoc-based strategies, is more susceptible.

Data Presentation: A Comparative Overview

The following tables summarize the key comparative aspects of solution-phase and solid-phase synthesis when employing this compound. It is important to note that direct comparative studies for this compound are limited in publicly available literature; therefore, some data points are inferred from general principles of peptide synthesis and the known chemistry of the protecting groups.

Table 1: General Comparison of Synthesis Methodologies

FeatureSolution-Phase SynthesisSolid-Phase Synthesis (SPPS)
Principle Reactions are carried out in a homogeneous solution with purification of intermediates at each step.The peptide is synthesized on an insoluble solid support, and excess reagents are removed by washing.[1]
Scalability More readily scalable for large-scale industrial production.While scalable, large-scale synthesis can be more complex and costly.
Purification Requires purification of each intermediate, often by crystallization or chromatography.Simplified purification during synthesis (washing); final purification after cleavage from the resin.[1]
Reagent Usage Can often be performed with near-stoichiometric amounts of reagents.Typically requires a significant excess of reagents to drive reactions to completion.
Time Efficiency Generally more time-consuming due to intermediate purification steps.Faster for the synthesis of long peptides due to the cyclical nature and simplified workup.[2]
Process Monitoring Allows for characterization of intermediates at each step.In-process monitoring is more challenging.

Table 2: Expected Outcomes and Side Reactions with this compound

ParameterSolution-Phase Synthesis with this compoundSolid-Phase Synthesis with this compound
Purity Potentially higher final purity due to intermediate purification, but dependent on optimization.Crude purity can be lower due to the accumulation of side products.[3]
Yield Overall yield can be lower due to losses during multiple purification steps.Stepwise yield is typically high, but final yield of pure product can be impacted by side reactions.[3]
Aspartimide Formation Can be minimized by careful control of coupling and deprotection conditions. The risk is present, especially during base-catalyzed saponification of the methyl ester.High risk, particularly in Fmoc-based SPPS where repeated exposure to basic conditions (e.g., piperidine) for Fmoc deprotection can readily induce aspartimide formation. The Z-protecting group, typically removed by hydrogenolysis, avoids this basic step.
Racemization Risk of racemization exists, particularly during coupling reactions.Racemization can occur, and is often associated with aspartimide formation.
Other Side Reactions Standard side reactions of peptide synthesis (e.g., incomplete coupling, side-chain reactions).Deletion sequences, truncations, and side reactions related to resin chemistry.

Experimental Protocols

Detailed methodologies are crucial for reproducible and high-quality peptide synthesis. Below are representative protocols for both solution-phase and solid-phase synthesis utilizing an aspartic acid derivative.

Solution-Phase Synthesis of a Dipeptide (e.g., Z-Asp(OMe)-Phe-OMe)

This protocol is adapted from the synthesis of Aspartame precursors and illustrates the general principles of solution-phase peptide synthesis.

1. Coupling Reaction:

  • Dissolve this compound (1 equivalent) and H-Phe-OMe·HCl (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Cool the solution to 0°C.

  • Add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) and an additive to suppress racemization like 1-hydroxybenzotriazole (HOBt, 1.1 equivalents).

  • Stir the reaction mixture at 0°C for 1-2 hours and then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

2. Work-up and Purification:

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by recrystallization or column chromatography.

3. N-terminal Deprotection (Z-group removal):

  • Dissolve the purified, Z-protected dipeptide in a solvent like methanol or ethanol.

  • Add a catalyst, typically 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture at atmospheric pressure until the reaction is complete (monitored by TLC).

  • Filter the catalyst and concentrate the filtrate to obtain the deprotected dipeptide.

4. C-terminal Deprotection (OMe-group removal):

  • Dissolve the peptide methyl ester in a mixture of methanol and water.

  • Add a stoichiometric amount of 1N NaOH and stir at room temperature.

  • Monitor the saponification by TLC.

  • Upon completion, neutralize the solution with 1N HCl and extract the product.

Solid-Phase Synthesis of a Model Peptide

This protocol outlines a manual Fmoc-based SPPS, which is a common method where aspartimide formation is a significant concern. The use of this compound in a standard Fmoc-SPPS workflow is not typical due to the orthogonality of the protecting groups. A more compatible approach would involve a Boc-based strategy for the N-terminus. However, to illustrate the challenges, a hypothetical Fmoc-based protocol is described.

1. Resin Preparation:

  • Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for 30-60 minutes in a reaction vessel.

2. First Amino Acid Coupling:

  • Deprotect the resin by treating it with 20% piperidine in DMF (2 x 10 min).

  • Wash the resin thoroughly with DMF.

  • Couple the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) using a coupling agent like HBTU/DIPEA in DMF for 1-2 hours.

  • Wash the resin with DMF.

3. Subsequent Amino Acid Cycles (including this compound):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). This step is a major risk for aspartimide formation if an Asp residue is already present in the growing chain.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling: Dissolve this compound (3-4 equivalents) and a coupling agent/additive mixture (e.g., HCTU/DIPEA) in DMF and add to the resin. Allow to react for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

4. Final Cleavage and Deprotection:

  • After the final amino acid is coupled, wash the resin with DCM and dry it.

  • Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Solution_Phase_Synthesis start Start: This compound + H-AA-OR' coupling Coupling (e.g., DCC/HOBt) start->coupling protected_peptide Protected Dipeptide Z-Asp(OMe)-AA-OR' coupling->protected_peptide workup Work-up & Purification protected_peptide->workup deprotection_N N-terminal Deprotection (e.g., H2/Pd-C for Z) workup->deprotection_N Iterate for longer peptides deprotection_C C-terminal Deprotection (e.g., Saponification for OMe) workup->deprotection_C deprotection_N->coupling final_peptide Final Peptide deprotection_N->final_peptide deprotection_C->final_peptide

Caption: Workflow for solution-phase peptide synthesis using this compound.

Solid_Phase_Synthesis resin Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (this compound + Coupling Reagent) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 wash2->deprotection Repeat for each amino acid cleavage Cleavage & Deprotection (TFA Cocktail) wash2->cleavage Final Cycle peptide Crude Peptide cleavage->peptide

Caption: General workflow for solid-phase peptide synthesis.

Logical Relationships: Aspartimide Formation

Aspartimide_Formation peptide_chain Peptide Chain with -Asp(OR)-Gly- aspartimide Aspartimide Intermediate (Cyclic Imide) peptide_chain->aspartimide Deprotonation of backbone amide base Base (e.g., Piperidine in SPPS) base->peptide_chain hydrolysis Hydrolysis aspartimide->hydrolysis aminolysis Aminolysis (e.g., Piperidine) aspartimide->aminolysis racemized Racemized Peptides (D-Asp) aspartimide->racemized Epimerization alpha_peptide α-Aspartyl Peptide (Desired Product) hydrolysis->alpha_peptide beta_peptide β-Aspartyl Peptide (Impurity) hydrolysis->beta_peptide piperidide Piperidide Adducts (Impurity) aminolysis->piperidide

Caption: Pathway of aspartimide formation and subsequent side reactions.

References

A Researcher's Guide to Overcoming Difficult Peptide Synthesis Involving Aspartic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of peptides containing aspartic acid (Asp) residues is a well-known challenge. The primary obstacle is the formation of aspartimide, a side reaction that can significantly reduce the yield and purity of the final peptide product. While the specific derivative Z-Asp(OMe)-OH is commercially available, its application in difficult solid-phase peptide synthesis (SPPS) is not well-documented in scientific literature. This guide, therefore, provides a broader, more practical comparison of established and effective strategies to mitigate aspartimide formation, which is the core issue in synthesizing difficult Asp-containing peptides.

The formation of aspartimide is an intramolecular cyclization catalyzed by the basic conditions used for Fmoc-group removal (e.g., piperidine) during SPPS.[1][2] This is particularly problematic for sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs.[2] The resulting succinimide intermediate can lead to the formation of difficult-to-separate impurities, including β-aspartyl peptides and racemized products.[3][4] This guide compares the performance of various side-chain protecting groups and backbone protection strategies designed to overcome this challenge.

Comparative Performance of Aspartic Acid Protection Strategies

The most common approach to minimize aspartimide formation is the use of sterically hindered ester-based protecting groups for the Asp side chain. The following table summarizes quantitative data on the effectiveness of different protecting groups in suppressing aspartimide-related byproducts in the synthesis of the model peptide Scorpion Toxin II (H-Val-Lys-Asp-Gly-Tyr-Ile-OH), which is highly prone to this side reaction.

Table 1: Comparison of Asp Side-Chain Protecting Groups

Protecting GroupAspartimide-Related Byproducts (%)Racemization (% D-Asp)Key AdvantagesKey Disadvantages
Fmoc-Asp(OtBu)-OH HighHighStandard, cost-effectiveUnsuitable for difficult sequences
Fmoc-Asp(OMpe)-OH ModerateModerateSignificant improvement over OtBuHigher cost than OtBu
Fmoc-Asp(OBno)-OH Very LowVery LowVirtually eliminates aspartimide formationHigher cost
Fmoc-Asp(OtBu)-(Dmb)Gly-OH Very LowVery LowPrevents aspartimide and aggregationSequence-dependent (Asp-Gly)

Data is based on stress tests involving extended treatment with 20% piperidine in DMF to simulate multiple deprotection cycles.

In-Depth Look at Protection Strategies

Bulky Ester Side-Chain Protecting Groups

Increasing the steric bulk of the ester group on the β-carboxyl of aspartic acid physically shields the side-chain carbonyl from nucleophilic attack by the backbone amide nitrogen.

  • Fmoc-Asp(OtBu)-OH: The standard and most cost-effective option, but it offers minimal protection in sequences prone to aspartimide formation.

  • Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl ester): This bulkier derivative provides a significant reduction in aspartimide formation compared to OtBu and is a good balance between cost and performance for moderately difficult sequences.

  • Fmoc-Asp(OBno)-OH (5-n-butyl-5-nonyl ester): Offers superior protection, virtually eliminating aspartimide formation and racemization even in the most challenging sequences like Asp-Gly. It is highly recommended for the synthesis of complex peptides where purity is critical.

Backbone Protection with Dmb-Dipeptides

Another highly effective strategy is to temporarily protect the backbone amide nitrogen of the residue following the aspartic acid, which prevents it from acting as a nucleophile. The 2,4-dimethoxybenzyl (Dmb) group is a form of backbone protection that is introduced as a dipeptide, for instance, Fmoc-Asp(OtBu)-(Dmb)Gly-OH .

This approach is particularly effective for the problematic Asp-Gly sequence and has the dual benefit of disrupting interchain hydrogen bonding, which can prevent aggregation in difficult sequences. The Dmb group is stable during SPPS and is removed during the final TFA cleavage.

Pseudoproline Dipeptides

For difficult sequences containing Asp-Ser or Asp-Thr motifs, the use of pseudoproline dipeptides, such as Fmoc-Asp(OtBu)-Ser(ψMe,Mepro)-OH , is an excellent strategy. The pseudoproline's oxazolidine ring structure alters the peptide backbone's conformation, effectively preventing both aspartimide formation and on-resin aggregation. The pseudoproline structure is reverted to the native serine or threonine residue during the final TFA cleavage.

Experimental Protocols

Below are generalized protocols for the incorporation of aspartic acid using the discussed protection strategies in Fmoc-based solid-phase peptide synthesis.

Protocol 1: Standard Coupling of Fmoc-Asp(Side-Chain Protection)-OH

This protocol applies to the coupling of Fmoc-Asp(OtBu)-OH, Fmoc-Asp(OMpe)-OH, and Fmoc-Asp(OBno)-OH.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 10 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-Asp derivative (3 eq.), a coupling reagent such as HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

Protocol 2: Coupling of Dmb- and Pseudoproline Dipeptides

The coupling of dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH or Fmoc-Asp(OtBu)-Ser(ψMe,Mepro)-OH follows the same general procedure as Protocol 1. Due to their increased steric hindrance, a longer coupling time (2-4 hours) or the use of a more potent coupling reagent like HATU may be beneficial.

Protocol 3: Peptide Cleavage and Deprotection
  • After completion of the synthesis, wash the peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum. The peptide can then be purified by preparative HPLC.

Visualizing the Workflow

The following diagrams illustrate the key decision-making process and the chemical pathway of aspartimide formation.

G Decision Workflow for Aspartic Acid Incorporation start Start SPPS of Asp-containing peptide is_difficult Is the sequence known to be difficult? (e.g., Asp-Gly, Asp-Asn, Asp-Ser) start->is_difficult use_otbu Use standard Fmoc-Asp(OtBu)-OH is_difficult->use_otbu No select_strategy Select advanced protection strategy is_difficult->select_strategy Yes continue_synthesis Continue Synthesis use_otbu->continue_synthesis asp_gly Is it an Asp-Gly sequence? select_strategy->asp_gly asp_ser Is it an Asp-Ser/Thr sequence? asp_gly->asp_ser No use_dmb Use Fmoc-Asp(OtBu)-(Dmb)Gly-OH asp_gly->use_dmb Yes use_pseudo Use Fmoc-Asp(OtBu)-Ser/Thr(ψMe,Mepro)-OH asp_ser->use_pseudo Yes use_bulky Use bulky ester protection (e.g., Fmoc-Asp(OBno)-OH) asp_ser->use_bulky No use_dmb->continue_synthesis use_pseudo->continue_synthesis use_bulky->continue_synthesis

Caption: Decision workflow for selecting an Asp protection strategy.

G Mechanism of Aspartimide Formation peptide Peptide-Resin with Asp(OR) deprotection Fmoc Deprotection (Piperidine) peptide->deprotection cyclization Intramolecular Cyclization deprotection->cyclization aspartimide Aspartimide Intermediate cyclization->aspartimide nucleophilic_attack Nucleophilic Attack (Piperidine, H₂O) aspartimide->nucleophilic_attack byproducts Mixture of Byproducts: - α- and β-peptides - Racemized peptides - Piperidide adducts nucleophilic_attack->byproducts

Caption: Pathway of base-catalyzed aspartimide formation during SPPS.

Conclusion

While a multitude of strategies exist to combat aspartimide formation, the choice of the optimal method depends on the specific peptide sequence, the scale of the synthesis, and the required final purity. For sequences not prone to this side reaction, the standard Fmoc-Asp(OtBu)-OH remains a cost-effective choice. For "difficult" sequences, especially those containing Asp-Gly motifs, the use of bulky side-chain protecting groups like Fmoc-Asp(OBno)-OH or backbone protection via Fmoc-Asp(OtBu)-(Dmb)Gly-OH is strongly recommended. These advanced reagents significantly suppress side reactions, leading to higher purity of the crude product and simplifying subsequent purification steps. Careful consideration of these factors during the planning phase of peptide synthesis is crucial for a successful outcome.

References

A Comparative Guide to Aspartic Acid Protecting Groups: Benchmarking Z-Asp(OMe)-OH Against Novel Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate protecting group for aspartic acid is a critical determinant of success. The inherent susceptibility of aspartic acid residues to form aspartimide-related impurities during solid-phase peptide synthesis (SPPS) necessitates a careful evaluation of available protective strategies. This guide provides an objective comparison of the traditional Z-Asp(OMe)-OH protecting group against a range of novel, advanced alternatives, supported by experimental data to inform rational selection.

The primary challenge in incorporating aspartic acid into peptide sequences is the base-catalyzed formation of a cyclic succinimide intermediate known as aspartimide.[1] This side reaction, particularly prevalent during the repetitive piperidine-mediated Nα-Fmoc deprotection steps in SPPS, leads to a mixture of impurities, including α- and β-peptides, as well as racemized products.[1] These byproducts are often difficult to separate from the target peptide, resulting in reduced yields and compromised purity.

This guide will delve into the performance of this compound and compare it with modern, sterically hindered ester-based protecting groups and innovative non-ester-based strategies designed to mitigate aspartimide formation.

The Incumbent: this compound

The benzyloxycarbonyl (Z) group for Nα-protection, combined with a methyl ester (OMe) for the side chain, represents a classical approach to aspartic acid protection. While historically significant, the Z-group is less commonly used in modern Fmoc-based solid-phase peptide synthesis. The side-chain methyl ester, similar to the more contemporary tert-butyl (OtBu) ester, offers minimal steric hindrance to the side-chain carbonyl group. This lack of steric bulk makes the adjacent backbone amide nitrogen highly susceptible to nucleophilic attack, leading to a high propensity for aspartimide formation, especially in challenging sequences like Asp-Gly.

Novel Ester-Based Protecting Groups: A Tale of Steric Hindrance

To address the limitations of smaller ester protecting groups, a new generation of sterically hindered trialkylcarbinol esters has been developed. These groups are designed to physically obstruct the approach of the backbone amide nitrogen, thereby suppressing the intramolecular cyclization that leads to aspartimide formation.

A widely studied model peptide for evaluating the effectiveness of aspartic acid protecting groups is a variant of scorpion toxin II, H-Val-Lys-Asp-Gly-Tyr-Ile-OH (VKDGYI), which is notoriously prone to aspartimide formation at the Asp-Gly linkage.[2]

Protecting GroupStructure% Desired Peptide (VKDGYI)% Aspartimide ByproductsReference
This compound (Estimated)< 8.6%> 91.4%Inferred
Fmoc-Asp(OtBu)-OH tert-Butyl ester8.6%91.4%[3]
Fmoc-Asp(OMpe)-OH 3-methylpent-3-yl ester48.7%51.3%
Fmoc-Asp(OEpe)-OH 3-ethyl-3-pentyl esterNot specifiedMinimal
Fmoc-Asp(OPhp)-OH 4-n-propyl-4-heptyl esterNot specifiedExtremely effective minimization
Fmoc-Asp(OBno)-OH 5-n-butyl-5-nonyl ester90.3%9.7%

Note: The data for this compound is an estimation based on the expectation of higher aspartimide formation due to less steric hindrance compared to the OtBu group. The provided data for other groups is based on extended treatment with 20% piperidine in DMF to simulate multiple deprotection cycles.

The data clearly indicates a strong correlation between the size and steric bulk of the ester protecting group and the reduction in aspartimide-related byproducts. The Fmoc-Asp(OBno)-OH derivative, with its large and flexible alkyl chains, demonstrates a remarkable ability to suppress this side reaction, yielding a significantly higher percentage of the desired peptide compared to the standard Fmoc-Asp(OtBu)-OH.

Innovative Non-Ester-Based Protecting Groups: A Paradigm Shift

While sterically hindered esters offer a significant improvement, a new frontier in aspartic acid protection involves moving away from the ester linkage altogether. These novel strategies aim to completely eliminate the possibility of the side-chain carbonyl group participating in intramolecular cyclization.

Cyanosulfurylides (CSY)

The cyanosulfurylide (CSY) protecting group masks the carboxylic acid functionality with a stable carbon-carbon bond. This zwitterionic species is stable to the standard conditions of Fmoc-SPPS. Deprotection is achieved orthogonally using an electrophilic halogenating agent, such as N-chlorosuccinimide (NCS), under aqueous conditions.

A key advantage of the CSY group is the complete suppression of aspartimide formation. In a comparative synthesis of the challenging peptide teduglutide, which is highly prone to aspartimide formation, the use of Asp(CSY) resulted in no detectable aspartimide byproducts, leading to a significant increase in the final yield of the desired peptide.

Cyanopyridiniumylides (CyPY)

A more recent development is the cyanopyridiniumylide (CyPY) masking group. Similar to CSY, it effectively prevents aspartimide formation. A distinguishing feature of the CyPY group is its acid-labile nature, allowing for its removal during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin, thus avoiding a separate deprotection step.

Experimental Protocols

To ensure a standardized comparison, the following experimental protocols are provided for the synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH and the subsequent analysis of aspartimide formation.

Solid-Phase Peptide Synthesis (SPPS) of VKDGYI
  • Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5 x 1 minute).

  • Amino Acid Coupling:

    • Pre-activate a 3- to 5-fold molar excess of the Fmoc-protected amino acid (Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, the respective Fmoc-Asp(PG)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Val-OH) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU) and a tertiary base (e.g., DIPEA) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF and dichloromethane (DCM).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection and Cleavage:

    • After the final Fmoc deprotection, wash the resin with DMF, DCM, and methanol, and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate. Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Deprotection of Novel Protecting Groups
  • Trialkylcarbinol Esters (OMpe, OEpe, OPhp, OBno): These groups are cleaved simultaneously with other acid-labile protecting groups and the resin linkage during the final TFA cleavage step.

  • Cyanosulfurylide (CSY): After cleavage from the resin and purification, dissolve the CSY-protected peptide in an aqueous buffer (e.g., NaOAc/AcOH, pH 4.5). Add a solution of N-chlorosuccinimide (NCS) in acetonitrile portion-wise until the reaction is complete as monitored by HPLC and mass spectrometry.

  • Cyanopyridiniumylide (CyPY): This group is removed during the standard final TFA cleavage cocktail.

HPLC Analysis of Crude Peptide
  • Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • HPLC System: Utilize a reverse-phase C18 column.

  • Mobile Phase:

    • A: 0.1% TFA in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 30 minutes).

  • Detection: Monitor the absorbance at 214 nm.

  • Quantification: Integrate the peak areas of the desired peptide and all aspartimide-related byproducts (including α- and β-peptides and their racemized forms) to determine their relative percentages. The identity of the peaks should be confirmed by mass spectrometry.

Visualizing the Pathways

To better understand the chemical processes discussed, the following diagrams illustrate the key reaction pathways and experimental workflows.

cluster_aspartimide Aspartimide Formation Pathway Asp-Peptide Aspartic Acid Residue in Peptide Chain Aspartimide Succinimide Intermediate (Aspartimide) Asp-Peptide->Aspartimide Piperidine (Fmoc Deprotection) Byproducts α- and β-peptides (Racemized) Aspartimide->Byproducts Hydrolysis or Piperidine Attack cluster_workflow Experimental Workflow for Protecting Group Comparison Start Start: Rink Amide Resin SPPS Solid-Phase Peptide Synthesis of VKDGYI with different Asp(PG) Start->SPPS Cleavage Cleavage from Resin (TFA Cocktail) SPPS->Cleavage Crude_Peptide Crude Peptide Mixture Cleavage->Crude_Peptide Analysis RP-HPLC and Mass Spectrometry Analysis Crude_Peptide->Analysis Quantification Quantification of Desired Peptide and Byproducts Analysis->Quantification

References

Safety Operating Guide

Proper Disposal of Z-Asp(OMe)-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is a critical component of responsible research and development. This guide provides essential safety and logistical information for the proper disposal of Z-Asp(OMe)-OH (N-Cbz-L-aspartic acid β-methyl ester), a common reagent in peptide synthesis. Adherence to these procedures will help ensure a safe laboratory environment and compliance with institutional and regulatory standards.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to conduct a thorough risk assessment. This compound is classified as harmful if swallowed or inhaled and can cause serious eye damage.[1] Therefore, appropriate personal protective equipment must be worn at all times.

PPE ItemSpecificationPurpose
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles and accidental splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact with the chemical.
Respiratory Protection Type N95 (US) or equivalent respirator.To be used when handling the powder outside of a fume hood to prevent inhalation.
Body Protection Laboratory coat.To protect clothing and skin from contamination.

II. Disposal of Unused or Waste this compound

Solid this compound waste must be disposed of as chemical waste. It should never be mixed with general laboratory trash or discharged into the sewer system.

Step-by-Step Disposal Procedure for Solid Waste:

  • Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.

  • Container Labeling: The label on the waste container must include the following information:

    • The full chemical name: "this compound" or "N-Cbz-L-aspartic acid β-methyl ester".

    • The words "Hazardous Waste".

    • The date of accumulation.

    • Primary hazard warnings (e.g., "Harmful," "Irritant").

  • Waste Collection:

    • Carefully transfer the solid this compound into the labeled waste container using a dedicated spatula or other appropriate tools.

    • Minimize the generation of dust. If there is a risk of dust, perform this task within a chemical fume hood.

III. Disposal of Contaminated Materials

Any materials that have come into contact with this compound, such as gloves, weighing paper, pipette tips, and empty product containers, are considered contaminated waste and must be disposed of accordingly.

Procedure for Contaminated Materials:

  • Solid Items (gloves, weighing paper, etc.): Place these items in the same designated hazardous waste container as the solid chemical waste.

  • Empty Containers: The original product container should be disposed of as unused product. This typically involves placing it in the solid chemical waste stream. Do not rinse the container into the drain.

  • Sharps (needles, etc.): If any sharps are contaminated, they must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill SizeProcedure
Small Spill Use appropriate tools (e.g., spatula, dustpan) to carefully transfer the spilled material into a designated hazardous waste container.[2]
Large Spill Use a shovel or other suitable tool to place the spilled material into a convenient and labeled waste disposal container.[2] Evacuate the area if necessary and contact your institution's environmental health and safety (EHS) department.

Decontamination:

  • After the bulk of the spill has been collected, decontaminate the spill area with an appropriate solvent (e.g., soap and water, or as recommended by your institution's safety protocols).

  • All cleaning materials (e.g., absorbent pads, wipes) must be disposed of as hazardous waste in the designated container.

Personal Hygiene: Thoroughly wash your hands with soap and water after the cleanup is complete.

V. Storage and Final Disposal

Waste Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.

  • The storage area should be away from drains and incompatible materials.

  • Ensure the container remains securely closed when not in use.

Final Disposal:

  • Arrange for the pickup and disposal of the chemical waste through your institution's licensed chemical waste disposal program.

  • Follow all institutional procedures for requesting a waste pickup and completing any necessary paperwork.

Disclaimer: This guide provides general procedures for the disposal of this compound. Always consult your institution's specific safety and waste disposal protocols, as well as the Safety Data Sheet (SDS) for the most detailed and up-to-date information.

Below is a workflow diagram illustrating the proper disposal procedure for this compound.

cluster_preparation Preparation cluster_waste_identification Waste Identification & Segregation cluster_disposal_procedure Disposal & Spill Cleanup Procedure cluster_final_disposal Final Disposal start Start: Disposal of this compound risk_assessment Conduct Risk Assessment (Consult SDS) start->risk_assessment wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) risk_assessment->wear_ppe identify_waste Identify Waste Type wear_ppe->identify_waste solid_waste Unused/Waste This compound identify_waste->solid_waste Solid contaminated_materials Contaminated Materials (Gloves, Weighing Paper, etc.) identify_waste->contaminated_materials Contaminated spill Spill Occurs identify_waste->spill Spill collect_solid_waste Collect in Labeled Hazardous Waste Container solid_waste->collect_solid_waste collect_contaminated Place in Same Hazardous Waste Container contaminated_materials->collect_contaminated cleanup_spill Clean Spill Using Appropriate Procedure spill->cleanup_spill store_waste Store Waste Container in Designated Area (SAA) collect_solid_waste->store_waste collect_contaminated->store_waste collect_cleanup_waste Collect Cleanup Materials as Hazardous Waste cleanup_spill->collect_cleanup_waste collect_cleanup_waste->store_waste schedule_pickup Schedule Pickup by Licensed Waste Disposal store_waste->schedule_pickup end End: Proper Disposal Complete schedule_pickup->end

References

Essential Safety and Logistical Information for Handling Z-Asp(OMe)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for Z-Asp(OMe)-OH, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to ensure a safe laboratory environment.

Chemical and Physical Properties

PropertyValue
Synonyms N-Cbz-L-aspartic acid β-methyl ester, Z-L-Aspartic acid 4-methyl ester[1]
CAS Number 3160-47-2[1]
Molecular Formula C13H15NO6[2]
Molecular Weight 281.26 g/mol
Appearance White to off-white powder
Melting Point 98 °C
Storage Temperature 2-8°C (35.6-46.4°F)

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a combustible solid. It is harmful if swallowed or inhaled and can cause serious eye damage. Therefore, strict adherence to PPE guidelines is mandatory.

PPE CategoryRecommended EquipmentSpecifications
Respiratory Protection Dust maskNIOSH-approved N95 or equivalent
Eye Protection Eyeshields / GogglesChemical safety goggles or a face shield
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile or neoprene)
Body Protection Lab coat or gownStandard laboratory coat

Operational Plan for Handling this compound

This step-by-step guide ensures the safe handling of this compound during routine laboratory procedures.

  • Preparation :

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Don all required PPE as specified in the table above.

  • Weighing and Transfer :

    • Handle this compound as a powder in a well-ventilated area or fume hood to minimize dust inhalation.

    • Use a spatula or other appropriate tool to carefully transfer the powder. Avoid creating dust clouds.

    • If weighing, do so in a tared container on a calibrated scale within the fume hood.

  • Dissolution :

    • This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.

    • Add the solvent slowly to the powder to avoid splashing.

    • If necessary, gentle agitation or sonication can be used to aid dissolution.

  • Reaction Setup :

    • If used in a reaction, ensure the reaction vessel is securely clamped and equipped with any necessary apparatus (e.g., condenser, dropping funnel).

    • Keep the container of this compound tightly closed when not in use.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

  • Waste Collection :

    • Collect all waste materials, including unused this compound, contaminated consumables (e.g., gloves, weighing paper), and empty containers, in a designated and clearly labeled hazardous waste container.

  • Spill Management :

    • In case of a small spill, carefully sweep or scoop the solid material into a designated waste container. Avoid generating dust.

    • Clean the spill area with an appropriate solvent and decontaminate the surface.

    • For large spills, evacuate the area and follow your institution's emergency procedures.

  • Container Disposal :

    • Rinse empty containers with a suitable solvent three times.

    • Collect the rinsate as hazardous waste.

    • Deface the label on the empty container before disposing of it in accordance with institutional guidelines.

  • Final Disposal :

    • Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow for Handling this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Don PPE A->B C Prepare Workspace B->C D Weighing C->D Proceed to Handling E Dissolution D->E F Reaction E->F G Waste Segregation F->G Proceed to Cleanup H Decontaminate Workspace G->H I Dispose via EHS H->I

Caption: A flowchart outlining the key stages for the safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.